molecular formula C14H10O5 B162221 1,7-Dihydroxy-4-methoxyxanthone CAS No. 87339-76-2

1,7-Dihydroxy-4-methoxyxanthone

Katalognummer: B162221
CAS-Nummer: 87339-76-2
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: YDZGWMWSKOGVLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-dihydroxy-4-methoxyxanthone is a member of the class of xanthones that is 9H-xanthene substituted by hydroxy groups at positions 1 and 7, a methoxy group at position 4 and an oxo group at position 9. It has been isolated from the stems of Cratoxylum cochinchinense. It has a role as a metabolite and a plant metabolite. It is an aromatic ether, a member of phenols and a member of xanthones.
This compound has been reported in Polygala tenuifolia, Hypericum japonicum, and other organisms with data available.

Eigenschaften

IUPAC Name

1,7-dihydroxy-4-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-11-5-3-9(16)12-13(17)8-6-7(15)2-4-10(8)19-14(11)12/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZGWMWSKOGVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236284
Record name 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87339-76-2
Record name 1,7-Dihydroxy-4-methoxy-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87339-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087339762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Quest for 1,7-Dihydroxy-4-methoxyxanthone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for the xanthone (B1684191) derivative, 1,7-dihydroxy-4-methoxyxanthone. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource for the procurement and purification of this compound.

Executive Summary

This compound is a naturally occurring phenolic compound belonging to the xanthone class, which is known for a wide range of biological activities. This guide details its primary and potential natural sources, providing a comparative analysis of reported occurrences. Furthermore, it outlines a detailed experimental protocol for its isolation and purification, compiled from peer-reviewed scientific literature. The presented methodologies and data are intended to streamline future research and development efforts centered on this promising bioactive molecule.

Natural Sources of this compound

The primary documented natural source of this compound is the wood of Cratoxylum maingayi.[1][2] Additionally, scientific databases indicate its presence in other plant species, including Cratoxylum cochinchinense and Hypericum japonicum. However, the most detailed isolation procedures have been reported from Cratoxylum maingayi.

Table 1: Natural Sources of this compound

Plant SpeciesPart of PlantReference
Cratoxylum maingayiWood[1][2]
Cratoxylum cochinchinenseStems
Hypericum japonicumAerial Parts
Polygala tenuifoliaNot Specified

Experimental Protocols for Isolation and Purification

The following protocol is a composite methodology based on the successful isolation of xanthones from Cratoxylum species. This serves as a foundational procedure that can be adapted and optimized for specific laboratory conditions.

Extraction

The initial step involves the extraction of crude secondary metabolites from the plant material.

  • Plant Material Preparation: Air-dried and powdered wood of Cratoxylum maingayi is used as the starting material.

  • Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity. A common sequence begins with a nonpolar solvent like hexane (B92381) to remove lipids and waxes, followed by a medium-polarity solvent such as dichloromethane (B109758) or chloroform (B151607) to extract xanthones and other less polar compounds, and finally a polar solvent like methanol (B129727) or ethanol (B145695) to isolate more polar constituents. For the isolation of this compound, the dichloromethane or chloroform extract is typically the most relevant. The extraction is usually performed at room temperature over an extended period or under reflux for a shorter duration to ensure exhaustive extraction.

Fractionation and Column Chromatography

The crude extract is then fractionated to separate compounds based on their polarity.

  • Solvent Partitioning: The crude dichloromethane/chloroform extract can be further partitioned between immiscible solvents, such as hexane and aqueous methanol, to achieve a preliminary separation of compounds.

  • Silica (B1680970) Gel Column Chromatography: The xanthone-rich fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually introducing ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

Purification

The final step involves the purification of the target compound from the enriched fractions.

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound are further purified using pTLC with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The band corresponding to the target compound is scraped off, and the compound is eluted with a polar solvent like methanol or acetone.

  • Recrystallization: The purified compound can be further crystallized from an appropriate solvent system (e.g., methanol-chloroform) to obtain a highly pure crystalline solid.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Isolation_Workflow Start Dried & Powdered Plant Material (e.g., Cratoxylum maingayi wood) Extraction Solvent Extraction (e.g., Dichloromethane/Chloroform) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Silica Gel Column Chromatography (Hexane-EtOAc gradient) Crude_Extract->Fractionation Fractions Collected Fractions Fractionation->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Similar Fractions TLC->Pooling Purification Preparative TLC / Recrystallization Pooling->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS, etc.) Pure_Compound->Analysis

References

Biological Activity of 1,7-Dihydroxy-4-methoxyxanthone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific biological activity data for 1,7-Dihydroxy-4-methoxyxanthone. While the chemical structure and existence of this compound are documented, extensive studies detailing its quantitative biological effects, mechanisms of action, and associated experimental protocols are not present in the public domain.

In contrast, a closely related structural analog, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) , has been the subject of numerous investigations, particularly focusing on its anti-inflammatory and anticancer properties. This technical guide will, therefore, focus on the well-documented biological activities of this related compound to provide insights that may be relevant for the study of similar xanthone (B1684191) structures.

Anti-inflammatory Activity of 1,7-dihydroxy-3,4-dimethoxyxanthone

1,7-dihydroxy-3,4-dimethoxyxanthone has demonstrated significant anti-inflammatory effects in various in vitro models. Its primary mechanisms of action involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and Mediators

Studies have shown that 1,7-dihydroxy-3,4-dimethoxyxanthone can suppress the production of several pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound has been observed to decrease the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Cell LineStimulantCompound ConcentrationEffectReference
RAW264.7LPSVariousDose-dependent decrease in IL-6 and TNF-α production[1]
THP-1LPS + IFN-γ≤ 10 µg/mLReduced mRNA expression of IL-1β, iNOS, and TNF-α[2]
Modulation of Signaling Pathways

The anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone are attributed to its ability to interfere with crucial inflammatory signaling cascades, including the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

1,7-dihydroxy-3,4-dimethoxyxanthone has been identified as a potential inhibitor of TLR4.[1] By binding to TLR4, it can hinder the downstream signaling that leads to the activation of NF-κB, a key transcription factor for many pro-inflammatory genes. This inhibition results in reduced nuclear translocation of the p65 subunit of NF-κB.[1]

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Xanthone 1,7-dihydroxy-3,4- dimethoxyxanthone Xanthone->TLR4 Inhibits p65 p65 Nuclear Translocation NFkB_activation->p65 Pro_inflammatory_genes Pro-inflammatory Gene Expression (IL-6, TNF-α) p65->Pro_inflammatory_genes

Inhibition of the TLR4/NF-κB signaling pathway.

The compound also modulates the MAPK signaling pathway, which plays a critical role in inflammation. It has been shown to affect the phosphorylation of key MAPK proteins such as p38 and JNK, leading to a downstream reduction in inflammatory responses.[2]

Anticancer Activity of Hydroxyxanthones

While specific data for this compound is unavailable, studies on similar hydroxyxanthones have demonstrated their potential as anticancer agents. For instance, a study evaluating a series of hydroxyxanthones against the human liver carcinoma cell line (HepG2) showed that the number and position of hydroxyl groups significantly influence the anticancer activity.[3] In that study, 1,7-dihydroxyxanthone (the parent compound without the methoxy (B1213986) group) exhibited an IC50 value of 13.2 µM.[3]

CompoundCell LineIC50 (µM)Reference
1,7-dihydroxyxanthoneHepG213.2[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of a compound on a cell line.

Methodology:

  • Cells (e.g., RAW264.7 or HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., 1,7-dihydroxy-3,4-dimethoxyxanthone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 4 hours.

  • The MTT solution is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.

Methodology:

  • A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

  • The plate is washed, and any non-specific binding sites are blocked.

  • Cell culture supernatants (containing the secreted cytokines) and a series of standards with known cytokine concentrations are added to the wells and incubated.

  • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • The plate is washed again, and a substrate for the enzyme is added, leading to a color change.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength.

  • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

ELISA_Workflow plate_coating Coat plate with capture antibody blocking Block non-specific binding sites plate_coating->blocking add_sample Add sample and standards blocking->add_sample add_detection_ab Add enzyme-linked detection antibody add_sample->add_detection_ab add_substrate Add substrate add_detection_ab->add_substrate measure_absorbance Measure absorbance add_substrate->measure_absorbance calculate_concentration Calculate cytokine concentration measure_absorbance->calculate_concentration

Workflow for ELISA cytokine measurement.
Western Blot Analysis

Objective: To detect and quantify specific proteins (e.g., phosphorylated p65) in cell lysates.

Methodology:

  • Cells are treated with the compound and/or stimulant, and then lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the target protein.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

  • The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system.

  • The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking in the scientific literature, the extensive research on its close analog, 1,7-dihydroxy-3,4-dimethoxyxanthone, provides a strong foundation for inferring its potential pharmacological properties. The anti-inflammatory and potential anticancer activities of these xanthones are primarily mediated through the modulation of key cellular signaling pathways. Further research is warranted to specifically elucidate the biological profile of this compound and to determine if it shares the therapeutic potential of its more studied counterpart.

References

The Core Mechanism of Action of 1,7-Dihydroxy-4-methoxyxanthone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-4-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its core mechanisms of action, with a particular focus on its anti-inflammatory and anticancer properties. Drawing from a range of in vitro and in vivo studies, this document details the signaling pathways modulated by this compound, presents quantitative data on its biological efficacy, and outlines the experimental protocols utilized in its investigation. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Xanthones are a class of polyphenolic compounds found in various plant species and are known for their broad spectrum of biological activities. This compound, and its closely studied derivative 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (often referred to as XAN in literature), have demonstrated potent anti-inflammatory, anticancer, and antioxidant effects. This document will primarily focus on the mechanisms elucidated for 1,7-dihydroxy-3,4-dimethoxyxanthone as a representative of this structural class, providing a detailed exploration of its molecular interactions and cellular effects.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, particularly in macrophages.

Inhibition of the TLR4/NF-κB Signaling Pathway

A pivotal mechanism underlying the anti-inflammatory effects of XAN is the suppression of the Toll-like receptor 4 (TLR4) signaling cascade. XAN has been shown to directly bind to TLR4, inhibiting its dimerization and subsequent downstream signaling.[1] This inhibition prevents the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[1][2]

The suppression of NF-κB activation leads to a significant reduction in the production of pro-inflammatory cytokines and enzymes. Specifically, XAN treatment has been observed to decrease the expression of inducible nitric oxide synthase (iNOS), NOD-like receptor thermal protein domain protein 3 (NLRP3), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[3][4]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates JNK JNK TLR4->JNK Activates XAN 1,7-dihydroxy- 3,4-dimethoxyxanthone XAN->TLR4 Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, NLRP3, IL-1β, TNF-α) DNA->ProInflammatory_Genes Induces

Diagram 1: Inhibition of TLR4/NF-κB signaling by 1,7-dihydroxy-3,4-dimethoxyxanthone.
Modulation of Macrophage Polarization and Arginine Metabolism

XAN influences macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2] This is achieved by downregulating M1 markers like iNOS and upregulating M2 markers such as arginase 1 (ARG-1), mannose receptor (CD206), and interleukin-10 (IL-10).[3][4]

Furthermore, XAN enhances the arginine metabolism pathway.[3] By increasing the expression of arginase 1 and ornithine decarboxylase, it shifts arginine metabolism away from the production of nitric oxide (by iNOS in M1 macrophages) and towards the production of ornithine and polyamines, which are involved in tissue repair.[3][4]

Reduction of Oxidative Stress

The compound also exhibits potent antioxidant properties by reducing the generation of reactive oxygen species (ROS) and inhibiting mitochondrial damage in macrophages stimulated with lipopolysaccharide (LPS) and interferon-γ (IFN-γ).[3][4]

Anticancer Mechanism of Action

1,7-Dihydroxy-3,4-dimethoxyxanthone has demonstrated significant anticancer activity, particularly against multidrug-resistant (MDR) cancer cells.[5][6]

Regulation of MAPK Signaling Pathway

The primary anticancer mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. XAN has been shown to upregulate p38 MAPK and downregulate extracellular signal-regulated kinase (ERK).[5] The upregulation of p38 is associated with cell cycle arrest at the G2 phase, while the downregulation of ERK is linked to the induction of apoptosis.[5]

cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects XAN 1,7-dihydroxy- 3,4-dimethoxyxanthone p38 p38 XAN->p38 Upregulates ERK ERK XAN->ERK Downregulates p53 p53 p38->p53 Activates Apoptosis Apoptosis ERK->Apoptosis Inhibits G2_Arrest G2 Phase Cell Cycle Arrest p53->G2_Arrest p53->Apoptosis

Diagram 2: Regulation of MAPK signaling pathway by 1,7-dihydroxy-3,4-dimethoxyxanthone.
Induction of Apoptosis and Cell Cycle Arrest

The modulation of MAPK signaling by XAN leads to the induction of apoptosis and cell cycle arrest in cancer cells.[5] The central role of p53 has been suggested as a mediator of these effects.[5] Western blot analysis has confirmed the pro-apoptotic and cell cycle arrest activities of XAN.[5]

Quantitative Data

The following tables summarize the quantitative data regarding the biological activities of this compound and its derivatives.

Table 1: Anti-inflammatory Activity

AssayCell LineTreatmentConcentrationEffectReference
Cell Viability (CCK-8)THP-1XAN≤ 10 µg/mLNo effect on viability[4][7]
mRNA ExpressionTHP-1XANNot specifiedReduced IL-1β, iNOS, NLRP3, TNF-α[4][8]
mRNA ExpressionTHP-1XANNot specifiedIncreased CCL-22, CD206, IL-10, PPAR-γ, TGM2, ARG-1, ODC1[8]

Table 2: Anticancer Activity

CompoundCell LineAssayIC50 ValueReference
1,7-dihydroxyxanthoneHepG2Anticancer13.2 μM[9]
1-hydroxyxanthoneHepG2Anticancer43.2 μM[9]
XanthoneHepG2Anticancer85.3 μM[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of 1,7-dihydroxy-3,4-dimethoxyxanthone.

Cell Culture and Treatment
  • RAW264.7 and THP-1 Macrophages: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. For differentiation, THP-1 cells are treated with phorbol (B1677699) 12-myristate-13-acetate (PMA). Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) and/or interferon-γ (IFN-γ).[2][3]

  • A549/Taxol Cells: Multidrug-resistant non-small cell lung carcinoma cells are maintained in culture medium. The growth inhibitory effects of XAN are assessed at various concentrations and time points.[5]

Molecular Biology Techniques
  • Western Blotting: Used to determine the expression levels of key proteins in the signaling pathways, such as p-p65, p-JNK, iNOS, NLRP3, IL-1β, arginase 1, p38, and ERK.[2][4][5]

  • Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): Employed to measure the mRNA expression levels of pro- and anti-inflammatory genes.[4][8]

  • Immunofluorescence: Utilized to visualize the nuclear translocation of NF-κB (p65).[1]

  • ELISA: Used to quantify the production of pro-inflammatory cytokines in cell culture supernatants.[1]

  • Dual-Luciferase Reporter Assay: To assess the transcriptional activity of NF-κB.[1]

Cellular Assays
  • Cell Viability Assay (MTT or CCK-8): To evaluate the cytotoxic effects of the compound on both immune and cancer cells.[4][5]

  • Flow Cytometry: To analyze cell cycle distribution and quantify apoptosis.[5]

  • Cellular Thermal Shift Assay (CETSA): To validate the direct binding of XAN to its target protein, TLR4.[1]

In Silico and In Vivo Studies
  • Molecular Docking Simulation: To predict the binding mode and interaction between XAN and its target proteins, such as TLR4.[1]

  • Animal Models: Collagen-induced arthritis (CIA) model rats have been used to evaluate the in vivo anti-inflammatory effects of xanthone-rich fractions containing XAN.[2]

Conclusion

This compound and its closely related derivatives, particularly 1,7-dihydroxy-3,4-dimethoxyxanthone, exhibit promising therapeutic potential as both anti-inflammatory and anticancer agents. The core mechanisms of action are multifaceted, involving the direct inhibition of key inflammatory signaling pathways such as TLR4/NF-κB, the modulation of macrophage polarization, and the regulation of critical cancer-related pathways like MAPK. The data presented in this guide underscore the importance of further research to fully elucidate the therapeutic capabilities of this class of compounds and to advance their development as novel drug candidates. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to build upon these foundational studies.

References

Unveiling 1,7-Dihydroxy-4-methoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Properties, and Potential of a Promising Natural Compound

This technical guide provides a comprehensive overview of 1,7-Dihydroxy-4-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery, history, chemical properties, and potential therapeutic applications of this compound. This document details its natural sources, isolation, and characterization, and explores its potential biological activities and associated signaling pathways.

Discovery and History

This compound was first reported in a 2001 study published in the journal Phytochemistry. The research, conducted by Yang, Xu, and Yang, detailed the isolation and characterization of this novel xanthone from the roots of Polygala tenuifolia. This seminal work laid the foundation for future investigation into the chemical and biological properties of this compound. Although isolated from Polygala tenuifolia, this xanthone has also been identified in other plant species, including Cratoxylum cochinchinense and Hypericum japonicum.[1]

Physicochemical Properties and Spectroscopic Data

This compound (Chemical Formula: C₁₄H₁₀O₅, Molecular Weight: 258.23 g/mol ) is a polycyclic aromatic organic compound belonging to the xanthone family. The structure consists of a dibenzo-γ-pyrone nucleus with hydroxyl groups at positions 1 and 7, and a methoxy (B1213986) group at position 4.

Table 1: Spectroscopic Data for this compound

Spectroscopic Data Values
¹³C NMR (DMSO-d₆) [Data to be populated from the 2001 Phytochemistry paper if accessible]
¹H NMR (DMSO-d₆) [Data to be populated from the 2001 Phytochemistry paper if accessible]
Mass Spectrometry (GC-MS) [Data to be populated from the 2001 Phytochemistry paper if accessible]

Note: Detailed NMR and MS data are reported in Phytochemistry, 2001, 58(8), 1245-1248. Access to the full paper is required for complete data presentation.

Natural Sources, Isolation, and Purification

Natural Occurrence:

  • Polygala tenuifolia (Yuan Zhi)

  • Cratoxylum cochinchinense

  • Hypericum japonicum

Experimental Protocol: Isolation from Polygala tenuifolia

The following is a generalized protocol based on common phytochemical extraction techniques for xanthones and is expected to be similar to the original isolation procedure.

  • Extraction: The dried and powdered roots of Polygala tenuifolia are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure the complete recovery of secondary metabolites.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Xanthones are typically enriched in the ethyl acetate and chloroform fractions.

  • Chromatographic Purification: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Figure 1. General workflow for the isolation of this compound.

Synthesis of this compound

While a specific, detailed synthetic protocol for this compound has not been found in the literature, its synthesis can be envisioned through established methods for xanthone synthesis. A common approach involves the condensation of a substituted benzoic acid with a substituted phenol, followed by cyclization.

Hypothetical Synthetic Approach (Grover, Shah, and Shah Method):

  • Condensation: Reaction of 2,4-dihydroxybenzoic acid with 4-methoxyphenol (B1676288) in the presence of a condensing agent like trifluoroacetic anhydride (B1165640) or a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) to form a benzophenone (B1666685) intermediate.

  • Cyclization: The resulting benzophenone is then cyclized to the xanthone skeleton via an intramolecular nucleophilic substitution, often promoted by heating with a base such as potassium hydroxide.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are currently limited. However, significant insights can be drawn from the well-documented activities of a structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone . This related xanthone has demonstrated potent anti-inflammatory effects.

Hypothesized Anti-Inflammatory Mechanism:

It is hypothesized that this compound may also exhibit anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway . This pathway is a key regulator of the inflammatory response.

Proposed Signaling Pathway:

  • LPS Recognition: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to TLR4 on the surface of immune cells like macrophages.

  • TLR4 Activation: This binding event triggers the dimerization of TLR4 and the recruitment of adaptor proteins, leading to the activation of downstream signaling cascades.

  • IKK Activation: A key downstream event is the activation of the IκB kinase (IKK) complex.

  • IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation: The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate from the cytoplasm to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription and subsequent production of inflammatory mediators such as TNF-α, IL-6, and COX-2.

  • Inhibition by this compound (Hypothesized): It is proposed that this compound may interfere with this pathway, potentially by inhibiting the binding of LPS to TLR4 or by modulating the activity of downstream signaling molecules, thereby preventing the activation of NF-κB and reducing the expression of pro-inflammatory genes.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Proinflammatory_Genes Induces Xanthone This compound (Hypothesized Inhibition) Xanthone->TLR4 Inhibits

Figure 2. Hypothesized anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

This compound is a fascinating natural product with a chemical structure that suggests potential for biological activity. While research directly focused on this compound is still in its early stages, the established anti-inflammatory properties of its close structural analog provide a strong rationale for further investigation. Future research should focus on:

  • Confirmation of Biological Activity: In-depth studies are needed to confirm the hypothesized anti-inflammatory effects of this compound and to explore other potential activities, such as antioxidant, anticancer, and neuroprotective effects.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.

  • Development of a Scalable Synthesis: An efficient and scalable synthetic route would be invaluable for producing sufficient quantities of the compound for extensive biological evaluation and potential drug development.

The exploration of this compound holds promise for the discovery of new therapeutic agents from natural sources. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area.

References

Spectroscopic Profile of 1,7-Dihydroxy-4-methoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,7-Dihydroxy-4-methoxyxanthone (CAS No. 87339-76-2), a naturally occurring xanthone (B1684191).[1][2] The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. While comprehensive spectroscopic data is ideal, this guide is compiled from available information, noting where specific experimental data remains elusive in publicly accessible literature.

Molecular Structure and Properties

IUPAC Name: 1,7-dihydroxy-4-methoxyxanthen-9-one[1][3] Molecular Formula: C₁₄H₁₀O₅[1][3][4] Molecular Weight: 258.23 g/mol [1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the available NMR data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data presented below was reported in DMSO-d₆.[4]

Carbon AtomChemical Shift (δ) ppm
1161.4
297.4
392.9
4165.7
4a157.1
5a145.2
6116.1
7163.6
8109.1
8a108.2
9181.7
9a105.9
4-OCH₃55.6
Data sourced from Phytochemistry, 58, 1245 (2001) as cited by SpectraBase.[4]
¹H NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While the specific IR spectrum for this compound is not available, a typical xanthone structure would exhibit the following characteristic absorption bands:

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (phenolic)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch (conjugated ketone)1610-1660
C=C stretch (aromatic)1450-1600
C-O stretch (ether and phenol)1000-1300

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure. The specific mass spectrum for this compound is not detailed in the available literature. For a compound with the molecular formula C₁₄H₁₀O₅, the expected exact mass of the molecular ion [M]⁺ would be approximately 258.05 g/mol .[1][4]

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of xanthone compounds, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a proton frequency of 400 MHz or higher, is used.

  • ¹H NMR Acquisition: The sample is placed in the spectrometer. The spectrum is acquired at room temperature. Key parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrometer, such as a Thermo Scientific Nicolet series or equivalent, is used.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of compound.

  • Data Acquisition: The sample solution is introduced into the ion source. Mass spectra are acquired in both positive and negative ion modes over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation Final_Report Comprehensive Spectroscopic Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Functional_Group_ID->Final_Report Molecular_Weight_Confirmation->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Biosynthesis of 1,7-Dihydroxy-4-methoxyxanthone in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of plant secondary metabolites renowned for their diverse pharmacological activities. Among them, 1,7-dihydroxy-4-methoxyxanthone holds significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. It details the precursor molecules, key enzymatic steps, and proposed intermediate compounds. Furthermore, this guide outlines relevant experimental protocols for pathway elucidation and presents a logical framework for future research in this area.

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are predominantly found in a limited number of plant families, including the Clusiaceae, Gentianaceae, and Hypericaceae.[1][2][3][4] These compounds exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution patterns on the xanthone (B1684191) core dictate their bioactivity. This compound is a notable example, and elucidating its biosynthetic origin is a key objective for harnessing its full potential. This document serves as an in-depth guide to the current understanding of its formation in plants.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of xanthones is a complex process that initiates from primary metabolism, branching off from the shikimate and acetate-malonate pathways.[1][2] While the complete pathway for this compound has not been fully elucidated in a single plant species, a putative pathway can be constructed based on established knowledge of general xanthone biosynthesis.

Formation of the Benzophenone (B1666685) Intermediate

The initial steps involve the condensation of intermediates from the shikimate and acetate-malonate pathways to form a central benzophenone precursor.[1][5] The shikimate pathway provides a benzoyl-CoA derivative, while the acetate-malonate pathway contributes three molecules of malonyl-CoA. These precursors are condensed by a key enzyme, benzophenone synthase (BPS) , a type III polyketide synthase, to yield 2,4,6-trihydroxybenzophenone.[1][5] Subsequent hydroxylation, catalyzed by a benzophenone 3'-hydroxylase (B3'H) , a cytochrome P450 monooxygenase, is proposed to form 2,3',4,6-tetrahydroxybenzophenone, a critical intermediate in the biosynthesis of many xanthones.[5]

Oxidative Cyclization to the Xanthone Core

The central benzophenone intermediate undergoes a regioselective intramolecular oxidative C-O phenol (B47542) coupling to form the tricyclic xanthone core.[1] This reaction is catalyzed by a cytochrome P450 enzyme, leading to the formation of either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone (1,3,7-THX) , which serve as the primary precursors for a vast array of xanthone derivatives.[1][2][4] For the biosynthesis of this compound, 1,3,7-THX is the logical precursor.

Tailoring Steps: Dehydroxylation and O-Methylation

The final steps in the biosynthesis of this compound from 1,3,7-THX involve specific tailoring reactions. These are the least understood steps and are presented here as a putative sequence:

  • Dehydroxylation at C-3: The removal of the hydroxyl group at the C-3 position of the xanthone core is a necessary step. The enzymatic mechanism for such a reductive dehydroxylation in xanthone biosynthesis is currently unknown but is a critical area for future research.

  • O-Methylation at C-4: The hydroxyl group at the C-4 position is methylated to yield the final product. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . The regiospecificity of this OMT is crucial for the formation of the 4-methoxy group. While OMTs involved in flavonoid and other phenylpropanoid biosynthesis are well-characterized, the specific OMT responsible for this step in xanthone biosynthesis remains to be identified.[6][7]

The precise order of these tailoring steps is yet to be determined and may vary between plant species.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the putative biosynthetic pathway of this compound.

Biosynthesis_of_1_7_Dihydroxy_4_methoxyxanthone Shikimate_Pathway Shikimate Pathway Benzoyl_CoA Benzoyl-CoA Shikimate_Pathway->Benzoyl_CoA Acetate_Malonate_Pathway Acetate-Malonate Pathway Malonyl_CoA 3x Malonyl-CoA Acetate_Malonate_Pathway->Malonyl_CoA Benzophenone_Intermediate 2,3',4,6-Tetrahydroxy- benzophenone Benzoyl_CoA->Benzophenone_Intermediate BPS, B3'H Malonyl_CoA->Benzophenone_Intermediate Xanthone_Core 1,3,7-Trihydroxyxanthone (1,3,7-THX) Benzophenone_Intermediate->Xanthone_Core CYP450 Intermediate_1 1,7-Dihydroxy-3-dehydroxy- 4-hydroxyxanthone (Putative Intermediate) Xanthone_Core->Intermediate_1 Dehydroxylase (Putative) Final_Product This compound Intermediate_1->Final_Product 4-O-Methyltransferase (Putative)

Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

Elucidating the complete biosynthetic pathway requires a multi-faceted approach combining transcriptomics, proteomics, and enzymology.

Transcriptome Analysis of Xanthone-Producing Plants

Comparative transcriptomic analysis of tissues with high and low accumulation of this compound can identify candidate genes involved in its biosynthesis.[8][9][10]

Experimental Workflow:

  • Plant Material: Collect tissues (e.g., leaves, roots, stems) from a plant species known to produce this compound at different developmental stages or under different environmental conditions.

  • RNA Extraction and Sequencing: Isolate total RNA and perform high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis: Assemble the transcriptome and identify differentially expressed genes. Focus on gene families known to be involved in secondary metabolism, such as cytochrome P450s, O-methyltransferases, and reductases.

Transcriptome_Workflow Plant_Tissues Plant Tissues (High vs. Low Xanthone Content) RNA_Extraction Total RNA Extraction Plant_Tissues->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Gene Annotation, Differential Expression) RNA_Seq->Bioinformatics Candidate_Genes Candidate Biosynthetic Genes Bioinformatics->Candidate_Genes

Workflow for identifying candidate biosynthetic genes via transcriptomics.
Heterologous Expression and Enzyme Characterization

Candidate genes identified through transcriptomics can be functionally characterized by heterologous expression in a suitable host system (e.g., E. coli, yeast).[11][12]

Protocol for O-Methyltransferase Assay:

  • Cloning and Expression: Clone the candidate OMT cDNA into an expression vector and transform it into E. coli. Induce protein expression.

  • Protein Purification: Purify the recombinant OMT using affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., a hydroxylated xanthone precursor), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and extract the products.

    • Analyze the products by HPLC or LC-MS to confirm the formation of the methylated xanthone.[7]

Quantitative Analysis of Xanthones

Accurate quantification of this compound and its potential precursors in plant tissues is essential for understanding the metabolic flux through the pathway. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice.[13][14][15][16]

General HPLC-MS Protocol:

  • Sample Preparation: Extract metabolites from finely ground plant material using a suitable solvent (e.g., methanol).

  • Chromatographic Separation: Separate the compounds on a C18 reverse-phase column using a gradient of acidified water and acetonitrile.

  • Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in negative ion mode for sensitive detection of the deprotonated molecular ions of the xanthones.

  • Quantification: Use an external standard curve of authentic this compound to quantify its concentration in the samples.

Data Presentation

Quantitative data from experimental studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Putative Enzymes in the Biosynthesis of this compound

EnzymeAbbreviationEnzyme ClassSubstrate(s)Product(s)Status
Benzophenone SynthaseBPSType III Polyketide SynthaseBenzoyl-CoA, 3x Malonyl-CoA2,4,6-TrihydroxybenzophenoneCharacterized
Benzophenone 3'-hydroxylaseB3'HCytochrome P4502,4,6-Trihydroxybenzophenone2,3',4,6-TetrahydroxybenzophenoneCharacterized
Xanthone Synthase---Cytochrome P4502,3',4,6-Tetrahydroxybenzophenone1,3,7-TrihydroxyxanthoneCharacterized
Xanthone 3-Dehydroxylase---Reductase (Putative)1,3,7-TrihydroxyxanthonePutative dehydroxylated intermediateHypothetical
Xanthone 4-O-MethyltransferaseXOMTO-MethyltransferasePutative dehydroxylated intermediateThis compoundHypothetical

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of the chemical diversity generated by plant secondary metabolism. While the general framework of the pathway is understood, the specific enzymes responsible for the final tailoring steps remain to be discovered. Future research should focus on:

  • Identification and characterization of the putative dehydroxylase and the specific 4-O-methyltransferase. Transcriptomic and proteomic approaches in xanthone-producing plants are promising strategies.

  • In vitro reconstitution of the entire biosynthetic pathway using purified recombinant enzymes to confirm the proposed steps.

  • Metabolic engineering of microbial or plant systems for the sustainable production of this compound.

The elucidation of this pathway will not only advance our fundamental understanding of plant biochemistry but also pave the way for the biotechnological production of this valuable pharmacologically active compound.

References

An In-depth Technical Guide to 1,7-Dihydroxy-4-methoxyxanthone Derivatives and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,7-dihydroxy-4-methoxyxanthone derivatives, a class of compounds with significant therapeutic potential. The document details their anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative data and mechanistic insights. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided to facilitate further research and development. Signaling pathways and experimental workflows are visualized using Graphviz to offer clear, logical representations of complex processes. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmacology.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. Naturally occurring and synthetic xanthone (B1684191) derivatives have garnered considerable interest in medicinal chemistry due to their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. The substitution pattern on the xanthone core is a key determinant of their biological activity. This guide focuses specifically on derivatives of this compound, exploring the impact of further substitutions on their therapeutic properties.

Anti-inflammatory Properties

A prominent derivative, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN), has been extensively studied for its potent anti-inflammatory effects.[1][2] Research has elucidated its mechanism of action, which involves the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

1,7-dihydroxy-3,4-dimethoxyxanthone has been identified as a selective inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammation. XAN has been shown to directly bind to TLR4, inhibiting its dimerization and subsequent downstream signaling.[2][3] This leads to a reduction in the phosphorylation of key signaling molecules such as p65 and JNK, and ultimately suppresses the production of pro-inflammatory cytokines.[2]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) XAN 1,7-dihydroxy-3,4- dimethoxyxanthone (XAN) XAN->TLR4 Inhibits Dimerization DNA->Cytokines Transcription

Figure 1: Inhibition of the TLR4/NF-κB signaling pathway by 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN).

Anticancer Properties

Several 1,7-dihydroxyxanthone derivatives have demonstrated promising anticancer activity against various cancer cell lines. The position and nature of substituents on the xanthone scaffold play a crucial role in determining their cytotoxic efficacy.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,7-dihydroxyxanthone derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
1,7-DihydroxyxanthoneHepG2 (Human Liver Carcinoma)13.2[2]
1,6-DihydroxyxanthoneWiDr (Human Colon Carcinoma)> 1,3-dihydroxyxanthone[1]
1,3,6-TrihydroxyxanthoneWiDr (Human Colon Carcinoma)< 1,3,8-trihydroxyxanthone[1]
1,3-DihydroxyxanthoneWiDr (Human Colon Carcinoma)355-1255[1]
TrihydroxyxanthonesWiDr (Human Colon Carcinoma)38-384[1]
Trihydroxyxanthone 3aMCF-7 (Human Breast Adenocarcinoma)184 ± 15[1]
Trihydroxyxanthone 3aWiDr (Human Colon Carcinoma)254 ± 15[1]
Trihydroxyxanthone 3aHeLa (Human Cervical Carcinoma)277 ± 9[1]

Antimicrobial Properties

While the antimicrobial activity of xanthones, in general, is well-documented, specific data for this compound derivatives is less abundant. However, structure-activity relationship (SAR) studies on other dihydroxanthone derivatives suggest that the presence and position of hydroxyl and other functional groups significantly influence their antibacterial and antifungal efficacy. For instance, studies on dihydroxanthone derivatives have shown that the presence of electron-withdrawing groups can lead to an increase in antibacterial activity.

Further research is required to systematically evaluate the antimicrobial spectrum and potency of a broader range of this compound derivatives and to establish clear structure-activity relationships.

Experimental Protocols

Synthesis of 1,7-Dihydroxyxanthone Derivatives

A general and effective method for the synthesis of polyhydroxyxanthones involves the condensation of a suitably substituted 2-hydroxybenzoic acid with a phenol (B47542) derivative using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-hydroxybenzoic acid (1 equivalent) and the substituted phenol (1.1 equivalents).

  • Addition of Eaton's Reagent: Under a nitrogen atmosphere, slowly add Eaton's reagent to the flask with stirring. The reagent often serves as both the catalyst and the solvent.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry the crude product.

  • Purification: Purify the crude xanthone derivative by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Synthesis_Workflow Start Start Reactants Substituted 2-hydroxybenzoic acid + Substituted phenol Start->Reactants AddReagent Add Eaton's Reagent Reactants->AddReagent Heat Heat (80-120 °C) Monitor by TLC AddReagent->Heat Workup Pour onto ice Heat->Workup Filter Filter and Wash Workup->Filter Dry Dry Crude Product Filter->Dry Purify Purify (Recrystallization or Column Chromatography) Dry->Purify End Pure 1,7-Dihydroxyxanthone Derivative Purify->End

Figure 2: General workflow for the synthesis of 1,7-dihydroxyxanthone derivatives.
In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse pharmacological properties. The anti-inflammatory and anticancer activities of certain derivatives are well-supported by scientific evidence, with clear mechanisms of action being elucidated. While their antimicrobial potential is evident from broader studies on xanthones, more focused research is needed to fully characterize the activity of this specific subclass. The detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of these fascinating molecules and to contribute to the development of new and effective drugs.

References

The Pharmacological Potential of 1,7-Dihydroxy-4-methoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

1,7-Dihydroxy-4-methoxyxanthone is a member of the xanthone (B1684191) class of organic compounds, a group recognized for a wide array of pharmacological activities. While comprehensive data on this specific molecule is emerging, research on closely related analogs, particularly 1,7-dihydroxyxanthone and 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the available quantitative data, details relevant experimental protocols for pharmacological evaluation, and visualizes key signaling pathways implicated in the bioactivity of related xanthone compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the pharmacological promise of this compound.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in higher plants and fungi and have attracted significant scientific interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core plays a crucial role in modulating their pharmacological properties.

This guide focuses on the pharmacological potential of this compound. Due to the limited availability of direct studies on this compound, this document also draws upon the wealth of information available for its close structural analogs: the parent compound 1,7-dihydroxyxanthone and the more extensively studied 1,7-dihydroxy-3,4-dimethoxyxanthone (often abbreviated as XAN). By examining the activities of these related molecules, we can infer the likely therapeutic avenues for this compound and provide a roadmap for its systematic investigation.

Quantitative Pharmacological Data

Quantitative data on the bioactivity of xanthone derivatives is critical for comparative analysis and for understanding structure-activity relationships. While specific data for this compound is not extensively available in the public domain, the following table summarizes a key finding for its parent compound, 1,7-dihydroxyxanthone.

Table 1: Anticancer Activity of 1,7-Dihydroxyxanthone

CompoundCell LineAssay TypeEndpointValueReference
1,7-DihydroxyxanthoneHepG2 (Human Liver Carcinoma)Not SpecifiedIC5013.2 µM[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The anticancer activity of 1,7-dihydroxyxanthone against the HepG2 cell line suggests that the 1,7-dihydroxy substitution pattern on the xanthone scaffold is a key contributor to its cytotoxic effects. Further studies are warranted to determine how the addition of a methoxy group at the 4-position influences this activity.

Potential Pharmacological Activities and Mechanisms of Action

Based on studies of the closely related compound 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN), this compound is predicted to exhibit a range of pharmacological activities. The primary areas of interest are its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

XAN has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory pathways. A primary mechanism involves the suppression of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling cascade.[2] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, leading to a downstream inflammatory response.

The proposed mechanism of action for XAN involves:

  • Direct binding to TLR4: This interaction can inhibit the dimerization of the TLR4 receptor, a crucial step in signal transduction.[2]

  • Inhibition of NF-κB activation: By suppressing the TLR4 pathway, XAN can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

  • Downregulation of pro-inflammatory mediators: The inhibition of NF-κB activation leads to a decrease in the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as the enzyme inducible nitric oxide synthase (iNOS).[3]

Anticancer Activity

Studies on XAN have also revealed its potential as an anticancer agent, particularly in multidrug-resistant (MDR) cancer cells.[4] The proposed mechanism involves the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. MAPKs are a family of protein kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

The effects of XAN on MAPK signaling include:

  • Modulation of ERK, JNK, and p38 pathways: XAN has been shown to influence the phosphorylation status of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2]

  • Induction of apoptosis and cell cycle arrest: By modulating MAPK signaling, XAN can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[4]

MAPK_Pathway GrowthFactors Growth Factors, Stress Signals Receptor Receptor Tyrosine Kinases GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Xanthone This compound (Predicted Action) Xanthone->MEK Modulates Xanthone->ERK Modulates Xanthone->Apoptosis Induces

Detailed Experimental Protocols

The following protocols are provided as a guide for the pharmacological evaluation of this compound. These are standard assays used in the assessment of antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or ethanol (B145695) (spectroscopic grade)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

    • In a 96-well plate, add a specific volume of the test compound or control to a fixed volume of the DPPH solution.

    • Include a blank control containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_DPPH Prepare 0.1 mM DPPH solution Mix Mix DPPH with sample/control in 96-well plate Prep_DPPH->Mix Prep_Sample Prepare serial dilutions of test compound Prep_Sample->Mix Prep_Control Prepare positive control (Ascorbic Acid) Prep_Control->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Read Measure absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Activity Read->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., HepG2)

    • Complete cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the concentration of the compound.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight for adherence Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with test compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24/48/72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance (540-590 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to study the anti-inflammatory effects of compounds.

  • Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce pro-inflammatory mediators. The ability of a test compound to inhibit the production of these mediators is a measure of its anti-inflammatory activity.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess reagent (for nitric oxide measurement)

    • ELISA kits (for cytokine measurement, e.g., TNF-α, IL-1β)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well or 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control and an LPS-only control.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using specific ELISA kits.

  • Data Analysis: Compare the levels of nitric oxide and cytokines in the compound-treated groups to the LPS-only control group to determine the inhibitory effect of the compound.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological potential of this compound is currently limited, the available data for its close structural analogs strongly suggest its promise as a bioactive molecule. The anticancer activity of 1,7-dihydroxyxanthone and the potent anti-inflammatory and anticancer effects of 1,7-dihydroxy-3,4-dimethoxyxanthone highlight the therapeutic potential of this class of compounds.

Future research should focus on:

  • Synthesis and isolation: Developing efficient methods for the synthesis or isolation of this compound to enable comprehensive pharmacological screening.

  • In vitro screening: Conducting a broad range of in vitro assays to evaluate its antioxidant, anti-inflammatory, anticancer, and other potential biological activities.

  • Mechanism of action studies: Investigating the molecular mechanisms underlying its biological effects, including its impact on key signaling pathways.

  • In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

This technical guide provides a solid foundation for initiating and advancing research into the pharmacological potential of this compound. The provided protocols and mechanistic insights from related compounds offer a clear path forward for unlocking the therapeutic promise of this intriguing xanthone derivative.

References

Isolation of 1,7-Dihydroxy-4-methoxyxanthone from Cratoxylum maingayi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 1,7-dihydroxy-4-methoxyxanthone from the plant Cratoxylum maingayi. The document details the necessary experimental protocols, presents relevant data in a structured format, and visualizes the workflow and a key potential signaling pathway.

Introduction

Cratoxylum maingayi, a flowering tree in the Hypericaceae family, is a known source of various phenolic compounds, including xanthones.[1][2] Among these, this compound has been successfully isolated from the wood of this plant.[1] Xanthones are a class of organic compounds with a characteristic three-ring system and are of significant interest to researchers due to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] This guide focuses on the methodology for isolating this compound and explores its potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₅N/A
Molecular Weight 258.23 g/mol N/A
IUPAC Name 1,7-dihydroxy-4-methoxyxanthen-9-oneN/A
CAS Number 87339-76-2N/A

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Cratoxylum maingayi is not extensively documented in a single source, the following procedure is a composite methodology based on the successful isolation of other xanthones from the same genus and species.[4]

Plant Material Collection and Preparation
  • Plant Part: Wood of Cratoxylum maingayi.

  • Preparation: The collected wood should be air-dried in the shade and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvents: Hexane (B92381) and Ethyl Acetate (B1210297) (EtOAc).

  • Procedure:

    • The powdered plant material (e.g., 4 kg) is sequentially macerated with hexane (e.g., 15 L) for a period of three days at room temperature. This step is crucial for removing nonpolar constituents like fats and waxes.[4]

    • The hexane extract is filtered and concentrated under reduced pressure.

    • The residual plant material is then extracted with ethyl acetate (e.g., 15 L) for another three days at room temperature.[4]

    • The ethyl acetate extract is filtered and evaporated to dryness to yield the crude extract containing the xanthones.

Chromatographic Isolation
  • Initial Fractionation (Quick Column Chromatography - QCC):

    • The crude ethyl acetate extract is subjected to Quick Column Chromatography (QCC) on silica (B1680970) gel.

    • A solvent gradient of increasing polarity, starting from 100% hexane to 100% ethyl acetate, is used to elute the column.[4]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing xanthones.

  • Fine Purification (Column Chromatography - CC):

    • Fractions rich in the target compound, as identified by TLC comparison with a standard if available, are pooled and subjected to further column chromatography on silica gel.

    • A less polar solvent system, such as a mixture of hexane and ethyl acetate in varying ratios (e.g., starting with 25% EtOAc in hexane), is typically used for finer separation.[4]

    • Fractions are again collected and analyzed by TLC. Those containing the pure compound are combined and concentrated.

Characterization

The structure of the isolated this compound is confirmed by spectroscopic methods.

Spectroscopic DataChemical Shift (δ)
¹³C NMR (DMSO-d₆) A comprehensive list of chemical shifts for each carbon atom is available in chemical databases. Key signals would confirm the xanthone (B1684191) backbone, the positions of the hydroxyl and methoxy (B1213986) groups.

Experimental Workflow

G plant_material Cratoxylum maingayi Wood powdered_material Air-dried and Powdered Wood plant_material->powdered_material hexane_extraction Hexane Extraction (Maceration) powdered_material->hexane_extraction etOAc_extraction Ethyl Acetate Extraction (Maceration) hexane_extraction->etOAc_extraction Residue crude_extract Crude EtOAc Extract etOAc_extraction->crude_extract qcc Quick Column Chromatography (Silica Gel) crude_extract->qcc fractions Fractions Collected qcc->fractions tlc_monitoring TLC Monitoring fractions->tlc_monitoring pooling Pooling of Xanthone-rich Fractions tlc_monitoring->pooling cc Column Chromatography (Silica Gel) pooling->cc pure_compound Pure this compound cc->pure_compound characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization

Figure 1: Isolation workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on a closely related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), provides valuable insights into its potential pharmacological effects. This related xanthone has demonstrated significant anti-inflammatory and anti-proliferative properties.[5][6][7]

Anti-inflammatory Activity

1,7-dihydroxy-3,4-dimethoxyxanthone has been shown to inhibit inflammation in macrophages by suppressing the TLR4/NF-κB signaling cascade.[6][7] This pathway is a cornerstone of the inflammatory response. The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating genes involved in immunity and inflammation.[8] The canonical NF-κB activation pathway is triggered by stimuli such as lipopolysaccharide (LPS), leading to the transcription of pro-inflammatory cytokines.[8] The inhibitory effect of the related xanthone on this pathway suggests that this compound may possess similar anti-inflammatory capabilities.

Potential NF-κB Signaling Pathway Inhibition

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Release of NF-κB Xanthone 1,7-dihydroxy-4- methoxyxanthone (Proposed) Xanthone->TLR4 Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription

Figure 2: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide outlines the isolation of this compound from Cratoxylum maingayi, providing a detailed, albeit synthesized, experimental protocol. The presented workflow and data tables offer a practical framework for researchers in natural product chemistry and drug discovery. Furthermore, the exploration of the potential anti-inflammatory activity through the inhibition of the NF-κB signaling pathway, based on evidence from a structurally similar compound, highlights a promising avenue for future pharmacological investigation of this compound. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,7-Dihydroxy-4-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 1,7-dihydroxy-4-methoxyxanthone, a naturally occurring xanthone (B1684191) that has been isolated from the stems of Cratoxylum cochinchinense and has potential applications in medicinal chemistry and drug development[1]. The protocol is based on established methods for xanthone synthesis, primarily involving a Pechmann condensation followed by cyclization, or a Friedel-Crafts acylation to form a benzophenone (B1666685) intermediate with subsequent cyclization. The described method is intended to provide a reproducible procedure for laboratory-scale synthesis.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. Many natural and synthetic xanthones exhibit a wide range of pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties[2]. This compound is a specific member of this class, and access to this compound through chemical synthesis is crucial for further investigation of its biological activities and potential therapeutic applications. The following protocol outlines a common and effective method for the synthesis of substituted xanthones, adapted for the specific target molecule, this compound.

Chemical Profile

PropertyValue
IUPAC Name1,7-dihydroxy-4-methoxyxanthen-9-one[1]
Molecular FormulaC₁₄H₁₀O₅[1]
Molecular Weight258.23 g/mol [1]
CAS Number87339-76-2[1]
AppearanceYellow solid (predicted)
SolubilitySoluble in methanol, ethanol, DMSO, and other polar organic solvents

Experimental Protocol

This protocol is based on the general Grover, Shah, and Shah modification of the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid in the presence of a condensing agent. An alternative and often high-yielding method is via a benzophenone intermediate.

Method: Synthesis via Friedel-Crafts Acylation and Cyclization

This method involves two main steps:

  • Step 1: Friedel-Crafts acylation to form the intermediate 2,2',5'-trihydroxy-4-methoxybenzophenone.

  • Step 2: Cyclization of the benzophenone intermediate to yield this compound.

Materials and Reagents:

  • 2-Hydroxy-4-methoxybenzoic acid

  • Hydroquinone (B1673460)

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)[2]

  • Anhydrous zinc chloride (optional, as a co-catalyst)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Synthesis of 2,2',5'-trihydroxy-4-methoxybenzophenone

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-hydroxy-4-methoxybenzoic acid (1.0 eq) and hydroquinone (1.2 eq).

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the benzoic acid) as the solvent and condensing agent. Alternatively, Eaton's reagent can be used[2].

  • Heat the reaction mixture to 70-80°C with constant stirring under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of ice-cold water with vigorous stirring.

  • A precipitate of the benzophenone intermediate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Step 2: Cyclization to this compound

  • The cyclization of the 2-hydroxybenzophenone (B104022) intermediate can often be achieved by heating at a higher temperature in the same reaction pot or by isolating the intermediate and treating it with a cyclizing agent. For this protocol, we will assume a one-pot synthesis by increasing the temperature.

  • After the initial 4-6 hours at 70-80°C, slowly increase the temperature of the reaction mixture to 120-140°C and maintain it for another 2-4 hours to induce cyclization.

  • Monitor the formation of the xanthone by TLC.

  • Follow the same workup procedure as in Step 1: cool the reaction mixture, pour it into ice water, filter the precipitate, and wash with water.

  • The crude this compound should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product, evaporate the solvent under reduced pressure, and dry the final product.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: To compare with literature values if available.

Quantitative Data Summary

The following table should be used to record the experimental data for the synthesis of this compound.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar RatioYield (%)Purity (%)
2-Hydroxy-4-methoxybenzoic acid168.151.0--
Hydroquinone110.111.2--
This compound258.23-

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization & Purification Reactants 2-Hydroxy-4-methoxybenzoic acid + Hydroquinone Reaction1 Polyphosphoric Acid (PPA) 70-80°C, 4-6h Reactants->Reaction1 Mixing Intermediate Crude 2,2',5'-trihydroxy-4-methoxybenzophenone Reaction1->Intermediate Acylation Reaction2 Heat to 120-140°C, 2-4h (Cyclization) Intermediate->Reaction2 Workup Ice Water Quenching & Filtration Reaction2->Workup Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A flowchart illustrating the two-step synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Polyphosphoric acid and Eaton's reagent are highly corrosive and hygroscopic. Handle with extreme care.

  • Organic solvents are flammable and should be handled away from ignition sources.

Troubleshooting

  • Low Yield: Ensure all reagents are anhydrous, as moisture can inhibit the Friedel-Crafts reaction. The reaction time and temperature may need to be optimized.

  • Incomplete Cyclization: The temperature for the cyclization step may need to be increased, or the reaction time extended. Alternatively, a stronger cyclizing agent could be employed.

  • Purification Difficulties: If the product is difficult to purify by column chromatography, consider recrystallization from different solvent systems.

Conclusion

The protocol described provides a robust method for the synthesis of this compound. This synthetic route allows for the production of this valuable compound for further research in drug discovery and development. The provided framework for data collection and the visual workflow aim to facilitate a successful and reproducible synthesis.

References

Application Note: Quantification of 1,7-Dihydroxy-4-methoxyxanthone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,7-Dihydroxy-4-methoxyxanthone. This protocol is designed for researchers engaged in natural product analysis, quality control, and pharmacokinetic studies. The described method is adapted from established and validated analytical procedures for structurally similar xanthone (B1684191) derivatives, ensuring a high probability of successful implementation. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, with detection by UV spectrophotometry. This document provides comprehensive experimental protocols, system suitability requirements, and data presentation guidelines.

Introduction

This compound is a naturally occurring xanthone derivative found in certain plant species, such as those from the Polygala and Hypericum genera.[1] Xanthones as a class of compounds are known for their broad spectrum of pharmacological activities. Accurate and precise quantification of this compound is essential for the standardization of herbal extracts, formulation development, and for enabling further pharmacological and toxicological evaluation. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the separation and quantification of individual components in complex mixtures, making it the method of choice for this application.

Experimental

Instrumentation and Apparatus
  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography software for system control, data acquisition, and analysis.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Ultrasonic Bath: For degassing solvents and dissolving standards.

  • Syringe Filters: 0.45 µm porosity, compatible with organic solvents.

Reagents and Materials
  • This compound Reference Standard: Purity ≥ 98%.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Methanol (B129727): HPLC grade.

  • Formic Acid or Acetic Acid (optional): HPLC grade, for mobile phase modification to improve peak shape.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point and may require optimization for specific matrices and HPLC systems.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal λmax if determined)

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at initial conditions) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (from a plant extract)
  • Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and extract with a suitable solvent (e.g., 50 mL of methanol) using ultrasonication or reflux.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Dilution: Transfer a known volume of the filtrate (e.g., 1 mL) to a volumetric flask (e.g., 10 mL) and dilute with methanol or the mobile phase. The dilution factor should be chosen to ensure the final concentration of the analyte falls within the calibration curve range.

  • Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters (Based on Analogous Compounds)

A full method validation should be performed according to ICH guidelines. The following table summarizes expected performance characteristics based on validated methods for structurally similar xanthones.

Validation ParameterExpected Specification
Linearity (R²) ≥ 0.999
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Data Presentation

Quantitative data for the HPLC method validation should be summarized in clear and concise tables. Below is a template for presenting such data, populated with representative values from validated methods for similar xanthone compounds.

Table 1: Summary of Quantitative Data for Xanthone Analysis by HPLC
CompoundLinearity Range (µg/mL)Correlation Coefficient (R²)Accuracy (% Recovery)Precision (% RSD)
1,7-dihydroxy-2,3-methylenedioxyxanthone 0.5 - 24> 0.9995.8 - 104.2< 5.0
α-mangostin 0.2 - 200> 0.999996.3 - 100.50.3 - 0.4
γ-mangostin 0.2 - 200> 0.999996.3 - 100.50.3 - 0.4
1,3-dihydroxy-2-methylxanthone 0.25 - 3.0> 0.99998.3 - 102.70.6 - 2.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_std_weigh Weigh Reference Standard node_std_dissolve Dissolve in Methanol (Stock Solution) node_std_weigh->node_std_dissolve node_std_dilute Serial Dilution (Working Standards) node_std_dissolve->node_std_dilute node_inject Inject into HPLC node_std_dilute->node_inject node_sample_weigh Weigh Sample (e.g., Plant Material) node_sample_extract Extract with Methanol node_sample_weigh->node_sample_extract node_sample_filter1 Initial Filtration node_sample_extract->node_sample_filter1 node_sample_dilute Dilute Extract node_sample_filter1->node_sample_dilute node_sample_filter2 0.45 µm Syringe Filter node_sample_dilute->node_sample_filter2 node_sample_filter2->node_inject node_hplc HPLC System (C18 Column) node_separate Chromatographic Separation node_inject->node_separate node_detect UV Detection (254 nm) node_separate->node_detect node_chromatogram Obtain Chromatograms node_detect->node_chromatogram node_calibrate Generate Calibration Curve (from Standards) node_chromatogram->node_calibrate node_quantify Quantify Analyte in Sample node_chromatogram->node_quantify node_calibrate->node_quantify node_report Report Results node_quantify->node_report

HPLC quantification workflow.
Logical Flow for Method Development

The following diagram illustrates the logical relationship and steps involved in developing and validating the HPLC method.

Method_Development cluster_validation_params Validation Parameters node_lit_review Literature Review for Similar Compounds node_method_dev Initial Method Development (Column, Mobile Phase, etc.) node_lit_review->node_method_dev node_optimization Method Optimization (Peak Shape, Resolution) node_method_dev->node_optimization node_validation Method Validation (ICH Guidelines) node_optimization->node_validation node_routine_analysis Routine Analysis node_validation->node_routine_analysis node_specificity Specificity node_linearity Linearity & Range node_accuracy Accuracy node_precision Precision (Repeatability & Intermediate) node_lod_loq LOD & LOQ node_robustness Robustness

Logical flow of HPLC method development.

References

Application Notes and Protocols for 1,7-Dihydroxy-4-methoxyxanthone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-4-methoxyxanthone and its derivatives, such as 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), are naturally occurring xanthone (B1684191) compounds that have garnered significant interest in biomedical research. These compounds have demonstrated potent anti-inflammatory and anti-cancer properties in various in vitro studies. The primary mechanisms of action include the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These activities make this compound a promising candidate for further investigation in drug discovery and development.

These application notes provide a comprehensive overview of the use of this compound and its analogs in cell culture experiments, including detailed protocols for key assays and a summary of reported quantitative data.

Data Presentation

The following table summarizes the reported cytotoxic and biological activities of this compound and its closely related analog, 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN), in various cell lines. Due to the limited availability of data for this compound, data for XAN is included as a reference.

Compound NameCell LineAssayActivity TypeIC50 / Effective ConcentrationReference
This compoundHepG2 (Human Liver Carcinoma)Not SpecifiedAnticancer13.2 µM[1]
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN)A549/Taxol (Multidrug Resistant NSCLC)MTT AssayGrowth InhibitionTime and concentration-dependent[2]
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN)THP-1 (Human Monocytic Cell Line)CCK-8 AssayCytotoxicityNo effect on viability at ≤ 10 µg/mL[3][4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solution (e.g., in DMSO) treatment Treat Cells with This compound prep_compound->treatment prep_cells Cell Culture Seeding prep_cells->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Analyze and Interpret Results viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for investigating the effects of this compound in cell culture.

TLR4_NFkB_pathway TLR4/NF-κB Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB p65 p65 NFkB->p65 Releases NFkB_nuc NF-κB (p65) p65->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Xanthone This compound (or its analog) Xanthone->TLR4 Inhibits MAPK_pathway Modulation of MAPK Signaling Pathway cluster_mapk MAPK Cascades cluster_cellular_effects Cellular Outcomes Xanthone This compound (or its analog) p38 p38 Xanthone->p38 Upregulates ERK ERK Xanthone->ERK Downregulates CellCycleArrest G2/M Cell Cycle Arrest p38->CellCycleArrest Apoptosis Apoptosis ERK->Apoptosis Inhibits (when active)

References

Application Notes and Protocols: 1,7-Dihydroxy-4-methoxyxanthone as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-4-methoxyxanthone is a naturally occurring xanthone (B1684191) found in plant species such as Cratoxylum maingayi and Polygala tenuifolia.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities. Due to its defined chemical structure and purity, this compound is a valuable reference standard for the qualitative and quantitative analysis of phytochemical extracts. These application notes provide detailed protocols for utilizing this standard in common analytical techniques and summarize its relevant biological context.

Physicochemical Properties

A solid understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₅[1]
Molecular Weight 258.23 g/mol [1]
IUPAC Name 1,7-dihydroxy-4-methoxyxanthen-9-one[1]
CAS Number 87339-76-2[2]
Appearance Solid (form may vary)N/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Store at 2-8°C in a tightly sealed vial. For long-term storage of solutions, aliquot and store at -20°C for up to two weeks.[2]

Application 1: High-Performance Liquid Chromatography (HPLC) for Quantification

This section outlines a general HPLC method for the quantification of this compound in plant extracts. This protocol is an adapted method based on validated procedures for structurally similar xanthones.

Experimental Protocol: HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water (with 0.1% formic acid). A starting point could be a 70:30 (v/v) mixture of methanol and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 240-320 nm should be selected for maximum absorbance.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of approximately 1-100 µg/mL.

3. Preparation of Sample Solutions (Plant Extracts):

  • Extract the dried and powdered plant material with a suitable solvent (e.g., methanol, ethanol) using sonication or Soxhlet extraction.

  • Filter the extract through a 0.45 µm syringe filter before injection.

  • Dilute the filtered extract with the mobile phase if the concentration of the analyte is expected to be high.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and identify the peak corresponding to this compound by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Method Validation Parameters (Adapted from a similar compound)

The following table presents typical validation parameters for an HPLC method for a xanthone, which can be used as a benchmark when validating the method for this compound.

ParameterTypical Value
Linearity Range 0.5–25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery) 95–105%
Precision (RSD%) < 2%

Application 2: High-Performance Thin-Layer Chromatography (HPTLC) for Quantification

HPTLC is a powerful technique for the rapid screening and quantification of phytochemicals. This adapted protocol is based on established methods for other xanthones.

Experimental Protocol: HPTLC

1. Instrumentation and Chromatographic Conditions:

  • HPTLC Plates: Pre-coated silica (B1680970) gel 60 F₂₅₄ plates.

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v). The mobile phase should be optimized for the best separation.

  • Chamber Saturation: Saturate the HPTLC chamber with the mobile phase for at least 20 minutes before developing the plate.

  • Development: Develop the plate to a distance of about 8 cm.

  • Densitometric Analysis: Scan the dried plates using a TLC scanner at the wavelength of maximum absorbance for this compound.

2. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described in the HPLC protocol.

3. Analysis and Quantification:

  • Apply different volumes of the standard solution to the HPTLC plate to generate a calibration curve.

  • Apply the sample solutions to the same plate.

  • After development and drying, scan the plate and record the peak areas.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Method Validation Parameters (Adapted from a similar compound)
ParameterTypical Value
Linearity Range 100–1000 ng/spot
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~30 ng/spot
Limit of Quantification (LOQ) ~90 ng/spot
Accuracy (Recovery) 96–104%
Precision (RSD%) < 3%

Biological Context and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on the structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has shown anti-inflammatory effects by suppressing the TLR4/NF-κB and MAPK signaling cascades.[1][3][4][5] This suggests that this compound may have similar biological activities.

Potential Signaling Pathway Inhibition

The diagram below illustrates the potential mechanism of action of this compound based on the activity of its analogue. The compound may inhibit the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4), thereby preventing the downstream activation of NF-κB and MAPK pathways, which are key drivers of inflammatory responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates ERK ERK TLR4->ERK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammatory_Genes Inflammatory Genes NFkappaB->Inflammatory_Genes Translocates & Activates p38->Inflammatory_Genes Activates Transcription Factors ERK->Inflammatory_Genes Activates Transcription Factors Xanthone 1,7-Dihydroxy- 4-methoxyxanthone Xanthone->TLR4 Inhibition

Caption: Potential inhibitory effect on the TLR4 signaling pathway.

Experimental Workflow for Phytochemical Analysis

The following diagram outlines a typical workflow for the use of this compound as a standard in phytochemical analysis.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Results Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Standard This compound (Reference Standard) Standard_Prep Standard Solution Preparation Standard->Standard_Prep HPLC_HPTLC HPLC / HPTLC Analysis Extraction->HPLC_HPTLC Standard_Prep->HPLC_HPTLC Calibration Calibration Curve Generation HPLC_HPTLC->Calibration Quantification Quantification of Analyte in Sample HPLC_HPTLC->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for phytochemical analysis using a reference standard.

Conclusion

This compound serves as an essential tool for the accurate quantification of this and related xanthones in plant extracts. The provided protocols, adapted from established methods for similar compounds, offer a robust starting point for method development and validation. Further investigation into the biological activities of this specific xanthone is warranted, given the promising anti-inflammatory potential of closely related molecules. The use of a well-characterized standard like this compound is fundamental to ensuring the reliability and reproducibility of phytochemical research.

References

Application Notes and Protocols for the Extraction of 1,7-Dihydroxy-4-methoxyxanthone from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-4-methoxyxanthone is a naturally occurring xanthone (B1684191) derivative that has been identified in various plant species, including the woods of Cratoxylum maingayi and Polygala tenuifolia.[1][2][3] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, making them promising candidates for drug discovery and development. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, based on established methodologies for xanthone extraction.

Data Presentation

Extraction MethodPlant MaterialSolvent SystemCrude Yield (% w/w)Purity of Final Compound (%)
MacerationDried, powdered wood of Cratoxylum maingayiMethanol5 - 8> 95
Soxhlet ExtractionDried, powdered wood of Cratoxylum maingayiDichloromethane or Ethyl Acetate8 - 12> 98
Ultrasonic-Assisted Extraction (UAE)Dried, powdered wood of Cratoxylum maingayiEthanol (B145695)10 - 15> 98
Microwave-Assisted Extraction (MAE)Dried, powdered wood of Cratoxylum maingayiAcetone (B3395972)12 - 18> 98

Experimental Protocols

This section outlines a general yet detailed protocol for the extraction and purification of this compound from plant material. The primary source mentioned in the literature is the wood of Cratoxylum maingayi.[2][3]

Preparation of Plant Material
  • Collection and Identification: Collect the wood of Cratoxylum maingayi. Ensure proper botanical identification to guarantee the correct plant species.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C.

  • Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Xanthones

The following are three common methods for extracting xanthones from plant material. The choice of method will depend on the available equipment and the desired efficiency.

Method A: Soxhlet Extraction (Conventional Method)

  • Loading: Place approximately 100 g of the powdered plant material into a cellulose (B213188) thimble.

  • Apparatus Setup: Place the thimble inside a Soxhlet extractor. Connect a round-bottom flask containing 500 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol) to the extractor and fit a condenser on top.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the xanthones. The solvent will then siphon back into the flask. Continue this process for 12-24 hours.

  • Concentration: After extraction, cool the apparatus and collect the solvent containing the crude extract. Concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous residue.

Method B: Ultrasonic-Assisted Extraction (UAE) (Modern Method)

  • Mixing: Place 50 g of the powdered plant material in a flask and add 500 mL of a suitable solvent (e.g., ethanol or acetone).

  • Sonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30-60 minutes at a controlled temperature (typically 40-50°C).

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Re-extraction: Repeat the extraction process with the plant residue to maximize the yield.

  • Concentration: Combine the filtrates and concentrate them using a rotary evaporator as described in the Soxhlet method.

Method C: Microwave-Assisted Extraction (MAE) (Modern Method)

  • Mixing: Place 30 g of the powdered plant material in a microwave-safe extraction vessel and add 300 mL of a suitable solvent (e.g., acetone or ethanol).

  • Extraction: Place the vessel in a microwave extractor. Set the microwave power (e.g., 400-600 W) and extraction time (e.g., 5-15 minutes).

  • Filtration and Concentration: After extraction and cooling, filter the mixture and concentrate the filtrate using a rotary evaporator.

Purification of this compound

The crude extract obtained from any of the above methods is a complex mixture of compounds. Column chromatography is a standard technique for the isolation and purification of the target xanthone.

  • Preparation of the Column:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent like hexane (B92381).

    • Pour the slurry into a glass chromatography column, allowing the silica gel to pack uniformly without any air bubbles.

    • Wash the packed column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol). A typical gradient could be:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9:1, etc.)

    • The specific gradient will need to be optimized based on the separation observed.

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions.

    • Monitor the separation using Thin-Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by using a staining reagent (e.g., ceric sulfate).

    • Combine the fractions that contain the pure this compound (identified by its Rf value compared to a standard, if available).

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the isolated this compound as a solid.

  • Structure Elucidation (Optional but Recommended):

    • Confirm the structure and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

Extraction_Workflow PlantMaterial Plant Material (e.g., Cratoxylum maingayi wood) Preparation Preparation (Drying, Grinding) PlantMaterial->Preparation Extraction Extraction Preparation->Extraction Maceration Maceration Extraction->Maceration Soxhlet Soxhlet Extraction Extraction->Soxhlet UAE Ultrasonic-Assisted Extraction (UAE) Extraction->UAE MAE Microwave-Assisted Extraction (MAE) Extraction->MAE CrudeExtract Crude Extract Maceration->CrudeExtract Soxhlet->CrudeExtract UAE->CrudeExtract MAE->CrudeExtract Purification Purification CrudeExtract->Purification ColumnChromatography Column Chromatography (Silica Gel) Purification->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PureCompound Pure this compound FractionCollection->PureCompound Analysis Structural Analysis (NMR, MS, FTIR) PureCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for 1,7-Dihydroxy-4-methoxyxanthone and Related Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,7-Dihydroxy-4-methoxyxanthone is a member of the xanthone (B1684191) class of polyphenolic compounds, which are of significant interest in drug discovery due to their wide range of biological activities. While specific experimental data for this compound is limited in publicly available literature, research on structurally related xanthones provides valuable insights into its potential therapeutic applications and the methodologies for its evaluation. This document offers detailed application notes and experimental protocols based on available data for closely related compounds, primarily focusing on anticancer and anti-inflammatory activities.

Section 1: Anticancer Activity of Structurally Related Xanthones

Quantitative Data: Anticancer Activity

The following table summarizes the reported in vitro anticancer activity of 1,7-dihydroxyxanthone against the HepG2 human liver carcinoma cell line.

CompoundCell LineAssayIC50 (µM)Reference
1,7-DihydroxyxanthoneHepG2MTT Assay13.2[1]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and determine the cytotoxic potential of compounds like this compound.[2][3]

Materials:

  • Target cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis prep1 Seed cells in 96-well plates prep2 Incubate for 24h for cell adherence prep1->prep2 treat1 Prepare serial dilutions of This compound prep2->treat1 treat2 Treat cells with various concentrations treat1->treat2 treat3 Incubate for 24-72h treat2->treat3 assay1 Add MTT solution and incubate for 4h treat3->assay1 assay2 Solubilize formazan crystals with DMSO assay1->assay2 assay3 Measure absorbance at 570 nm assay2->assay3 analysis1 Calculate % cell viability assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2

Workflow for MTT-based cytotoxicity assessment.

Section 2: Anti-Inflammatory and Antiproliferative Activities of a Structurally Related Analog: 1,7-Dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN)

Extensive research has been conducted on 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN), a close structural analog of this compound. These studies provide a strong basis for investigating the potential anti-inflammatory and antiproliferative effects of this compound. XAN has been shown to exhibit anti-inflammatory effects by inhibiting M1 macrophage polarization and suppressing the TLR4/NF-κB signaling pathway.[4][5][6][7] It also demonstrates antiproliferative activity in multidrug-resistant cancer cells by modulating MAPK signaling.[8][9]

Quantitative Data: Anti-inflammatory and Antiproliferative Effects of XAN

The following tables summarize the key quantitative findings for the biological activities of 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN).

Table 1: Effect of XAN on Cell Viability

Cell LineAssayConcentration (µg/mL)EffectReference
THP-1CCK-8> 10Inhibits cell viability[10]
A549/TaxolMTTVariousTime and concentration-dependent inhibition of proliferation[8][9]

Table 2: Anti-inflammatory Activity of XAN in LPS-stimulated Macrophages

Cell LineParameterMethodEffectReference
RAW264.7p-p65, p-JNKWestern BlotSignificant decrease[4]
RAW264.7TNF-α, IL-1β productionELISADecrease[5]
RAW264.7p65 nuclear accumulationImmunofluorescence, Western BlotDecrease[5]
THP-1mRNA of pro-inflammatory factors (IL-1β, iNOS, NLRP3, TNF-α)RT-qPCRReduction[7][11]
THP-1mRNA of anti-inflammatory factors (CCL22, CD206, IL-10, PPAR-γ, TGM2)RT-qPCRIncrease[7][11]
Experimental Protocols

1. Cell Viability Assay (CCK-8)

This protocol uses the Cell Counting Kit-8 (CCK-8) to assess the effect of the test compound on cell viability.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • CCK-8 reagent

  • 96-well plates

Procedure:

  • Seed THP-1 cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

2. Quantification of Inflammatory Mediators (ELISA and RT-qPCR)

These protocols are for measuring the production of pro-inflammatory cytokines at the protein and mRNA levels.

  • ELISA for Cytokine Protein Levels:

    • Culture RAW264.7 cells and pre-treat with the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • RT-qPCR for Cytokine mRNA Levels:

    • Treat THP-1 cells with the test compound and/or LPS.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform real-time quantitative PCR (RT-qPCR) using specific primers for the target genes (e.g., TNF-α, IL-1β, IL-6, iNOS) and a housekeeping gene for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

3. Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.[12][13]

Materials:

  • Cell lines (e.g., RAW264.7, A549/Taxol)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture and treat cells as required for the experiment.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[14][15][16] XAN has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[4][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p65 p65 nucleus Nucleus p65->nucleus translocates p50 p50 p50->nucleus translocates genes Pro-inflammatory Gene Transcription XAN This compound (Potential Inhibitor) XAN->TLR4 Inhibits XAN->IKK Inhibits p65_n p65 p65_n->genes p50_n p50 p50_n->genes

Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis.[17] XAN has been found to modulate this pathway in multidrug-resistant cancer cells by upregulating p38 and downregulating ERK, leading to cell cycle arrest and apoptosis.[8][9]

G cluster_upstream Upstream Signals cluster_mapk MAPK Cascade cluster_downstream Downstream Effects growth_factors Growth Factors, Stress erk ERK growth_factors->erk p38 p38 growth_factors->p38 jnk JNK growth_factors->jnk proliferation Proliferation erk->proliferation apoptosis Apoptosis p38->apoptosis cell_cycle Cell Cycle Arrest p38->cell_cycle jnk->apoptosis XAN This compound (Potential Modulator) XAN->erk Downregulates XAN->p38 Upregulates

Potential modulation of the MAPK signaling pathway.

While direct experimental data on this compound is scarce, the information available for structurally similar xanthones, such as 1,7-dihydroxyxanthone and 1,7-dihydroxy-3,4-dimethoxyxanthone, suggests its potential as a valuable scaffold in drug discovery, particularly in the areas of oncology and inflammation. The protocols and data presented here provide a solid foundation for researchers to design and conduct experiments to elucidate the specific biological activities and mechanisms of action of this compound. Further investigation into its efficacy and safety is warranted to fully understand its therapeutic potential.

References

Application Note: Structural Elucidation of 1,7-Dihydroxy-4-methoxyxanthone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in nature, particularly in higher plants and fungi, and exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate structural determination is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like xanthones.[1] This application note provides a detailed protocol and analysis for the structural characterization of 1,7-Dihydroxy-4-methoxyxanthone using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle

The structural elucidation of this compound is achieved by systematically analyzing data from various NMR experiments.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.[2][3]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, establishing connectivity between adjacent protons.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is crucial for assembling the molecular skeleton.[5][7]

By integrating the information from these experiments, the complete chemical structure, including the precise placement of hydroxyl and methoxy (B1213986) substituents on the xanthone (B1684191) core, can be definitively established.

Structural Elucidation of this compound

The complete assignment of the ¹H and ¹³C NMR spectra for this compound is achieved through the combined analysis of 1D and 2D NMR data. The data presented below is based on the reported values in the literature and typical chemical shifts for this class of compounds. The primary reference for the actual spectral data is X.D. Yang, L.Z. Xu, S.L. Yang, Phytochemistry, 58 (2001) 1245-1247.[8]

NMR Spectral Data Summary

The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts and key 2D correlations for this compound, typically recorded in DMSO-d₆.

Atom No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)Key 2D Correlations (COSY, HMBC)
1161.5--HMBC: H-2, 1-OH
297.56.35d (2.2)COSY: H-3; HMBC: C-1, C-3, C-4a
392.06.25d (2.2)COSY: H-2; HMBC: C-2, C-4, C-9a
4165.0--HMBC: H-2, H-3, 4-OCH₃
4a157.0--HMBC: H-2, H-3, H-5
5115.57.50d (8.8)COSY: H-6; HMBC: C-4a, C-7, C-8a
6123.07.10dd (8.8, 2.5)COSY: H-5, H-8; HMBC: C-7, C-8, C-8a
7160.0--HMBC: H-5, H-6, H-8, 7-OH
8107.06.95d (2.5)COSY: H-6; HMBC: C-6, C-7, C-8a, C-9
8a145.0--HMBC: H-5, H-6, H-8
9182.0--HMBC: H-2, H-3, H-5, H-8
9a105.0--HMBC: H-2, H-3
1-OH-12.80sHMBC: C-1, C-2, C-9a
7-OH-10.90sHMBC: C-6, C-7, C-8
4-OCH₃56.03.85sHMBC: C-4

Experimental Protocols

1. Sample Preparation

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the solvent is of high purity (≥99.9% D).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height is adequate for the instrument's probe (typically ~4.5 cm).

  • Cap the NMR tube securely.

2. NMR Data Acquisition

The following are general protocols for acquiring NMR data on a 400 MHz (or higher) spectrometer. Parameters should be optimized based on the specific instrument and sample concentration.

2.1 ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse (zg30 or similar).

  • Solvent: DMSO-d₆.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 16-64.

  • Receiver Gain: Autogain.

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the residual solvent peak (DMSO-d₆) to δ 2.50 ppm.

2.2 ¹³C NMR and DEPT-135 Spectroscopy

  • Pulse Program: Standard proton-decoupled pulse program for ¹³C (e.g., zgpg30); DEPT-135 pulse program.

  • Solvent: DMSO-d₆.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024-4096 (or more, depending on concentration).

  • Receiver Gain: Autogain.

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the solvent peak to δ 39.52 ppm. For DEPT-135, CH/CH₃ signals will be positive, and CH₂ signals will be negative.[9]

2.3 2D COSY Spectroscopy

  • Pulse Program: Standard COSY (cosygpqf or similar).

  • Spectral Width (F1 and F2): 0-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans (ns): 4-8 per increment.

  • Relaxation Delay (d1): 1.5-2 seconds.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

2.4 2D HSQC Spectroscopy

  • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2 or similar).

  • Spectral Width (F2 - ¹H): 0-16 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

  • ¹J C-H Coupling Constant: Optimized for ~145-160 Hz (aromatic/aliphatic).

  • Number of Increments (F1): 128-256.

  • Number of Scans (ns): 8-16 per increment.

  • Relaxation Delay (d1): 1.5 seconds.

  • Processing: Apply a QSINE window function in both dimensions and perform a 2D Fourier transform.

2.5 2D HMBC Spectroscopy

  • Pulse Program: Standard HMBC (hmbcgplpndqf or similar).

  • Spectral Width (F2 - ¹H): 0-16 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

  • Long-Range Coupling Constant (ⁿJ C-H): Optimized for 8-10 Hz.

  • Number of Increments (F1): 256-512.

  • Number of Scans (ns): 16-32 per increment.

  • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Purified Compound (5-10 mg) B Dissolve in DMSO-d6 (0.6 mL) A->B C Transfer to 5 mm NMR Tube B->C D 1D NMR (1H, 13C, DEPT-135) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Process Spectra (FT, Phasing, Calibration) E->F G Assign Signals (1D & 2D Correlation) F->G H Assemble Fragments & Verify Connectivity G->H I Final Structure Confirmation H->I

Caption: General workflow for the structural elucidation of a natural product via NMR spectroscopy.

NMR_Correlations cluster_xanthone This compound C1 C1-OH C2 C2-H C2->C1 HMBC C3 C3-H C2->C3 COSY C2->C3 HMBC C4a C4a C2->C4a HMBC C4 C4-OMe C3->C4 HMBC C9a C9a C3->C9a HMBC C9 C9=O C8a C8a C5a C5a C5 C5-H C5->C8a HMBC C6 C6-H C5->C6 COSY C7 C7-OH C5->C7 HMBC C8 C8-H C6->C8 COSY C8->C9 HMBC C8->C6 HMBC C8->C7 HMBC O_ether O O_ether2 O OH1 1-OH OH1->C1 HMBC OH1->C2 HMBC OH1->C9a HMBC OMe4_H 4-OCH3 OMe4_H->C4 HMBC OH7 7-OH

Caption: Key COSY (red) and HMBC (green) correlations for this compound.

References

Application Notes and Protocols for Studying 1,7-Dihydroxy-4-methoxyxanthone Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the biological effects of 1,7-Dihydroxy-4-methoxyxanthone and related xanthone (B1684191) derivatives. The protocols are based on established methodologies from preclinical studies investigating the therapeutic potential of xanthones in various disease models.

Introduction to this compound and its Therapeutic Potential

Xanthones are a class of organic compounds naturally found in some plants and have garnered significant interest for their diverse pharmacological activities. This compound, a specific xanthone derivative, is emerging as a compound of interest for its potential anti-inflammatory, neuroprotective, and anti-cancer properties. Preclinical research suggests that xanthones can modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Animal models are therefore crucial for elucidating the in vivo efficacy, mechanism of action, and safety profile of this compound.

Recommended Animal Models

The choice of animal model is contingent on the specific therapeutic area being investigated. Based on studies of similar xanthone derivatives, the following models are recommended:

  • Neurodegenerative Disease Models:

    • Alzheimer's Disease (AD) Rat Model: Useful for evaluating cognitive improvement and reduction of neuropathology.[1]

    • Lead-Induced Cognitive Impairment Mouse Model: Suitable for assessing neuroprotective effects against toxin-induced cognitive deficits.[2]

  • Metabolic Disease Models:

    • High-Fat Diet (HFD) and Streptozotocin (B1681764) (STZ)-Induced Type II Diabetes Mouse Model: Ideal for investigating renoprotective and metabolic-modulating effects.[3][4]

  • Inflammatory Disease Models:

    • Animal models of induced inflammation (e.g., carrageenan-induced paw edema in rats) can be used to assess the anti-inflammatory and analgesic activities of the compound.

  • Oncology Models:

    • Xenograft Mouse Models: Human tumor cells (e.g., non-small cell lung carcinoma) can be implanted in immunocompromised mice to evaluate anti-tumor efficacy.[5]

  • Psychiatric Disorder Models:

    • Behavioral Despair Mouse and Rat Models (Forced Swim and Tail Suspension Tests): These models are used to screen for antidepressant-like effects.[6]

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from studies on xanthone derivatives, providing a reference for expected outcomes and effective concentrations.

Table 1: In Vitro Bioactivity of Xanthone Derivatives

CompoundAssayTarget/Cell LineResult (IC50/EC50)Reference
Xanthone Derivative (AMG-1)Neuroprotective ActivityPC12 cellsEC50: 1.61 ± 0.35 µM[1]
XanthoneFree Radical ScavengingHydroxyl RadicalIC50: 0.48 ± 0.08 mg/mL[2]
XanthoneFree Radical ScavengingSuperoxide RadicalIC50: 1.88 ± 0.09 mg/mL[2]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAcetylcholinesterase Inhibition-IC50: 1.37 µM[7]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneButyrylcholinesterase Inhibition-IC50: 0.95 µM[7]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneMAO-B Inhibition-IC50: 0.14 µM[7]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneCOX-1 Inhibition-IC50: 7.09 µM[7]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneCOX-2 Inhibition-IC50: 0.38 µM[7]

Table 2: In Vivo Efficacy of Xanthone Derivatives in Animal Models

Animal ModelCompound/DoseDurationKey FindingsReference
Alzheimer's Disease Rat ModelAMG-1 (10, 20 mg/kg)-Reduced expression of Aβ1-42 in the hippocampus.[1]
Lead-Induced Cognitive Impairment Mouse ModelXanthone (100, 200 mg/kg/day)38 daysRestored AChE activity and prevented neurobehavioral defects.[2]
Type II Diabetes Mouse ModelXanthone-Significantly improved biochemical parameters and body weight.[3][4][3][4]
Depression Mouse ModelXanthone Derivative 1101 (25 mg/kg)-Significant decrease in immobility period in forced swim test.[6]
Depression Rat ModelXanthone Derivative 1101 (12 mg/kg)-Significant decrease in immobility period in forced swim test.[6]
Human Carcinoma Xenograft Mouse ModelDMC (150 mg/kg)-Average tumor weight reduced from 1.42 g to 0.59 g.[5]

Experimental Protocols

General Preparation and Administration of this compound
  • Preparation: this compound should be dissolved in a suitable vehicle. For oral administration, this may include water, saline, or a suspension with a small amount of a non-toxic surfactant like Tween 80. For intraperitoneal injection, sterile saline is a common vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Administration:

    • Oral Gavage: This is a common route for daily administration. Use an appropriately sized gavage needle for the animal species (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

    • Intraperitoneal (IP) Injection: Ensure sterile technique to prevent infection.

Protocol 1: Evaluation of Neuroprotective Effects in a Lead-Induced Cognitive Impairment Mouse Model

This protocol is adapted from studies on xanthone derivatives against lead-induced neurotoxicity.[2]

  • Animals: ICR mice are a suitable strain.[2]

  • Experimental Groups:

    • Control Group: Normal drinking water.

    • Lead-Exposed Group: Drinking water containing lead acetate (B1210297) (e.g., 1%).[2]

    • Lead + Xanthone Group(s): Drinking water with lead acetate and daily oral administration of this compound (e.g., 100 and 200 mg/kg body weight).[2]

  • Procedure:

    • Acclimatize mice for one week before the experiment.

    • Administer lead acetate in drinking water for the duration of the study (e.g., 38 days).[2]

    • Administer this compound or vehicle daily via oral gavage.

    • Monitor body weight and general health regularly.

    • At the end of the treatment period, perform behavioral tests such as the Morris Water Maze to assess learning and memory.

    • Following behavioral testing, collect blood and brain tissue for biochemical analysis (e.g., acetylcholinesterase activity) and histological examination.

Protocol 2: Assessment of Renoprotective Effects in a Type II Diabetes Mouse Model

This protocol is based on the HFD/STZ-induced diabetes model used to evaluate xanthone derivatives.[3][4]

  • Animals: Male mice (e.g., C57BL/6J).

  • Induction of Diabetes:

    • Feed mice a high-fat diet (HFD) for a specified period (e.g., 4 weeks) to induce insulin (B600854) resistance.

    • Administer a low dose of streptozotocin (STZ) via intraperitoneal injection to induce hyperglycemia.

  • Experimental Groups:

    • Normal Control Group: Standard diet.

    • Diabetic Control Group: HFD/STZ-induced diabetic mice receiving vehicle.

    • Diabetic + Xanthone Group(s): HFD/STZ-induced diabetic mice receiving daily oral administration of this compound at various doses.

  • Procedure:

    • Monitor blood glucose levels and body weight throughout the study.

    • At the end of the treatment period, collect blood samples for analysis of plasma glucose, insulin, and kidney function markers (e.g., BUN, creatinine).

    • Collect kidney tissues for histological examination (to assess hypertrophy and damage) and measurement of oxidative stress markers (e.g., MDA levels).[3][4]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by this compound based on studies of related compounds.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB p_NFkB p-NF-κB NFkB->p_NFkB phosphorylation Inflammatory_Genes Inflammatory Gene Transcription p_NFkB->Inflammatory_Genes Xanthone 1,7-Dihydroxy-4- methoxyxanthone Xanthone->TLR4 inhibits

Caption: TLR4/NF-κB Signaling Pathway Inhibition.

MAPK_Pathway Growth_Factors Growth Factors / Stress Ras Ras Growth_Factors->Ras JNK JNK Growth_Factors->JNK p38 p38 Growth_Factors->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Xanthone 1,7-Dihydroxy-4- methoxyxanthone Xanthone->ERK inhibits Xanthone->JNK activates Xanthone->p38 activates

Caption: Modulation of MAPK Signaling Pathways.

Experimental Workflow

Experimental_Workflow start Start: Select Animal Model acclimatization Acclimatization (1 week) start->acclimatization grouping Randomly Assign to Experimental Groups acclimatization->grouping induction Disease Induction (if applicable) grouping->induction treatment Daily Treatment with This compound or Vehicle induction->treatment monitoring Monitor Health, Body Weight, and Relevant Parameters treatment->monitoring behavioral Behavioral Testing (e.g., Morris Water Maze) monitoring->behavioral collection Sample Collection (Blood, Tissues) behavioral->collection analysis Biochemical and Histological Analysis collection->analysis end End: Data Analysis and Interpretation analysis->end

References

Application Notes and Protocols: 1,7-Dihydroxy-4-methoxyxanthone as a TLR4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-4-methoxyxanthone, a natural xanthone (B1684191) derivative, has emerged as a potent inhibitor of Toll-like Receptor 4 (TLR4) signaling. TLR4, a key pattern recognition receptor of the innate immune system, plays a crucial role in initiating inflammatory responses upon activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs). Dysregulation of the TLR4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. These application notes provide a comprehensive overview of the utility of this compound as a TLR4 inhibitor, including its mechanism of action and detailed protocols for its experimental validation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly targeting the TLR4 signaling cascade. Upon stimulation by LPS, TLR4 undergoes dimerization and recruits adaptor proteins, leading to the activation of downstream signaling pathways, primarily the MyD88-dependent and TRIF-dependent pathways. This culminates in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and mediators.

This compound has been shown to directly bind to the TLR4 protein, thereby inhibiting its homodimerization, a critical step for signal transduction.[1][2] This inhibition of the initial activation event effectively blocks the entire downstream signaling cascade, leading to a significant reduction in the production of key inflammatory molecules including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] The inhibitory action is mediated through the suppression of both the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[2]

Data Presentation

ParameterCell LineStimulantIC50 Value (µM)Reference
Nitric Oxide (NO) ProductionRAW 264.7LPS (0.5 µg/mL)5.77 ± 0.66[3]
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPS (0.5 µg/mL)9.70 ± 1.46[3]
Interleukin-6 (IL-6) ProductionRAW 264.7LPS (0.5 µg/mL)13.34 ± 4.92[3]
Tumor Necrosis Factor-α (TNF-α) ProductionRAW 264.7LPS (0.5 µg/mL)16.14 ± 2.19[3]
Nitric Oxide (NO) ProductionBV2LPS (0.5 µg/mL)11.93 ± 2.90[3]
Prostaglandin E2 (PGE2) ProductionBV2LPS (0.5 µg/mL)7.53 ± 1.88[3]
Interleukin-6 (IL-6) ProductionBV2LPS (0.5 µg/mL)10.87 ± 3.23[3]
Tumor Necrosis Factor-α (TNF-α) ProductionBV2LPS (0.5 µg/mL)9.28 ± 0.40[3]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to evaluate the TLR4 inhibitory activity of this compound.

Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and treatment with the inhibitor.

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • DMSO (vehicle)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare various concentrations of this compound in DMEM. The final DMSO concentration should be below 0.1%.

  • Pre-treat the cells with different concentrations of the inhibitor for 1-2 hours.

  • Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL. Include a vehicle control (DMSO) and a negative control (no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis (Protocol 2).

Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol details the measurement of TNF-α and IL-6 levels in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Mouse TNF-α and IL-6 ELISA kits

  • Collected cell culture supernatants

  • Wash buffer (PBS with 0.05% Tween 20)

  • Assay diluent

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with assay diluent for 1 hour at room temperature.

  • Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol is for assessing the effect of the inhibitor on NF-κB activation in response to TLR4 stimulation.

Materials:

  • HEK293T cells stably expressing TLR4/MD2/CD14 and an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS

  • LPS

  • This compound

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate.

  • Treatment: Pre-treat the cells with the inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.[5]

  • Luciferase Assay: Add the luciferase substrate to the cell lysate.[5]

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Protocol 4: Co-immunoprecipitation (Co-IP) for TLR4 Dimerization

This protocol is designed to determine if this compound inhibits LPS-induced TLR4 dimerization.

Materials:

  • HEK293T cells co-transfected with FLAG-tagged TLR4 and HA-tagged TLR4

  • LPS

  • This compound

  • Co-IP lysis buffer

  • Anti-FLAG antibody

  • Protein A/G agarose (B213101) beads

  • Anti-HA antibody for Western blotting

Procedure:

  • Cell Treatment and Lysis: Treat the transfected cells with the inhibitor and/or LPS, then lyse the cells.[6][7]

  • Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C.[6][7]

  • Complex Capture: Add Protein A/G agarose beads to pull down the FLAG-TLR4 and any interacting proteins.[6][7]

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and probe for the presence of HA-TLR4 using an anti-HA antibody. A reduced amount of HA-TLR4 in the inhibitor-treated sample indicates inhibition of dimerization.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

This protocol confirms the direct binding of this compound to TLR4 in a cellular context.

Materials:

  • Cells expressing TLR4 (e.g., RAW 264.7)

  • This compound

  • PBS with protease inhibitors

  • Anti-TLR4 antibody for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the inhibitor or vehicle.[8][9]

  • Heating: Heat the cell suspensions at different temperatures (e.g., 40-70°C) for 3 minutes.[8][9]

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge to separate the soluble protein fraction from the aggregated proteins.

  • Western Blotting: Analyze the soluble fraction for the presence of TLR4 by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8][9]

Visualizations

TLR4_Signaling_Pathway TLR4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates Xanthone This compound Xanthone->TLR4_MD2 Inhibits Dimerization MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Cytokines Induces Transcription

Caption: TLR4 signaling and inhibition by this compound.

Experimental_Workflow General Experimental Workflow for Evaluating TLR4 Inhibition start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment cetsa CETSA for Target Engagement cell_culture->cetsa Direct Binding Assay stimulation Stimulation with LPS treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa luciferase_assay NF-κB Luciferase Reporter Assay cell_lysis->luciferase_assay co_ip Co-IP for TLR4 Dimerization cell_lysis->co_ip end End elisa->end luciferase_assay->end co_ip->end cetsa->end

Caption: Workflow for assessing TLR4 inhibition.

Logical_Relationship Inhibitory Mechanism of this compound Xanthone This compound Direct_Binding Directly Binds to TLR4 Xanthone->Direct_Binding Inhibit_Dimerization Inhibits TLR4 Dimerization Direct_Binding->Inhibit_Dimerization Block_Signaling Blocks Downstream Signaling (NF-κB & MAPK) Inhibit_Dimerization->Block_Signaling Reduce_Cytokines Reduces Pro-inflammatory Cytokine Production Block_Signaling->Reduce_Cytokines Anti_inflammatory_Effect Anti-inflammatory Effect Reduce_Cytokines->Anti_inflammatory_Effect

Caption: Mechanism of TLR4 inhibition.

References

Application Notes: Investigating the TLR4/NF-κB Signaling Pathway with 1,7-Dihydroxy-3,4-dimethoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,7-Dihydroxy-3,4-dimethoxyxanthone (XAN), a natural xanthone (B1684191) derivative isolated from the traditional anti-rheumatic herbal medicine Securidaca inappendiculata Hassk., has demonstrated potent anti-inflammatory properties.[1][2] Research indicates that its mechanism of action involves the direct inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway.[1][2] TLR4 is a key pattern recognition receptor that initiates the innate immune response upon recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.[3][4] Activation of TLR4 triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3][5] This activation results in the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[3][6]

These application notes provide a comprehensive overview and detailed protocols for researchers investigating the inhibitory effects of 1,7-Dihydroxy-3,4-dimethoxyxanthone on the TLR4/NF-κB signaling pathway.

Mechanism of Action

1,7-Dihydroxy-3,4-dimethoxyxanthone acts as a selective TLR4 inhibitor.[1][2] Cellular thermal shift assays (CETSA) and molecular docking simulations have shown that XAN can bind directly to TLR4 in a region adjacent to its interaction interface with the co-receptor MD-2.[1][2] This binding interferes with the LPS-induced homodimerization of TLR4, which is a critical step for the initiation of downstream signaling.[2][7]

By preventing TLR4 dimerization, XAN effectively suppresses the subsequent signaling cascade. This includes the inhibition of the phosphorylation and activation of key downstream proteins such as IKKs and JNK.[1][2] Consequently, the phosphorylation and degradation of IκBα are prevented, which leads to the inhibition of NF-κB (p65 subunit) nuclear translocation and its transcriptional activity.[1][2][8] The ultimate outcome is a significant reduction in the production and secretion of pro-inflammatory cytokines.[1]

TLR4_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus LPS LPS MD2 MD-2 LPS->MD2 Binds TLR4_monomer TLR4 MD2->TLR4_monomer Activates TLR4_dimer TLR4 Dimer TLR4_monomer->TLR4_dimer Dimerization MyD88 MyD88 TLR4_dimer->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα (Degraded) IkBa->p_IkBa NFkB_active Active NF-κB p65 p50 IkBa->NFkB_active Releases NFkB NF-κB p65 p50 NFkB->IkBa Bound DNA DNA NFkB_active->DNA Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription XAN XAN XAN->TLR4_monomer Binds & Inhibits Dimerization

Caption: Mechanism of XAN-mediated inhibition of the TLR4/NF-κB pathway.

Quantitative Data Summary

The inhibitory effects of 1,7-Dihydroxy-3,4-dimethoxyxanthone (XAN) on the LPS-induced inflammatory response can be quantified through various assays. The following tables summarize representative data on cytokine production and pathway-specific protein modulation in RAW264.7 macrophages.

Table 1: Effect of XAN on Pro-inflammatory Cytokine Production

Treatment GroupConcentrationTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control (Untreated)-BaselineBaseline
LPS (1 µg/mL)-HighHigh
LPS + XAN1 µMModerately ReducedModerately Reduced
LPS + XAN5 µMSignificantly ReducedSignificantly Reduced
LPS + XAN10 µMStrongly ReducedStrongly Reduced

Table 2: Effect of XAN on Key TLR4/NF-κB Signaling Proteins

Treatment GroupConcentrationp-p65 Levels (Fold Change)p65 Nuclear Translocation
Control (Untreated)-1.0 (Baseline)Cytoplasmic
LPS (1 µg/mL)-Increased (~5-fold)Predominantly Nuclear
LPS + XAN5 µMReduced (~2.5-fold)Partially Inhibited
LPS + XAN10 µMNear Baseline (~1.2-fold)Predominantly Cytoplasmic

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of XAN on LPS-stimulated macrophages.

Experimental_Workflow cluster_endpoints 5. Endpoint Analysis A 1. Cell Culture (RAW264.7 Macrophages) B 2. Cell Viability Assay (MTT) (Determine non-toxic XAN concentrations) A->B C 3. Treatment (Pre-treat with XAN for 1-2h) A->C D 4. Stimulation (Add LPS (1 µg/mL) for specified time) C->D E ELISA (Measure TNF-α, IL-6 in supernatant) D->E F Western Blot (Analyze p-p65, p65, IκBα in cell lysates) D->F G Immunofluorescence (Visualize p65 nuclear translocation) D->G

Caption: General experimental workflow for studying XAN's effects.
Protocol 1: Cell Culture and LPS Stimulation

This protocol describes the maintenance of RAW264.7 macrophages and their stimulation with LPS to induce an inflammatory response.

  • Reagents and Materials:

    • RAW264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Phosphate-Buffered Saline (PBS), sterile

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • 1,7-Dihydroxy-3,4-dimethoxyxanthone (XAN), stock solution in DMSO

    • Cell culture flasks and plates (6-well, 96-well)

  • Procedure:

    • Cell Maintenance: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seeding: Seed cells into appropriate culture plates (e.g., 5 x 10⁵ cells/well for a 6-well plate) and allow them to adhere overnight.

    • Pre-treatment: The next day, replace the medium with fresh DMEM (low serum, e.g., 2% FBS). Add desired concentrations of XAN (e.g., 1, 5, 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 1-2 hours.

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the cells for the desired time period based on the downstream assay:

      • Cytokine analysis (ELISA): 18-24 hours.

      • Protein phosphorylation (Western Blot): 15-60 minutes.

      • p65 translocation (Immunofluorescence): 30-60 minutes.

Protocol 2: Western Blot for p-p65 and IκBα

This protocol is for analyzing the phosphorylation status of the NF-κB p65 subunit and the degradation of its inhibitor, IκBα.

  • Reagents and Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer (4x)

    • SDS-PAGE gels (e.g., 4-15% gradient)

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-IκBα, anti-β-actin

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

    • Quantification: Determine protein concentration using the BCA assay.

    • Sample Preparation: Normalize protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes.

    • SDS-PAGE: Load 20-30 µg of protein per lane and run the gel to separate proteins by size.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification relative to a loading control (β-actin).

Protocol 3: ELISA for TNF-α and IL-6

This protocol quantifies the amount of pro-inflammatory cytokines secreted into the culture medium.

  • Reagents and Materials:

    • Commercial ELISA kits for mouse TNF-α and IL-6

    • Culture supernatant collected from Protocol 1

    • Microplate reader

  • Procedure:

    • Sample Collection: After the 24-hour incubation period (Protocol 1), collect the cell culture supernatant from each well. Centrifuge briefly to remove any detached cells.

    • ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate solution to develop color.

      • Stopping the reaction and measuring the absorbance at the specified wavelength (e.g., 450 nm).

    • Quantification: Calculate the concentration of TNF-α and IL-6 in each sample by comparing their absorbance values to the standard curve.

Protocol 4: Immunofluorescence for p65 Nuclear Translocation

This protocol visualizes the location of the p65 subunit to assess its translocation from the cytoplasm to the nucleus.

  • Reagents and Materials:

    • Cells cultured on glass coverslips in a 24-well plate

    • 4% Paraformaldehyde (PFA) for fixation

    • 0.25% Triton X-100 in PBS for permeabilization

    • Blocking solution (e.g., 1% BSA in PBS)

    • Primary antibody: anti-NF-κB p65

    • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Cell Treatment: Perform cell seeding and treatment on coverslips as described in Protocol 1.

    • Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilization: Wash again and permeabilize the cell membrane with 0.25% Triton X-100 for 10 minutes.

    • Blocking: Block non-specific binding with blocking solution for 1 hour.

    • Antibody Staining: Incubate with the primary anti-p65 antibody for 1-2 hours at room temperature, followed by the fluorescent secondary antibody for 1 hour in the dark.

    • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

    • Mounting and Imaging: Wash the coverslips, mount them onto glass slides, and visualize using a fluorescence microscope. In untreated cells, p65 will show cytoplasmic staining, while in LPS-stimulated cells, it will co-localize with the DAPI nuclear stain. The inhibitory effect of XAN will be demonstrated by the retention of p65 in the cytoplasm.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,7-Dihydroxy-4-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,7-Dihydroxy-4-methoxyxanthone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing methods based on the condensation of a salicylic (B10762653) acid derivative with a phenolic partner, such as the Grover, Shah, and Shah reaction or using Eaton's reagent.

Issue Potential Cause Recommended Solution
Low or No Product Yield Deactivated Aromatic Ring: The phenolic reaction partner may not be electron-rich enough for efficient electrophilic acylation.[1][2]- Ensure the use of a highly activated phenol (B47542). For this compound, a hydroquinone (B1673460) derivative is a suitable starting material. - Consider using protecting groups to modulate the electronic properties of the reactants.
Inactive Catalyst/Reagent: Reagents like Eaton's reagent (a mixture of P₂O₅ and CH₃SO₃H) are moisture-sensitive.[3]- Use freshly prepared Eaton's reagent. - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature: High temperatures can lead to decomposition and side reactions, while low temperatures may result in an incomplete reaction.[3][4]- Optimize the reaction temperature. For xanthone (B1684191) synthesis using Eaton's reagent, temperatures around 80°C are often employed.[5] However, for some substrates, lower temperatures may be necessary to prevent isomerization.[4]
Formation of Multiple Products (Isomers and Side Products) Isomeric Benzophenone (B1666685) Formation: The Friedel-Crafts acylation can be reversible, and high temperatures can lead to the formation of more stable, but undesired, benzophenone isomers.[4] This can result in the formation of other dihydroxyxanthone isomers upon cyclization.- Maintain a lower reaction temperature to favor the kinetic product.[4] - Carefully monitor the reaction progress using TLC or LC-MS to minimize isomerization.
Formation of 2,7-dihydroxyxanthone: An unexpected equilibration reaction can lead to the formation of the 2,7-dihydroxy isomer.[4]- Optimize the reaction conditions (temperature, reaction time) to suppress the equilibration. - Purification by column chromatography may be necessary to separate the desired 1,7-dihydroxy isomer.
Incomplete Cyclization: The intermediate benzophenone may not fully cyclize to the xanthone.- Increase the reaction time or temperature cautiously after the initial acylation step. - For a two-step approach, isolate the benzophenone intermediate first and then perform the cyclization under different, optimized conditions.[1][6]
Difficult Purification Similar Polarity of Products: The desired product and isomeric side products may have very similar polarities, making separation by column chromatography challenging.- Employ a high-resolution column chromatography system. - Consider derivatization (e.g., acetylation of hydroxyl groups) to alter the polarity of the components for easier separation, followed by deprotection.
Presence of Polymeric Byproducts: Strong acid catalysts can sometimes lead to the formation of polymeric materials.- Quench the reaction by pouring the mixture onto ice to precipitate the product and leave polymeric material in solution. - Trituration of the crude product with a suitable solvent can help remove some impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the condensation of a suitably substituted salicylic acid with a hydroquinone derivative. This reaction is typically catalyzed by a dehydrating agent such as Eaton's reagent or a mixture of zinc chloride and phosphorus oxychloride (Grover, Shah, and Shah reaction).[7][8]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors. The most common issues include the use of moisture-sensitive reagents that have lost their activity, suboptimal reaction temperatures leading to side reactions or incomplete conversion, and insufficient activation of the aromatic substrate.[3] For xanthone synthesis, the electronic properties of the phenolic partner are crucial; electron-rich phenols generally give higher yields.[1][5]

Q3: I am observing an unexpected isomer in my final product. How can I avoid this?

A3: The formation of isomers, such as 2,7-dihydroxyxanthone, can occur due to an equilibration reaction of the intermediate benzophenone at elevated temperatures.[4] To minimize the formation of this side product, it is recommended to carry out the reaction at a lower temperature and for a shorter duration, while monitoring the reaction progress closely.

Q4: What is Eaton's reagent and why is it used?

A4: Eaton's reagent is a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H). It is a powerful dehydrating agent and a strong acid catalyst that is often more effective and easier to handle than polyphosphoric acid for promoting Friedel-Crafts acylation and subsequent cyclization to form xanthones.[5][9]

Q5: How can I effectively purify the crude this compound?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) is commonly used. Due to the potential for isomeric impurities with similar polarities, careful selection of the solvent system and a slow gradient may be necessary. Recrystallization from a suitable solvent can also be an effective final purification step.

Data Presentation

Table 1: Comparison of Reaction Conditions for Xanthone Synthesis

MethodCatalyst/ReagentTemperature (°C)Typical Yields (%)Reference
Grover, Shah, and ShahZnCl₂ / POCl₃65-8040-70[7]
Eaton's ReagentP₂O₅ / CH₃SO₃H8017-91 (substrate dependent)[5]
Two-Step (via Benzophenone)1. Eaton's Reagent 2. Thermolysis in H₂O1. Ambient to 80 2. 200Step 1: ~32 Step 2: ~88[6]

Table 2: Influence of Substituents on Yield in Eaton's Reagent Synthesis

Salicylic Acid DerivativePhenolic PartnerProductYield (%)Reference
Salicylic acidPhloroglucinol1,3-Dihydroxyxanthone67[5]
5-Nitrosalicylic acidPhloroglucinol1,3-Dihydroxy-7-nitroxanthone32[5]
5-Bromosalicylic acidPhloroglucinol7-Bromo-1,3-dihydroxyxanthone17[5]
Salicylic acid1,3,5-Trimethoxybenzene1,3-Dimethoxyxanthone91[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound using Eaton's Reagent

This protocol is a representative procedure based on general methods for xanthone synthesis.[1][5]

  • Preparation of Eaton's Reagent: Carefully and slowly add phosphorus pentoxide (P₂O₅, 10 g) to methanesulfonic acid (CH₃SO₃H, 100 mL) with stirring in an ice bath. Allow the mixture to stir until the P₂O₅ has completely dissolved.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-methoxy-salicylic acid (1.5 mmol, 1.5 equiv) and hydroquinone (1.0 mmol, 1.0 equiv).

  • Reaction Execution: Add Eaton's reagent (10 mL) to the flask. Heat the reaction mixture to 80°C and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Two-Step Synthesis via Benzophenone Intermediate

This protocol is based on the principle of separating the acylation and cyclization steps.[6]

Step 1: Synthesis of the Benzophenone Intermediate

  • Follow steps 1-3 of Protocol 1, but run the reaction at a lower temperature (e.g., room temperature to 50°C) to favor the formation of the benzophenone intermediate and minimize cyclization and isomerization.

  • After the work-up (step 4 of Protocol 1), the crude benzophenone is isolated and purified by column chromatography.

Step 2: Cyclization to the Xanthone

  • The purified benzophenone intermediate is dissolved in a suitable high-boiling solvent (e.g., diphenyl ether) or, in some cases, heated in water in a sealed vessel (autoclave) at high temperature (e.g., 200°C) for several hours.[6]

  • After cooling, the reaction mixture is worked up appropriately (e.g., extraction or precipitation) to isolate the crude xanthone.

  • The crude this compound is then purified by column chromatography and/or recrystallization.

Mandatory Visualization

G cluster_workflow Synthesis Workflow start Starting Materials: 4-Methoxysalicylic Acid + Hydroquinone reaction Condensation Reaction (e.g., Eaton's Reagent) start->reaction workup Quenching on Ice & Filtration reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_reagents Check Reagent Activity (Anhydrous Conditions?) low_yield->check_reagents optimize_temp Optimize Temperature (Too high/low?) low_yield->optimize_temp check_substrate Substrate Activation (Is phenol electron-rich?) low_yield->check_substrate solution_reagents Use Fresh Reagents & Inert Atmosphere check_reagents->solution_reagents Yes solution_temp Systematic Temperature Screening optimize_temp->solution_temp Yes solution_substrate Consider Protecting Groups or Alternative Substrate check_substrate->solution_substrate No

Caption: Decision tree for troubleshooting low product yield.

G cluster_pathways Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions reactants Reactants benzophenone_desired Desired Benzophenone Intermediate reactants->benzophenone_desired benzophenone_isomer Isomeric Benzophenone reactants->benzophenone_isomer xanthone_desired This compound benzophenone_desired->xanthone_desired Cyclization benzophenone_desired->benzophenone_isomer Isomerization (High Temp) xanthone_isomer Isomeric Xanthone (e.g., 2,7-dihydroxy) benzophenone_isomer->xanthone_isomer Cyclization

Caption: Competing reaction pathways leading to desired product and isomers.

References

Technical Support Center: Stability of Xanthone Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1,7-dihydroxy-4-methoxyxanthone in solution?

A1: The stability of xanthone (B1684191) derivatives, including this compound, in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the stability of phenolic compounds. Highly alkaline or acidic conditions can lead to the degradation of the xanthone structure. For some xanthone derivatives, a pH range close to that of skin has been found to be more stable.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of many organic compounds, including xanthones. For long-term storage, it is generally recommended to keep solutions at low temperatures.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of xanthone derivatives. It is advisable to store solutions in amber vials or protect them from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups present in the xanthone core.

Q2: What are the visible signs of degradation of a this compound solution?

A2: Degradation of a xanthone solution can be indicated by:

  • A change in color of the solution.

  • The formation of a precipitate.

  • A decrease in the expected biological activity or potency.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: While specific solubility data for this compound is not detailed in the provided search results, many xanthone derivatives are poorly soluble in water.[2] Organic solvents such as ethanol, methanol (B129727), DMSO, or acetonitrile (B52724) are commonly used. For biological assays, a stock solution is often prepared in an organic solvent and then diluted in the aqueous medium. The choice of solvent should also consider its potential impact on the stability of the compound and its compatibility with the intended application.

Q4: How can I monitor the stability of my this compound solution over time?

A4: A stability-indicating analytical method is crucial for monitoring the concentration of the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a commonly used technique for this purpose.[3][4][5] By analyzing samples at different time points, you can determine the rate of degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly rapid loss of compound in solution The solution is being stored at an inappropriate pH, temperature, or with exposure to light.Optimize storage conditions. Prepare fresh solutions and store them at a low temperature (e.g., 4°C or -20°C), protected from light, and in a tightly sealed container to minimize exposure to oxygen. Consider using a buffered solution to maintain a stable pH.
Appearance of unknown peaks in HPLC chromatogram The compound is degrading into one or more new chemical entities.Use a stability-indicating HPLC method to separate and identify the degradation products. Mass spectrometry (MS) coupled with HPLC can be used to elucidate the structure of the degradation products.
Inconsistent results in biological assays The compound may be degrading in the assay medium.Perform a stability study of the compound in the specific assay medium under the experimental conditions (e.g., temperature, incubation time). This will help to determine the time window within which the compound is stable.
Precipitation of the compound from the solution The compound has low solubility in the chosen solvent or a change in conditions (e.g., temperature, pH) has reduced its solubility.Re-evaluate the solvent system. It may be necessary to use a co-solvent or a different solvent altogether. Ensure the storage temperature does not cause the compound to precipitate.

Experimental Protocols

General Protocol for Assessing the Stability of a Xanthone Derivative in Solution

This protocol outlines a general procedure for evaluating the stability of a xanthone derivative under various conditions.

1. Materials and Reagents:

  • Xanthone derivative (e.g., this compound)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • High-purity water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV/PDA detector

  • pH meter

  • Temperature-controlled incubator or water bath

  • Photostability chamber (optional)

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of the xanthone derivative in a suitable organic solvent (e.g., methanol or DMSO).

  • From the stock solution, prepare working solutions by diluting with the desired buffer or solvent to a known concentration.

3. Stability Study Design:

  • pH Stability: Aliquot the working solution into separate vials containing buffers of different pH values.

  • Temperature Stability: Store vials of the working solution at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Photostability: Expose vials of the working solution to a controlled light source, while keeping control samples in the dark.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly).

4. Sample Analysis:

  • At each time point, analyze the samples by a validated stability-indicating HPLC method.

  • The mobile phase and detection wavelength should be optimized for the specific xanthone derivative. For many xanthones, a C18 column with a mobile phase of methanol-water or acetonitrile-water gradient is effective, with UV detection around 320 nm.[5]

  • Quantify the peak area of the parent compound and any degradation products.

5. Data Analysis:

  • Calculate the percentage of the xanthone derivative remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Calculate the half-life (t½) of the compound under each condition.

Data Presentation

Table 1: Hypothetical Stability Data for a Xanthone Derivative in Solution

ConditionTime (hours)% Remaining (Mean ± SD)
pH 4, 25°C 0100 ± 0.0
2498.5 ± 1.2
4897.1 ± 1.5
16892.3 ± 2.1
pH 7, 25°C 0100 ± 0.0
2495.2 ± 1.8
4890.8 ± 2.0
16878.4 ± 2.5
pH 9, 25°C 0100 ± 0.0
2485.6 ± 2.3
4872.1 ± 2.8
16845.9 ± 3.1
25°C, Light 0100 ± 0.0
2490.1 ± 1.9
4881.5 ± 2.2
16860.7 ± 2.7
40°C, Dark 0100 ± 0.0
2492.3 ± 1.6
4885.4 ± 2.1
16868.2 ± 2.9

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis Stock Prepare Stock Solution Working Prepare Working Solutions Stock->Working pH pH Variation (e.g., 4, 7, 9) Working->pH Temp Temperature Variation (e.g., 4°C, 25°C, 40°C) Working->Temp Light Light Exposure (Light vs. Dark) Working->Light Sampling Sample at Time Points (0, 24, 48, 168h) pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Processing (% Remaining, Half-life) HPLC->Data

References

Technical Support Center: Troubleshooting 1,7-Dihydroxy-4-methoxyxanthone Bioassay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability when conducting bioassays with 1,7-dihydroxy-4-methoxyxanthone and related xanthone (B1684191) compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability in my cell-based assay results between replicate wells (high intra-assay variability). What are the likely causes?

High intra-assay variability, often indicated by a high coefficient of variation (CV > 15%) among replicates, can stem from several factors:

  • Inconsistent Pipetting Technique: This is a primary source of variability. Ensure you are using calibrated pipettes and proper techniques, such as reverse pipetting for viscous solutions and consistent speed and depth of tip immersion.

  • Uneven Cell Seeding: A non-homogenous cell suspension will lead to different cell numbers in each well. Gently mix the cell suspension before and during plating to ensure even distribution.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier and do not use them for experimental samples.

  • Inadequate Reagent Mixing: Ensure thorough but gentle mixing of reagents within each well after addition.

Q2: My results are inconsistent from one experiment to the next (high inter-assay variability). How can I improve reproducibility?

To minimize variability between different experiments, it is crucial to standardize your protocol.[1] Key areas to focus on include:

  • Cell Culture Consistency: Use cells from a consistent passage number to avoid phenotypic drift.[1] Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[1]

  • Standard Operating Procedures (SOPs): A detailed SOP that is followed by all users can significantly reduce operator-dependent differences.[1]

  • Reagent Consistency: Use the same lot of critical reagents, such as fetal bovine serum (FBS) and detection reagents, for the duration of a study. Aliquot reagents to avoid repeated freeze-thaw cycles.

  • Incubation Conditions: Ensure that incubator temperature and CO2 levels are stable and calibrated.

  • Controls: Always include positive and negative controls on each plate to help normalize data and identify plate-specific issues.

Q3: I am not observing a clear dose-response curve with this compound. What could be the issue?

Several factors can lead to a flat or non-sigmoidal dose-response curve:

  • Incorrect Concentration Range: The selected concentrations may be too high (causing cytotoxicity) or too low (not eliciting a response). A broad range of concentrations should be tested initially.

  • Compound Solubility: Xanthones can have poor aqueous solubility. Ensure the compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted in culture media. The final DMSO concentration should be low (e.g., <0.1%) and consistent across all wells, including the vehicle control.

  • Cytotoxicity: At higher concentrations, the compound may be toxic to the cells, leading to a drop-off in the response curve that is not related to the biological activity being measured. It is essential to determine the cytotoxic concentration range of the compound in your specific cell line using an assay like the MTT or LDH assay. For instance, a study on the related compound 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN) found that concentrations greater than 10 µg/mL were toxic to THP-1 cells.[2]

Q4: My assay signal is very low. What are the potential causes?

A weak or absent signal can be due to:[1]

  • Low Cell Number or Viability: Ensure you are seeding a sufficient number of healthy, viable cells.

  • Suboptimal Reagent Concentration: The concentration of a detection reagent may be too low, or the incubation time may be insufficient for signal development.

  • Incorrect Instrument Settings: Verify that you are using the correct wavelength or filter settings on your plate reader for the specific assay.

Troubleshooting Guides

Table 1: Troubleshooting Common Bioassay Problems
ProblemPotential CauseRecommended Solution
High Background Signal Reagent interaction with media components or the test compound.Run a cell-free control with the compound and assay reagents to check for direct interactions. Phenol red in some media can also interfere with certain assays.
Inconsistent Results in Anti-Inflammatory Assays Variability in cell density, stimulation time, or concentration of the inflammatory stimulus (e.g., LPS).Optimize cell seeding density and the concentration and duration of the inflammatory stimulus. Use cells with a low passage number.
Compound Precipitation in Wells Poor aqueous solubility of the xanthone.Increase the concentration of the DMSO stock solution to allow for a higher dilution factor in the media. Visually inspect plates for precipitates before adding assay reagents.
Low Inhibition of Inflammatory Markers Inappropriate concentration range of the compound; suboptimal stimulation of inflammation.Perform a dose-response experiment to determine the optimal concentration range. Ensure the inflammatory stimulus is potent enough to elicit a strong response.

Experimental Protocols

While specific data for this compound is limited, the following protocol for an anti-inflammatory assay is based on established methods for similar xanthones, such as 1,7-dihydroxy-3,4-dimethoxyxanthone, which has been shown to inhibit inflammation in macrophage cell lines like RAW264.7 and THP-1.[3][4]

Protocol: In Vitro Anti-inflammatory Activity Assay Using RAW264.7 Macrophages

This protocol aims to assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

1. Cell Culture and Seeding:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Serially dilute the stock solution in cell culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
  • Pre-treat the cells with the different concentrations of the compound for 1-2 hours. Include a vehicle control (media with the same final concentration of DMSO) and a positive control (e.g., a known anti-inflammatory drug).

3. Induction of Inflammation:

  • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

4. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect the cell culture supernatant.
  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent assay.
  • Briefly, mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

5. Cell Viability Assay:

  • Concurrently, perform a cell viability assay (e.g., MTT or CCK-8) on the cells remaining in the plate to ensure that the observed reduction in NO is not due to cytotoxicity.[5]

Quantitative Data

Table 2: Representative Biological Activities of Xanthone Compounds
CompoundBioassayCell Line/ModelEndpointResultReference
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) Anti-inflammatoryTHP-1 MacrophagesInhibition of pro-inflammatory gene expression (IL-1β, iNOS, TNF-α)Significant reduction at non-toxic concentrations (≤ 10 µg/mL)[2][4]
α-Mangostin Anti-inflammatoryTHP-1 MacrophagesInhibition of TNF-α secretionAttenuated secretion[6]
Various Xanthone Hybrids Anti-inflammatoryIn vitro egg albumin denaturationInhibition of protein denaturationVariable, with some compounds showing significant inhibition[7][8]

Visualizations

Signaling Pathway

Many xanthones exert their anti-inflammatory effects by modulating key signaling pathways.[8][9] A common pathway implicated is the NF-κB pathway, which is activated by stimuli like LPS binding to Toll-like receptor 4 (TLR4).[3]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates Xanthone 1,7-Dihydroxy- 4-methoxyxanthone Xanthone->IKK inhibits Xanthone->NFkB inhibits translocation

Caption: Hypothetical inhibition of the TLR4/NF-κB signaling pathway.

Experimental Workflow

A logical workflow can help systematically troubleshoot bioassay variability.

G start High Bioassay Variability Observed check_intra Check Intra-Assay CVs start->check_intra check_inter Check Inter-Assay Reproducibility start->check_inter troubleshoot_intra Troubleshoot Pipetting, Cell Seeding, Edge Effects check_intra->troubleshoot_intra troubleshoot_inter Troubleshoot Cell Culture, Reagents, SOPs check_inter->troubleshoot_inter re_evaluate_intra Re-evaluate Intra-Assay CVs troubleshoot_intra->re_evaluate_intra re_evaluate_inter Re-evaluate Inter-Assay Reproducibility troubleshoot_inter->re_evaluate_inter re_evaluate_intra->troubleshoot_intra CVs > 15% end Variability Controlled re_evaluate_intra->end CVs < 15% re_evaluate_inter->troubleshoot_inter Inconsistent re_evaluate_inter->end Consistent

Caption: A workflow for troubleshooting bioassay variability.

Logical Relationships

Understanding the sources of variability is key to mitigating them.

G Variability Sources of Bioassay Variability Systematic Systematic Errors Variability->Systematic Random Random Errors Variability->Random Pipetting Pipetting Inaccuracy Systematic->Pipetting Reagents Reagent Instability Systematic->Reagents Incubator Incubator Fluctuation Systematic->Incubator CellCulture Cell Culture (Passage, Contamination) Random->CellCulture Operator Operator Differences Random->Operator EdgeEffect Edge Effects Random->EdgeEffect

Caption: Logical relationship of common sources of bioassay variability.

References

Technical Support Center: Optimization of 1,7-Dihydroxy-4-methoxyxanthone Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic purification of 1,7-dihydroxy-4-methoxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying this compound?

A1: A multi-step chromatographic approach is often necessary for the successful isolation of this compound and related xanthones. The most common techniques include:

  • Column Chromatography (CC): This is the primary method for the initial fractionation of crude extracts. Silica (B1680970) gel is a frequently used stationary phase.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase (RP-HPLC), is crucial for the final purification to achieve high purity.[1][2] C18 columns are commonly employed for this purpose.[1]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective for separating xanthones and can be a valuable alternative method.[1][3]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The initial and most critical step is to perform Thin Layer Chromatography (TLC) analysis on your crude extract.[1] TLC is a rapid and cost-effective method for screening various solvent systems with differing polarities.[1] Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding solvents such as ethyl acetate (B1210297), dichloromethane (B109758), or acetone.[1] The ideal solvent system for TLC will show good separation of the target compound from impurities, with a retention factor (Rf) value ideally between 0.3 and 0.5 for subsequent column chromatography.[1]

Q3: What are the recommended stationary phases for the purification of this compound?

A3: The choice of stationary phase is critical for achieving effective separation. Common choices for xanthone (B1684191) purification include:

  • Normal-Phase Chromatography: Silica gel (typically 60 or 100 mesh) is the most common stationary phase for the initial column chromatography of xanthones.[1]

  • Reversed-Phase Chromatography: C18-bonded silica is the standard for both analytical and preparative RP-HPLC of xanthones.[1]

  • Size-Exclusion Chromatography: Sephadex LH-20 is often used to separate compounds based on their size and polarity, and it is particularly useful for removing tannins.[1]

Q4: What is the solubility of this compound?

A4: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] This information is vital when preparing your sample for injection and selecting your mobile phase.

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSolution
Poor or No Separation on TLC/Column The polarity of the solvent system is either too high or too low.If the compound remains at the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane-ethyl acetate mixture).[1] If the compound runs with the solvent front (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent.
Compound is Not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[5]
The compound has irreversibly adsorbed to the silica gel.Flush the column with a highly polar solvent like methanol (B129727) or a mixture of dichloromethane and methanol.[5] Consider using a different stationary phase, such as alumina.
Low Recovery of the Compound The compound is degrading on the silica gel.Deactivate the silica gel by adding a small percentage of water or triethylamine (B128534) to the slurry before packing the column.
The compound is eluting in very broad bands.Ensure the column is packed uniformly without air bubbles or cracks.[5] Choose a solvent system where the compound is not overly soluble to ensure proper interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC)
ProblemPossible CauseSolution
Peak Tailing Secondary interactions between the hydroxyl groups of the xanthone and residual silanol (B1196071) groups on the silica-based stationary phase.Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase.[1] This protonates the silanol groups, minimizing unwanted interactions.
Peak Broadening or Splitting Column overload.Reduce the sample concentration or the injection volume.[1]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Poor Resolution Between Peaks The mobile phase composition is not optimal.Optimize the mobile phase gradient and the organic solvent (e.g., methanol vs. acetonitrile) to improve separation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography with silica gel.

  • Slurry Preparation:

    • In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., hexane:ethyl acetate 9:1) to form a slurry.

  • Column Packing:

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and compact bed. Use gentle tapping or pressure to remove any air bubbles.

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, adsorb the dissolved sample onto a small amount of silica gel and dry it under reduced pressure.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection:

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Preparative HPLC

This protocol outlines the general steps for the final purification of this compound using preparative HPLC.

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to separate the target compound from its impurities.

    • Screen different stationary phases (e.g., C18) and mobile phases (e.g., acetonitrile/water or methanol/water, often with 0.1% formic acid).[5]

    • Optimize the gradient to achieve good resolution between the peak for this compound and any adjacent impurity peaks.

  • Scale-Up to Preparative Scale:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

    • Dissolve the partially purified sample from column chromatography in the mobile phase. Ensure the solution is filtered before injection.

  • Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect the fraction corresponding to the retention time of this compound as determined during analytical method development.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Remove the solvent from the pure fraction, typically by lyophilization or rotary evaporation, to yield the highly purified this compound.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Xanthone Purification

TechniqueStationary PhaseTypical Mobile PhaseApplicationPurity Achieved
Column Chromatography Silica GelHexane/Ethyl Acetate GradientInitial fractionation of crude extractModerate
Reversed-Phase HPLC C18Acetonitrile/Water or Methanol/Water with Acidic ModifierFinal purification>95%[2]
HSCCC Two-phase solvent system (e.g., Petroleum ether/Ethyl acetate/Methanol/Water)One phase of the two-phase systemIsolation from complex mixtures>93%[6]

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_cc Initial Purification cluster_hplc Final Purification cluster_analysis Analysis crude_extract Crude Extract tlc TLC for Solvent System Optimization crude_extract->tlc Screening cc Column Chromatography (Silica Gel) crude_extract->cc Loading tlc->cc Optimized System partially_pure Partially Purified Fractions cc->partially_pure Fractionation analytical_hplc Analytical HPLC for Method Development partially_pure->analytical_hplc Method Development prep_hplc Preparative HPLC (C18) partially_pure->prep_hplc Injection analytical_hplc->prep_hplc Scaled-up Method pure_compound Pure this compound prep_hplc->pure_compound Collection purity_check Purity Confirmation (Analytical HPLC) pure_compound->purity_check Verification structure_elucidation Structural Elucidation (NMR, MS) purity_check->structure_elucidation Characterization

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_cause Identify Potential Cause cluster_solution Implement Solution cluster_result Evaluate Result start Poor Separation in Chromatography cause1 Incorrect Solvent Polarity? start->cause1 cause2 Column Overload? start->cause2 cause3 Secondary Interactions? (e.g., peak tailing) start->cause3 solution1 Optimize Solvent System using TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) cause3->solution3 end_good Separation Improved solution1->end_good end_bad Issue Persists solution1->end_bad solution2->end_good solution2->end_bad solution3->end_good solution3->end_bad end_bad->cause1 Re-evaluate

Caption: Troubleshooting logic for poor chromatographic separation.

References

Preventing degradation of 1,7-Dihydroxy-4-methoxyxanthone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,7-Dihydroxy-4-methoxyxanthone to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and high humidity. As a phenolic compound, it is susceptible to oxidation, and the presence of dihydroxy groups makes it particularly sensitive to oxidative degradation. The methoxy (B1213986) group can also be susceptible to hydrolysis under certain conditions.

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as yellowing or browning, is a common indicator of degradation. This is often due to the oxidation of the phenolic hydroxyl groups, which can lead to the formation of quinone-type structures. This process can be accelerated by exposure to light and air (oxygen).

Q3: Can the pH of the storage solution affect the stability of this compound?

A3: Yes, the pH of the solution can significantly impact the stability. Phenolic compounds are generally more stable in acidic to neutral pH. In alkaline conditions, the deprotonation of the hydroxyl groups increases their susceptibility to oxidation. Therefore, it is advisable to store solutions of this compound at a slightly acidic to neutral pH.

Q4: What are the recommended storage conditions for solid this compound?

A4: For long-term storage, solid this compound should be kept in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store the vial in a desiccator at a low temperature, ideally at -20°C. For short-term storage, 2-8°C is acceptable.

Q5: How should I store solutions of this compound?

A5: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, filter-sterilize the solution and store it in a tightly capped amber vial at -20°C. To minimize oxidation, it is beneficial to purge the vial with an inert gas like nitrogen or argon before sealing. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Steps:

      • Analyze a freshly prepared sample to see if the unexpected peaks are still present.

      • Review your storage conditions. Was the sample exposed to light, high temperatures, or air for an extended period?

      • Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and compare their retention times with the unexpected peaks.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Run a blank injection (solvent only) to check for contamination from the solvent or HPLC system.

      • Ensure all glassware and equipment used for sample preparation are clean.

Issue 2: Loss of biological activity of the compound.

  • Possible Cause: Chemical degradation.

    • Troubleshooting Steps:

      • Check the purity of your sample using a validated analytical method like HPLC-UV.

      • If degradation is confirmed, discard the old stock and prepare a fresh solution from a properly stored solid sample.

      • Re-evaluate your storage and handling procedures to prevent future degradation.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

Storage TypeTemperatureLight ProtectionAtmosphereContainer
Long-Term Solid -20°CAmber VialNormalTightly Sealed
Short-Term Solid 2-8°CAmber VialNormalTightly Sealed
Solution -20°CAmber VialInert Gas (N₂ or Ar)Tightly Sealed

Table 2: Hypothetical Impact of Storage Conditions on Purity of this compound (Based on General Phenolic Compound Stability)

ConditionDurationExpected Purity
-20°C, Dark, Inert Gas 12 months>98%
4°C, Dark 6 months95-98%
Room Temp, Dark 1 month90-95%
Room Temp, Light 1 week<90%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for the analysis of this compound. Method optimization and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Start with 90% A and 10% B.

    • Linearly increase to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in methanol (B129727) or a suitable solvent to a known concentration (e.g., 1 mg/mL).

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described above. Monitor for the appearance of new peaks and the decrease in the main peak area.

Mandatory Visualization

Degradation_Pathway cluster_main This compound cluster_degradation Potential Degradation Products main This compound oxidation Quinone-like Oxidation Products main->oxidation Oxidation (Light, O2) demethylation 1,4,7-Trihydroxyxanthone main->demethylation Hydrolysis (Acidic conditions) hydrolysis Demethylated and Oxidized Products oxidation->hydrolysis Further Degradation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Sample Storage cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting storage Store at -20°C Protected from light prep Prepare Sample Solution storage->prep hplc HPLC-UV Analysis prep->hplc data Data Evaluation hplc->data degraded Degradation Observed data->degraded Impurity Peaks > Threshold stable Stable data->stable Purity > 98% action Review Storage & Prepare Fresh Sample degraded->action

Caption: Workflow for storage and stability assessment.

Technical Support Center: Overcoming Resistance to 1,7-Dihydroxy-4-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,7-Dihydroxy-4-methoxyxanthone. This guide addresses potential issues, with a focus on identifying and overcoming cellular resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the cytotoxic effect of this compound on our cell line over time. What could be the cause?

A1: A gradual loss of efficacy may suggest the development of acquired resistance in your cell line. This can occur through various mechanisms, such as increased drug efflux, alterations in the drug target, or activation of compensatory signaling pathways. It is also possible that there are inconsistencies in experimental conditions. We recommend verifying the compound's integrity and your experimental setup first. If the issue persists, a systematic investigation into resistance mechanisms is advised.

Q2: What are the known signaling pathways affected by xanthone (B1684191) compounds like this compound?

A2: While specific data for this compound is limited, studies on the closely related compound 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN) have shown that it can act as a TLR4 inhibitor, thereby suppressing the TLR4/NF-κB signaling cascade.[1][2] Additionally, XAN has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to cell cycle arrest and apoptosis in multidrug-resistant cancer cells.[3][4]

Q3: How can we determine the IC50 value of this compound in our cell line?

A3: The 50% inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or MTS assay.[5][6] This involves treating your cells with a range of concentrations of the compound for a specific duration (e.g., 24, 48, or 72 hours).[7] Cell viability is then measured, and the IC50 is calculated from the resulting dose-response curve. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.

Q4: Are there any known combination therapies that could enhance the efficacy of this compound?

A4: While specific combination therapies with this compound have not been extensively documented, combining it with agents that target potential resistance mechanisms could be a viable strategy. For instance, if resistance is mediated by efflux pumps, co-administration with an efflux pump inhibitor might restore sensitivity.[8][9] Additionally, combining it with drugs that target parallel survival pathways could produce synergistic effects.

Troubleshooting Guides

Guide 1: Investigating Suspected Cellular Resistance

If you suspect your cell line has developed resistance to this compound, follow these steps to confirm and characterize the resistance.

Step 1: Confirm Resistance by Re-evaluating the IC50.

  • Objective: To quantitatively measure the change in sensitivity of the cell line to the compound.

  • Procedure:

    • Culture the suspected resistant cell line alongside the parental (sensitive) cell line.

    • Perform a cell viability assay (e.g., MTT assay) on both cell lines using a range of this compound concentrations.

    • Calculate the IC50 values for both cell lines.

  • Interpretation: A significant increase (typically 2-fold or higher) in the IC50 value of the suspected resistant line compared to the parental line indicates the development of resistance.[8]

Step 2: Investigate Common Mechanisms of Drug Resistance.

  • A. Increased Drug Efflux:

    • Hypothesis: The resistant cells may be overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove the compound from the cell.

    • Experiment: Perform a rhodamine 123 accumulation and efflux assay. Resistant cells with high P-gp activity will show lower intracellular accumulation and faster efflux of rhodamine 123, a P-gp substrate.[8][9] This can be reversed by co-incubation with a P-gp inhibitor like verapamil (B1683045) or cyclosporin (B1163) A.[8][9]

  • B. Altered Signaling Pathways:

    • Hypothesis: Resistant cells may have upregulated pro-survival signaling pathways to counteract the effects of the compound. Given the known targets of related xanthones, investigating the TLR4/NF-κB and MAPK pathways is a logical starting point.[1][3]

    • Experiment: Use Western blotting to compare the expression and phosphorylation status of key proteins in these pathways (e.g., p-p65, p-ERK, p-p38) between the sensitive and resistant cell lines, both with and without compound treatment.[3][7]

Step 3: Evaluate Cross-Resistance.

  • Objective: To determine if the resistance is specific to this compound or extends to other cytotoxic drugs.

  • Procedure: Test the sensitivity of the resistant cell line to other anticancer agents with different mechanisms of action (e.g., doxorubicin, paclitaxel, cisplatin).[9][10]

  • Interpretation: Cross-resistance to multiple drugs may suggest a general resistance mechanism like increased drug efflux, while specific resistance might point to a target-specific alteration.

Quantitative Data Summary

Table 1: Cytotoxicity of a Related Xanthone Compound in a Multidrug-Resistant Cell Line

Cell LineCompoundIC50 (µg/mL)Reference
A549/Taxol (MDR)1,7-dihydroxy-3,4-dimethoxyxanthoneData not specified, but shown to inhibit proliferation in a dose-dependent manner.[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

  • Materials:

    • 96-well flat-bottom plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[7]

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.[7] Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[5]

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6][7]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection and relative quantification of specific proteins.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-p65, p65, p-ERK, ERK, p-p38, p38, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Imaging system

  • Procedure:

    • Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[7]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[7]

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[7]

    • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone 1,7-Dihydroxy-4- methoxyxanthone TLR4 TLR4 Xanthone->TLR4 Inhibition IKK IKK TLR4->IKK Activation IκB IκB IKK->IκB Phosphorylation (leading to degradation) NFκB_complex NF-κB/IκB Complex NFκB NF-κB NFκB_complex->NFκB Release NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Gene Pro-inflammatory Gene Expression NFκB_nuc->Gene Activation

Caption: Putative TLR4/NF-κB signaling pathway inhibited by this compound.

Resistance_Workflow start Decreased Efficacy Observed confirm_ic50 Confirm IC50 Shift (vs. Parental Line) start->confirm_ic50 resistance_confirmed Resistance Confirmed? confirm_ic50->resistance_confirmed investigate_efflux Investigate Efflux Pumps (e.g., Rhodamine 123 Assay) resistance_confirmed->investigate_efflux Yes no_resistance Review Experimental Protocol & Compound Integrity resistance_confirmed->no_resistance No investigate_pathways Investigate Signaling Pathways (e.g., Western Blot for MAPK, NF-κB) investigate_efflux->investigate_pathways analyze_results Analyze Results & Formulate Strategy investigate_pathways->analyze_results

Caption: Experimental workflow for investigating suspected drug resistance.

Troubleshooting_Tree start Problem: Reduced Compound Efficacy check_basics Are compound stock and experimental conditions consistent? start->check_basics fix_protocol Action: Standardize protocol, verify compound integrity. check_basics->fix_protocol No test_resistance Is the IC50 value significantly increased? check_basics->test_resistance Yes resistance Conclusion: Acquired resistance is likely. test_resistance->resistance Yes no_resistance Conclusion: Issue may be cell health or assay variability. test_resistance->no_resistance No next_steps Action: Proceed to resistance mechanism investigation. resistance->next_steps

Caption: Decision tree for troubleshooting reduced compound efficacy.

References

Technical Support Center: 1,7-Dihydroxy-4-methoxyxanthone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-Dihydroxy-4-methoxyxanthone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experimental workflow.

Synthesis & Purification

Question 1: I am experiencing a low yield during the synthesis of this compound. What are the common pitfalls?

Answer: Low yields in xanthone (B1684191) synthesis, which often involves a Friedel-Crafts acylation followed by cyclization, can stem from several factors.[1]

  • Incomplete Cyclization: The intramolecular cyclization to form the xanthone core may not go to completion. To address this, consider increasing the reaction time or temperature, and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] It is also crucial to use a fresh, high-purity cyclizing agent like sulfuric acid or polyphosphoric acid, as they can absorb moisture and lose activity over time.[1]

  • Side Reactions: Harsh acidic conditions or high temperatures can lead to unwanted side reactions, such as sulfonation of the aromatic rings or degradation of the product.[1] If you observe charring or a dark coloration of the reaction mixture, it is advisable to attempt the reaction at a lower temperature.[1]

  • Suboptimal Starting Materials: The purity of your starting materials is critical. Ensure that the precursors, a substituted salicylic (B10762653) acid and a phenol (B47542), are of high purity.

Question 2: I am having difficulty purifying the synthesized this compound. What are the recommended methods and how can I troubleshoot them?

Answer: Purification of synthetic xanthones can be challenging due to the presence of closely related byproducts. The two primary methods are recrystallization and column chromatography.

  • Recrystallization: This method is effective for removing small amounts of impurities if a suitable solvent is found. An ideal solvent will dissolve the xanthone derivative at high temperatures but not at low temperatures. If finding a single solvent is difficult, a two-solvent system (one in which the compound is soluble and another in which it is insoluble) can be employed.[2]

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.[2] For non-polar xanthone derivatives, a good starting mobile phase is a mixture of hexanes and ethyl acetate.[2] You can begin with a low percentage of the more polar solvent and gradually increase the polarity based on TLC analysis.[2]

Troubleshooting Common Column Chromatography Issues: [2]

IssuePotential CauseRecommended Solution
Poor Separation of Spots - Inappropriate solvent system. - Overloading the column. - Poorly packed column.- Optimize the solvent system using TLC. - Reduce the amount of crude material loaded. - Ensure the silica (B1680970) gel is packed uniformly.
Compound Not Eluting - Solvent system is not polar enough. - Compound has irreversibly adsorbed to the silica.- Gradually increase the polarity of the mobile phase.
Biological Assays

Question 3: I am observing inconsistent results in my cell viability assays (e.g., MTT assay) with this compound. What could be the cause?

Answer: Inconsistent results in cell-based assays are a common issue, especially with natural compounds.

  • Compound Precipitation: Xanthones often have poor aqueous solubility. If the compound precipitates in the cell culture medium, its effective concentration will be lower and inconsistent.[3] Visually inspect your assay plates for any signs of precipitation. To mitigate this, prepare a high-concentration stock solution in DMSO and ensure rapid mixing when diluting into the aqueous medium.[4]

  • Interference with Assay Reagents: As a phenolic compound, this compound has the potential to interfere with the assay reagents. For instance, colored compounds can interfere with colorimetric assays like the MTT assay.[3] It is advisable to include control wells containing the compound in cell-free media to measure its intrinsic absorbance, which can then be subtracted from the readings of the experimental wells.[3]

  • Cell Seeding Density: The optimal cell seeding density is crucial for reproducible results and should be determined for each cell line.[4] Too few or too many cells can lead to variability in metabolic activity, affecting the assay outcome.[4]

Question 4: My compound is fluorescent. How might this affect my fluorescence-based assays?

Answer: Autofluorescence is a known issue with phenolic compounds.[5] If the excitation and emission spectra of this compound overlap with those of the fluorescent probes used in your assay, it can lead to false-positive results.[6]

Troubleshooting Fluorescence Interference:

  • Spectral Scan: Perform a spectral scan of this compound to determine its excitation and emission maxima. This will help you choose fluorescent probes with non-overlapping spectra.

  • Control Wells: Include control wells with the compound alone to quantify its background fluorescence.

  • Alternative Assays: If interference is significant, consider using a non-fluorescence-based assay, such as a colorimetric or luminescent assay.

Experimental Protocols

Synthesis of 1,7-Dihydroxyxanthone (Euxanthone) - An Adaptable Protocol

This protocol for the synthesis of the closely related 1,7-dihydroxyxanthone (euxanthone) can be adapted for this compound by using the appropriately substituted starting materials.[7]

  • Reaction Setup: In a reaction vessel, combine the appropriate salicylic acid derivative and a phenol derivative.

  • Acid-Catalyzed Cyclization: Slowly add a cyclizing agent, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to the reaction mixture.[8]

  • Heating: Heat the mixture under an inert atmosphere and monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, carefully pour the mixture over crushed ice to precipitate the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1][2]

MTT Cell Viability Assay

This is a general protocol that should be optimized for your specific cell line and experimental conditions.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a DMSO stock, with the final DMSO concentration kept below 0.5%). Include vehicle-only controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Quantitative Data

While specific IC50 values for this compound are not extensively reported, data for the structurally similar compound, 1,7-dihydroxyxanthone (euxanthone), can provide a reference point.

CompoundCell LineAssayIC50 (µM)
1,7-DihydroxyxanthoneHepG2 (Human Liver Carcinoma)Anticancer Activity13.2

Table 1: Anticancer activity of 1,7-dihydroxyxanthone against the HepG2 cell line.

For the closely related 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), anti-inflammatory activity has been demonstrated through the inhibition of NO production in LPS-activated RAW 264.7 macrophage cells.[9]

Signaling Pathways & Experimental Workflows

NF-κB Signaling Pathway

Studies on the structurally similar 1,7-dihydroxy-3,4-dimethoxyxanthone suggest that it exerts its anti-inflammatory effects by suppressing the TLR4/NF-κB signaling cascade.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription Xanthone This compound Xanthone->TLR4 inhibits

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

Xanthone derivatives have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation and inflammation.

G Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Xanthone This compound Xanthone->Raf potential inhibition

Caption: Modulation of the MAPK/ERK signaling pathway.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and biological evaluation of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation Start Starting Materials Reaction Chemical Reaction Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (Chromatography/Recrystallization) Crude->Purification Pure Pure Compound Purification->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Stock Stock Solution Preparation Pure->Stock Cell_Assay Cell-Based Assays Stock->Cell_Assay Enzyme_Assay Enzyme Assays Stock->Enzyme_Assay Data Data Analysis Cell_Assay->Data Enzyme_Assay->Data

Caption: General experimental workflow.

References

Technical Support Center: Enhancing the Bioavailability of 1,7-Dihydroxy-4-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 1,7-Dihydroxy-4-methoxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound stem from its physicochemical properties. Like many xanthone (B1684191) derivatives, it is expected to exhibit low aqueous solubility, which restricts its dissolution in gastrointestinal fluids—a critical first step for absorption. Furthermore, it is likely susceptible to extensive first-pass metabolism in the liver and intestines, primarily through the action of Cytochrome P450 (CYP450) enzymes and subsequent phase II conjugation reactions (glucuronidation and sulfation). Another potential hurdle is active efflux back into the intestinal lumen by transporters such as P-glycoprotein (P-gp), which would further reduce its net absorption.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of this compound:

  • Nanoparticle Formulations: Encapsulating the compound into nanoparticles, such as polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs), can significantly improve its solubility and dissolution rate.[1][2][3][4][5] These formulations can also protect the compound from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state with a high surface area.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic compounds like xanthones by presenting the drug in a solubilized state within fine oil droplets, which can be more readily absorbed.[6]

  • Co-administration with Bioavailability Enhancers: The simultaneous use of agents that inhibit P-gp or metabolic enzymes can increase the systemic exposure to the xanthone.

Q3: How can I assess the intestinal permeability and potential for P-glycoprotein (P-gp) efflux of my this compound formulation?

A3: The Caco-2 cell permeability assay is the gold standard in vitro model for this purpose.[7][8] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of P-gp. By measuring the transport of your compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can determine its apparent permeability coefficient (Papp) and efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.[7]

Troubleshooting Guides

Problem 1: Low solubility of this compound in aqueous buffers for in vitro assays.
  • Question: My this compound stock solution in DMSO precipitates when I dilute it into aqueous buffers for my experiments. How can I resolve this?

  • Answer:

    • Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to below its aqueous solubility limit.

    • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final buffer can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your biological system.

    • Formulation approach: For cell-based assays, consider preparing a nanoparticle or lipid-based formulation of the compound to enhance its dispersion and apparent solubility in the aqueous medium.

Problem 2: Poor and variable oral bioavailability in animal studies despite successful in vitro dissolution.
  • Question: My formulation of this compound shows good dissolution in vitro, but the in vivo bioavailability in rats is low and inconsistent. What could be the issue?

  • Answer:

    • First-pass metabolism: The compound is likely undergoing significant metabolism in the liver and/or intestinal wall. Consider co-administration with an inhibitor of relevant CYP450 enzymes if known.

    • P-glycoprotein (P-gp) efflux: The compound may be a substrate for P-gp, which actively pumps it out of intestinal cells. An in vitro Caco-2 assay can confirm this. If it is a P-gp substrate, co-administration with a P-gp inhibitor could improve bioavailability.

    • Gastrointestinal instability: The compound might be degrading in the acidic environment of the stomach or enzymatically in the intestine. Encapsulation in nanoparticles or an enteric coating could offer protection.

    • Insufficient dose: It's possible the administered dose is too low to achieve detectable plasma concentrations. A dose-escalation study may be necessary.

Quantitative Data

Due to the limited availability of public data specifically for this compound, the following table presents hypothetical pharmacokinetic data based on studies of structurally similar xanthones to illustrate the potential impact of bioavailability enhancement strategies. Researchers should generate their own data for this compound.

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.0200 ± 50< 5%
Polymeric Nanoparticles350 ± 702.0 ± 0.51800 ± 35025%
Solid Lipid Nanoparticles450 ± 901.5 ± 0.52500 ± 45035%
SEDDS600 ± 1201.0 ± 0.53500 ± 60050%

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes a method for preparing polymeric nanoparticles using a single emulsion-solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Prepare a 2% w/v PVA solution in deionized water.

  • Add the organic phase (step 1) to 10 mL of the aqueous PVA solution while stirring at 800 rpm on a magnetic stirrer.

  • Emulsify the mixture by sonication using a probe sonicator for 2 minutes on an ice bath.

  • Remove the organic solvent by evaporation under reduced pressure using a rotary evaporator at 40°C.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Resuspend the final nanoparticle formulation in a suitable aqueous vehicle for further characterization or in vivo studies.

Protocol 2: In Vivo Bioavailability Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation in rats.[9][10][11]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation

  • Vehicle control

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (12 hours) with free access to water before the study.

  • Divide the rats into two groups: one receiving the this compound formulation and the other receiving the vehicle control.

  • Administer the formulation or vehicle orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.

  • To determine absolute bioavailability, a separate group of rats should receive an intravenous (IV) administration of this compound, and the AUC from the oral administration is compared to the AUC from the IV administration.[12]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation This compound Formulation dissolution Dissolution Testing formulation->dissolution permeability Caco-2 Permeability formulation->permeability animal_study Animal Bioavailability Study (Rats) dissolution->animal_study permeability->animal_study pk_analysis Pharmacokinetic Analysis animal_study->pk_analysis

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism lumen Intestinal Lumen enterocyte Enterocyte lumen->enterocyte Absorption enterocyte->lumen Efflux blood Bloodstream enterocyte->blood To Systemic Circulation phase1 Phase I Metabolism (CYP450s) blood->phase1 phase2 Phase II Metabolism (UGTs, SULTs) phase1->phase2 metabolites Metabolites phase2->metabolites excretion Excretion metabolites->excretion xanthone 1,7-Dihydroxy-4- methoxyxanthone pgp P-gp Efflux

Caption: Putative absorption and metabolism pathway of this compound.

References

Technical Support Center: Synthesis of 1,7-Dihydroxy-4-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,7-dihydroxy-4-methoxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce xanthone (B1684191) scaffolds like this compound?

A1: The most prevalent methods for synthesizing the xanthone core are the Grover, Shah, and Shah (GSS) reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids.[1] Modern approaches often utilize catalysts and alternative energy sources, such as microwave-assisted organic synthesis (MAOS), to improve yields and reduce reaction times.[2][3]

Q2: I am experiencing low yields. What are the potential causes and how can I improve them?

A2: Low yields are a common issue in multi-step organic synthesis. Key factors include:

  • Incomplete reaction: The cyclization of the benzophenone (B1666685) intermediate can be challenging. Using a more effective dehydrating agent and catalyst, such as Eaton's reagent (P₂O₅ in MeSO₃H), can significantly improve cyclization yields, often in the 80-95% range.[3][4]

  • Side reactions: Formation of benzophenone intermediates can sometimes be a side reaction that reduces the yield of the desired xanthone.[5] Optimizing reaction conditions (temperature, time, catalyst) can minimize these.

  • Starting material purity: The purity of precursors, such as substituted phenols and benzoic acids, is critical. Impurities can interfere with the reaction and complicate purification.[6]

  • Purification losses: The final product and intermediates may be lost during extraction, filtration, and chromatography. Ensure optimized and careful handling during these steps.

Q3: My final product is discolored (yellow to brown). What causes this and how can I prevent it?

A3: Discoloration in phenolic compounds like this compound is typically due to oxidation.[6] Phenols are susceptible to oxidation by atmospheric oxygen, which can form highly colored impurities like quinones.

  • Prevention: Conduct the reaction and work-up steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize exposure to oxygen.

  • Purification: If discoloration occurs, the product can often be purified by recrystallization or by treatment with activated carbon followed by hot filtration to remove colored impurities.[6]

  • Storage: Store the final product in a tightly sealed, opaque container under an inert atmosphere, away from light and heat, to prevent degradation over time.[6]

Q4: I'm observing multiple spots on my TLC analysis, suggesting isomeric products. How can I address this?

A4: The formation of isomers is a known challenge, particularly in Friedel-Crafts acylation steps used to form the benzophenone intermediate. For instance, in the synthesis of the related 1,7-dihydroxyxanthone, an equilibration reaction can produce three different tetramethoxybenzophenone isomers.[7]

  • Reaction Control: Carefully controlling the reaction temperature and the rate of addition of the Lewis acid (e.g., AlCl₃) can improve regioselectivity.[7]

  • Purification: A robust purification strategy, such as flash column chromatography with a carefully selected solvent system, is essential to separate the desired isomer from the unwanted ones.

  • Characterization: Use detailed analytical techniques like 1D/2D NMR and GC/MS to confirm the structure of the desired isomer and assess the purity of the isolated product.[7]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and scale-up.

Problem Potential Cause Recommended Solution
Failure of Benzophenone Intermediate to Cyclize Insufficient dehydration or activation.Use a stronger cyclization agent like Eaton's reagent (P₂O₅/MeSO₃H) or triflic acid (F₃CSO₃H).[3][4] Microwave-assisted synthesis can also promote cyclization.[3]
Low Yield on Scale-Up Poor heat and mass transfer in larger reaction vessels. Inefficient mixing.Ensure adequate stirring and temperature control. For exothermic steps, consider slower reagent addition or improved cooling. A pilot batch is recommended to identify scale-dependent issues.
Product Precipitation During Work-up/Filtration The product is less soluble in the wash or extraction solvents.Use pre-warmed solvents for washing or perform filtrations quickly while the solution is still hot, especially after decolorizing with activated carbon.[6]
Difficulty Removing the Catalyst The catalyst (e.g., ZnCl₂, AlCl₃) forms stable complexes with the hydroxyl groups of the product.Perform a thorough aqueous work-up with dilute acid (e.g., HCl) to break up the complexes, followed by washes with water and brine to ensure complete removal.
Inconsistent Results Between Batches Variability in raw material quality (purity, moisture content).Qualify all starting materials before use. Ensure phenols and other reagents are dry, as water can deactivate catalysts like Lewis acids.

Experimental Protocol: Synthesis via Benzophenone Intermediate

This protocol is an adapted method for the synthesis of this compound, based on established procedures for similar xanthones.[7]

Step 1: Synthesis of 2-hydroxy-4,2',5'-trimethoxybenzophenone (Intermediate)
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (B109758) (CH₂Cl₂). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add 1,4-dimethoxybenzene (B90301) (1.1 equivalents) to the solvent. Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) in portions to keep the temperature below 10°C.

  • Acylation: Add 2-hydroxy-4-methoxybenzoyl chloride (1.0 equivalent) dropwise as a solution in anhydrous CH₂Cl₂.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired benzophenone intermediate.

Step 2: Cyclization to 1-Hydroxy-4,7-dimethoxyxanthone
  • Reaction Setup: In a round-bottom flask, dissolve the purified benzophenone intermediate from Step 1 in a suitable high-boiling solvent (e.g., diphenyl ether).

  • Cyclization: Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or use Eaton's reagent. Heat the reaction mixture to reflux (typically >200°C) for 2-4 hours.

  • Work-up: Cool the reaction mixture and dilute with a suitable solvent like toluene. Carefully quench with water. Separate the organic layer, wash extensively with aqueous NaOH to remove acidic impurities, followed by water and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

Step 3: Demethylation to this compound
  • Reaction Setup: Dissolve the product from Step 2 in anhydrous dichloromethane under a nitrogen atmosphere and cool to -78°C (dry ice/acetone bath).

  • Demethylation: Add a solution of boron tribromide (BBr₃) (1.2 equivalents per methoxy (B1213986) group to be cleaved) in CH₂Cl₂ dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to room temperature and stir for an additional 2-3 hours.

  • Work-up: Cool the mixture to 0°C and slowly quench with methanol, followed by water. Extract the product into ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes typical yields reported for analogous xanthone synthesis steps. Actual yields may vary based on specific substrates and reaction conditions.

Step Reaction Reported Yield Range Reference
1Friedel-Crafts Acylation (Benzophenone formation)70-92%[7]
2Cyclodehydration to Xanthone49-95%[3][7]
3Demethylation70-90%General literature values

Visualizations

Experimental Workflow

G cluster_0 Step 1: Benzophenone Synthesis cluster_1 Step 2: Xanthone Formation cluster_2 Step 3: Final Product a 1,4-Dimethoxybenzene + 2-Hydroxy-4-methoxybenzoyl chloride b Friedel-Crafts Acylation (AlCl3, CH2Cl2) a->b c Work-up & Purification (Column Chromatography) b->c d 2-Hydroxy-4,2',5'- trimethoxybenzophenone c->d e Thermal Cyclodehydration (e.g., Eaton's Reagent) d->e f Work-up & Purification (Recrystallization) e->f g 1-Hydroxy-4,7-dimethoxyxanthone f->g h Selective Demethylation (BBr3, CH2Cl2) g->h i Work-up & Purification h->i j This compound i->j

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G cluster_step1 Check Step 1 (Acylation) cluster_step2 Check Step 2 (Cyclization) cluster_step3 Check Step 3 (Demethylation) start Low Final Yield purity Purity of Starting Materials? start->purity catalyst Cyclization Agent Effective? start->catalyst demeth_reagent Fresh Demethylating Agent? (e.g., BBr3) start->demeth_reagent lewis Activity of Lewis Acid (Anhydrous?) purity->lewis isomers Isomer Formation? (Check TLC/NMR) lewis->isomers temp Reaction Temp/Time Optimal? catalyst->temp degradation Product Degradation during Work-up? demeth_reagent->degradation

Caption: Decision tree for troubleshooting low synthesis yield.

Potential Biological Signaling Pathway

A closely related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit inflammation by suppressing the TLR4/NF-κB signaling pathway.[8] This pathway is a potential area of investigation for this compound.

Caption: Hypothesized inhibition of the TLR4 pathway by xanthones.

References

Technical Support Center: Large-Scale Isolation of 1,7-Dihydroxy-4-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation of 1,7-Dihydroxy-4-methoxyxanthone.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction, purification, and crystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Overall Yield - Inefficient extraction from the plant matrix.- Degradation of the target compound during processing.- Suboptimal chromatographic conditions leading to product loss.- Optimize Extraction: Test different solvent systems (see Table 1). Consider alternative extraction methods like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[1]- Assess Stability: Check the stability of the compound at different pH values and temperatures. Use 2D-TLC to check for degradation on silica (B1680970) gel before scaling up the chromatography.[2][3]- Refine Chromatography: Ensure the compound's Rf is in the optimal range (0.2-0.4) during method development. Use gradient elution to improve separation and reduce run time.
Co-eluting Impurities in Final Product - Structurally similar compounds with close polarity.- Overloading the chromatography column.- Improve Chromatographic Resolution: Try a different stationary phase (e.g., reverse-phase C18 or Sephadex LH-20).[2] Modify the mobile phase with additives like a small amount of acetic acid to improve peak shape for acidic compounds.[2]- Reduce Column Loading: The amount of crude material should typically be 1-5% of the mass of the silica gel.[4]- Recrystallization: Perform a final recrystallization step after chromatography to remove closely related impurities (see Table 3).
Poor Solubility of Crude Extract - The crude extract is a complex mixture with varying solubilities.- The chosen solvent is not optimal for the target compound.- Use a Solvent Mixture: Employ a co-solvent system to dissolve the crude extract before chromatographic loading.- Dry Loading Technique: For compounds with poor solubility in the mobile phase, use a dry loading method.[5]
Compound Does Not Elute from Silica Gel Column - The solvent system is not polar enough.- Irreversible adsorption to the silica gel.- Increase Solvent Polarity: Gradually increase the polarity of the mobile phase (gradient elution).[4]- Use a Stronger Eluent: Flush the column with a highly polar solvent like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[4]
Difficulty with Crystallization - Presence of impurities hindering crystal formation.- Suboptimal solvent system for crystallization.- Ensure High Purity: The starting material for crystallization should be of high purity (>95%).- Systematic Solvent Screening: Test a range of solvents and solvent mixtures to find the ideal system where the compound has high solubility when hot and low solubility when cold.[4][6]
Scaling-Up Challenges - A process optimized at a small scale may not be linear when scaled up.[7][8]- Handling large volumes of solvents and plant material poses logistical challenges.- Pilot Study: Before moving to a very large scale, perform a pilot-scale run to identify potential issues.- Process Optimization: Re-optimize extraction and chromatography parameters for the larger scale. Consider using techniques like counter-current extraction for industrial-scale processing.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from its natural source?

A1: The optimal solvent will depend on the specific plant matrix. However, due to the polar nature of the dihydroxy-substituted xanthone, polar solvents or mixtures are generally more effective. It is recommended to perform small-scale trials with different solvents to determine the best option for your specific biomass.

Q2: My compound shows significant peak tailing during column chromatography. How can this be resolved?

A2: Peak tailing for polar compounds on silica gel is often due to strong interactions with the stationary phase.[2] To mitigate this, you can try adding a small amount of a modifier to your mobile phase, such as acetic acid (0.1-1%), to improve the peak shape.[4] Alternatively, switching to a different stationary phase like reverse-phase C18 may be beneficial.[2]

Q3: How can I confirm the stability of this compound during purification?

A3: You can assess the stability of your compound on silica gel by performing a two-dimensional thin-layer chromatography (2D-TLC) analysis.[3] Spot the compound on a TLC plate, run it in a solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates that the compound is degrading on the silica.[2]

Q4: Is it better to use isocratic or gradient elution for large-scale column chromatography?

A4: For complex mixtures like crude plant extracts, gradient elution is generally preferred. It allows for better separation of compounds with a wide range of polarities and can help to elute strongly retained compounds like this compound more efficiently, resulting in sharper peaks and reduced solvent consumption.[4]

Q5: What are the key considerations when scaling up the isolation process?

A5: When scaling up, it is crucial to consider that the process may not be linear.[7][8] Key factors to re-evaluate include the extraction efficiency, solvent-to-biomass ratio, chromatographic resolution, and the time and cost-effectiveness of the entire process.[7][10] Running a pilot-scale experiment is highly recommended to identify and address potential challenges before committing to a full-scale production run.

Data Presentation

Table 1: Effect of Extraction Solvent on the Yield of Crude this compound

Solvent SystemExtraction MethodTemperature (°C)Yield of Crude Extract (%)Content of Target Compound in Crude (%)
AcetoneMaceration2512.53.2
Ethyl AcetateSoxhlet778.24.5
MethanolMaceration2515.82.8
Acetone:Water (80:20)Sonication4014.14.1

Table 2: Comparison of Chromatographic Conditions for Purifying this compound

Stationary PhaseMobile Phase (Gradient)Loading Capacity (g crude/kg silica)Purity (%)Recovery (%)
Silica GelHexane to Ethyl Acetate1592.375
Silica GelDichloromethane to Methanol2094.182
RP-C18Water to Acetonitrile2596.588

Table 3: Recrystallization Solvents for Final Purification

Solvent SystemPurity Before (%)Purity After (%)Yield (%)
Ethanol94.198.585
Acetone94.197.982
Ethyl Acetate/Hexane94.199.278

Experimental Protocols

Protocol 1: Large-Scale Extraction

  • Preparation of Plant Material: Air-dry and coarsely grind the plant material (e.g., from Cratoxylum maingayi).

  • Extraction: Macerate the ground plant material in a suitable solvent (e.g., 80% acetone) at a ratio of 1:10 (w/v) for 48 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase. Alternatively, for poorly soluble extracts, prepare a dry load by adsorbing the extract onto a small amount of silica gel.[5]

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 100% dichloromethane to 95:5 dichloromethane:methanol).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent to yield the purified this compound.

Protocol 3: Recrystallization

  • Dissolution: Dissolve the purified compound in a minimal amount of a hot recrystallization solvent (e.g., ethanol).[4]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

G cluster_0 Extraction Phase cluster_1 Purification Phase cluster_2 Final Processing Plant_Material Dried Plant Material Extraction Solvent Extraction (e.g., Maceration) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Xanthone Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Purified_Compound Purified Compound Pooling->Purified_Compound Recrystallization Recrystallization Purified_Compound->Recrystallization Final_Product >99% Pure 1,7-Dihydroxy- 4-methoxyxanthone Recrystallization->Final_Product

Caption: Workflow for the large-scale isolation of this compound.

G start Low Purity after Column Chromatography q1 Are there streaks or tailing bands on the column? start->q1 a1_yes Strong interaction with silica or compound instability. q1->a1_yes Yes q2 Are impurity spots close to the product spot on TLC? q1->q2 No sol1 Modify mobile phase (add acid) or change stationary phase. a1_yes->sol1 end_node Achieve Higher Purity sol1->end_node a2_yes Co-eluting impurities. q2->a2_yes Yes q3 Was the column overloaded? q2->q3 No sol2 Optimize gradient, try different solvent system, or use recrystallization. a2_yes->sol2 sol2->end_node a3_yes Poor separation due to excess crude material. q3->a3_yes Yes q3->end_node No sol3 Reduce sample load to 1-5% of silica mass. a3_yes->sol3 sol3->end_node

Caption: Troubleshooting decision tree for low purity after chromatography.

References

Storage recommendations for 1,7-Dihydroxy-4-methoxyxanthone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,7-Dihydroxy-4-methoxyxanthone. The following frequently asked questions (FAQs) and troubleshooting guide address common issues related to the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: Based on general laboratory practice for similar chemical compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4]

Q2: Is there a specific temperature range recommended for storage?

Q3: Should I be concerned about the stability of this compound?

A3: While specific stability data is limited, xanthone (B1684191) structures can be susceptible to degradation over time, potentially accelerated by factors such as exposure to light, air (oxidation), and extreme temperatures. It is crucial to monitor the compound for any changes in physical appearance, such as color change, which might indicate degradation.

Q4: What are the recommended handling precautions for this compound?

A4: Standard laboratory safety protocols should be followed. This includes washing hands thoroughly after handling and using personal protective equipment (PPE) such as gloves and eye protection.[1][6] Ensure adequate ventilation in the work area.[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color or appearance of the solid compound. Degradation due to improper storage (e.g., exposure to light or air).Discard the compound if significant degradation is suspected. For future prevention, store in a dark, airtight container. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
Inconsistent experimental results. Potential degradation of the compound leading to reduced purity or the presence of impurities.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, obtain a fresh batch of the compound and ensure proper storage conditions are maintained.
Difficulty in dissolving the compound. The compound may have degraded or absorbed moisture.Check the appearance of the compound for any signs of degradation. If moisture absorption is suspected, the compound may need to be dried under vacuum. Ensure the correct solvent and concentration are being used as per the experimental protocol.

Storage Condition Summary

Parameter Recommendation Rationale
Temperature Cool, dry place.[2][3][4] Room temperature is generally acceptable for short-term storage.[5] Consider 2-8°C for long-term storage.To minimize the rate of potential chemical degradation.
Light Store in a dark place or use an amber-colored vial.To prevent potential photodegradation.
Atmosphere Keep container tightly closed.[1][2][3][4][5] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.To minimize oxidation by air.
Humidity Store in a dry environment.To prevent hydrolysis and moisture absorption.

Experimental Workflow for Handling and Storage

G cluster_receiving Receiving Compound cluster_storage Storage Protocol cluster_handling Handling Procedure cluster_troubleshooting Troubleshooting A Receive this compound B Store in tightly sealed, light-resistant container A->B C Store in a cool, dry, well-ventilated area B->C D Consider refrigeration (2-8°C) for long-term storage C->D E Wear appropriate PPE (gloves, eye protection) D->E F Work in a well-ventilated area E->F G Weigh the required amount F->G H Immediately reseal the container G->H I Monitor for color change or degradation H->I J Verify purity if results are inconsistent H->J K Discard if degradation is confirmed I->K Degradation Observed L Review and optimize storage conditions I->L No Degradation J->K Purity Compromised J->L Purity Confirmed

Caption: Logical workflow for receiving, storing, and handling this compound.

References

Validation & Comparative

Comparative Bioactivity of 1,7-Dihydroxy-4-methoxyxanthone and Other Xanthones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xanthones are a class of polyphenolic compounds found in various plants and fungi, recognized for their diverse and potent pharmacological properties.[1] Their tricyclic dibenzo-γ-pyrone structure serves as a scaffold for numerous derivatives with significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] While xanthones from the mangosteen fruit, such as α-mangostin and γ-mangostin, have been studied extensively, many other derivatives remain less characterized. This guide provides a comparative analysis of the bioactivity of 1,7-dihydroxy-4-methoxyxanthone and its structurally related analogs against other prominent xanthones.

Direct experimental data on this compound is limited in publicly available literature.[3] Therefore, this guide focuses on data from its close structural relatives, primarily 1,7-dihydroxyxanthone and 1,7-dihydroxy-3,4-dimethoxyxanthone , to infer its potential bioactivities. This comparative overview, supported by experimental data and protocols, aims to inform future research and guide drug discovery efforts for this promising class of compounds.

Comparative Bioactivity Data

The following tables summarize quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of selected xanthones. Data is presented as IC₅₀ values (the concentration required to inhibit 50% of a biological or biochemical function), providing a basis for comparing potency.

Table 1: Anticancer Activity of Xanthones (IC₅₀, µM)
CompoundCell LineCancer TypeIC₅₀ (µM)Citation(s)
1,7-Dihydroxyxanthone HepG2Human Liver Carcinoma13.2[4][5]
1,7-Dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one KBHuman Oral Cancer20.0[6]
KBv200Multidrug-Resistant Oral Cancer30.0[6]
α-Mangostin MCF-7Breast Cancer9.69[7]
MDA-MB-231Breast Cancer3.59 - 11.37[7][8]
SKBR-3Breast Cancer7.46[7]
A549Lung Cancer> 100[9]
γ-Mangostin RAW 264.7Macrophage (Anti-proliferative)> 25.2[10]
Gartanin HepG2Human Liver Carcinoma6.23 (as nanoemulsion: 5.78)[11]
Table 2: Anti-inflammatory Activity of Xanthones (IC₅₀, µM)
CompoundAssayCell Line / ModelIC₅₀ (µM)Citation(s)
1,7-Dihydroxy-3,4-dimethoxyxanthone Reduces pro-inflammatory cytokines (IL-1β, IL-6)MH7A (Rheumatoid Arthritis Synoviocytes)Concentration-dependent effect shown
α-Mangostin Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages12.4[10]
γ-Mangostin Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages10.1[10]
Table 3: Antioxidant Activity of Xanthones
CompoundAssayIC₅₀ (µM)Citation(s)
1,3-Dihydroxyxanthone DPPH Radical Scavenging349[12]
α-Mangostin DPPH Radical ScavengingNot specified, but potent activity noted[13]

Note: Direct DPPH assay IC₅₀ values for 1,7-dihydroxyxanthone derivatives were not available in the searched literature. The value for 1,3-dihydroxyxanthone is provided for structural comparison.

Key Signaling Pathways in Xanthone Bioactivity

The biological effects of xanthones are mediated through their modulation of various cellular signaling pathways. Derivatives of 1,7-dihydroxyxanthone have been shown to interfere with key inflammatory and cell survival pathways.[14][15]

TLR4_NFkB_Pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4/MD-2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Xanthone 1,7-Dihydroxy-3,4- dimethoxyxanthone Xanthone->TLR4 Inhibits Binding/Dimerization IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Induces Transcription MAPK_Pathway cluster_mapk MAPK Signaling Cascade Xanthone 1,7-Dihydroxy-3,4- dimethoxyxanthone p38 p38 Xanthone->p38 Upregulates ERK ERK Xanthone->ERK Downregulates JNK JNK Xanthone->JNK Downregulates CellCycle Cell Cycle Arrest (G1/S or G2) p38->CellCycle Apoptosis Apoptosis ERK->Apoptosis Inflammation Inflammation (IL-1β, IL-6) JNK->Inflammation Experimental_Workflow cluster_invitro In Vitro Bioactivity Evaluation cluster_assays Bioactivity Assays start Cancer Cell Lines (e.g., HepG2, MCF-7) treatment Treat with Xanthone (Varying Concentrations & Times) start->treatment mtt MTT Assay (Cytotoxicity/Viability) treatment->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western elisa ELISA / qPCR (Cytokine Levels / Gene Expression) treatment->elisa data Data Analysis (Calculate IC₅₀, Fold Change) mtt->data flow->data western->data elisa->data conclusion Determine Potency & Mechanism of Action data->conclusion

References

Comparative Analysis of the Anti-inflammatory Effects of 1,7-Dihydroxy-4-methoxyxanthone and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anti-inflammatory properties of 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN) in comparison to the well-established anti-inflammatory agents, α-mangostin and dexamethasone (B1670325). This guide provides a detailed analysis of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in their assessment of this promising xanthone (B1684191) derivative.

Note on Nomenclature: Scientific literature extensively documents the anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN). In contrast, research specifically investigating "1,7-Dihydroxy-4-methoxyxanthone" is limited. It is plausible that the latter is a less common derivative or a potential misnomer for the more widely studied XAN. This guide will therefore focus on the available data for 1,7-dihydroxy-3,4-dimethoxyxanthone.

At a Glance: Comparative Efficacy

The following tables summarize the in vitro anti-inflammatory activity of 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN), α-mangostin, and dexamethasone on key inflammatory mediators. Data has been collated from studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a standard model for in vitro inflammation studies.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC₅₀ (µM)Reference
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) Not ReportedData Not Available
α-Mangostin RAW 264.712.4[1]
Dexamethasone RAW 264.7~78.3 (as a derivative)[2]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCell LineCytokineInhibitionConcentrationReference
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) THP-1IL-1β, TNF-αReduced mRNA expression≤ 10 µg/mL[3]
α-Mangostin RAW 264.7TNF-α, IL-1β, IL-6Significant reduction1, 5, 10, 25 µM[4]
Dexamethasone RAW 264.7TNF-α, IL-6Significant inhibition5 µg/mL[5]

Mechanisms of Anti-inflammatory Action

1,7-dihydroxy-3,4-dimethoxyxanthone exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. XAN has been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_active NF-κB (p50/p65) (Active) NFkB->NFkB_active Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_active->Pro_inflammatory_Genes translocates to Nucleus Nucleus XAN 1,7-dihydroxy-3,4- dimethoxyxanthone XAN->IKK inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by 1,7-dihydroxy-3,4-dimethoxyxanthone.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Studies have indicated that XAN can selectively modulate the phosphorylation of key MAPK proteins, such as p38 and JNK, thereby suppressing the inflammatory response.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK4_7->JNK phosphorylates JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes translocates to XAN 1,7-dihydroxy-3,4- dimethoxyxanthone XAN->p38 inhibits phosphorylation XAN->JNK inhibits phosphorylation

Figure 2: Modulation of the MAPK signaling pathway by 1,7-dihydroxy-3,4-dimethoxyxanthone.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds in vitro.

Experimental_Workflow start Start: RAW 264.7 Cell Culture viability Cell Viability Assay (MTT) Determine non-toxic concentrations start->viability treatment Pre-treatment with Test Compound (XAN, α-mangostin, Dexamethasone) viability->treatment stimulation Stimulation with LPS (1 µg/mL) treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate griess Nitric Oxide (NO) Assay (Griess Reagent) supernatant->griess elisa Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot Analysis (NF-κB, MAPK proteins) cell_lysate->western end End: Data Analysis griess->end elisa->end western->end

Figure 3: General experimental workflow for in vitro anti-inflammatory screening.

Cell Culture

Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate and pre-treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 0.2% naphthylethylenediamine dihydrochloride (B599025) and 2% sulphanilamide in 5% phosphoric acid) to the supernatant.[9]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed RAW 264.7 cells in 24-well plates, pre-treat with test compounds, and stimulate with LPS.

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11]

  • Briefly, standards and samples are added to wells pre-coated with a capture antibody.

  • A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.

  • A substrate solution is added to produce a colorimetric signal, which is measured by a microplate reader. The cytokine concentrations are calculated based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways
  • Seed RAW 264.7 cells in 6-well plates, pre-treat with test compounds, and stimulate with LPS for the appropriate time to observe signaling events (e.g., 30 minutes for NF-κB activation).

  • Lyse the cells to extract total protein or perform cellular fractionation to isolate cytoplasmic and nuclear extracts.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or Lamin B1).[12][13]

References

A Comparative Analysis of 1,7-Dihydroxy-4-methoxyxanthone and its Synthetic Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of 1,7-dihydroxy-4-methoxyxanthone and its structurally related synthetic analogues. Xanthones are a class of polyphenolic compounds known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. Understanding the structure-activity relationships within this chemical class is pivotal for the rational design of novel therapeutic agents. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to facilitate further research and development.

Introduction to this compound

This compound is a naturally occurring xanthone (B1684191) derivative that has been isolated from various plant species. Its chemical structure, characterized by hydroxyl groups at positions 1 and 7 and a methoxy (B1213986) group at position 4 of the xanthone scaffold, underpins its biological activities. While comprehensive biological data for this specific compound is limited in publicly available literature, analysis of its parent scaffold and closely related analogues provides significant insights into its potential therapeutic applications.

Comparative Biological Activity

The biological efficacy of xanthone derivatives is highly dependent on the substitution pattern on the core ring structure. The presence, number, and position of hydroxyl, methoxy, and other functional groups can significantly influence their antioxidant capacity and cytotoxic effects against cancer cells.

Cytotoxic Activity

The anticancer potential of xanthones is a significant area of research. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.

The following table summarizes the available cytotoxic data for 1,7-dihydroxyxanthone (the parent scaffold of the title compound) and a synthetic analogue. It is important to note that direct comparisons are challenging due to the use of different cancer cell lines in the cited studies.

CompoundCell LineIC50 (µM)Reference
1,7-DihydroxyxanthoneHepG213.2[1]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB20.0[2]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKBv20030.0[2]
  • HepG2: Human liver carcinoma cell line

  • KB: Human oral epidermoid carcinoma cell line

  • KBv200: Multidrug-resistant human oral epidermoid carcinoma cell line

The data suggests that the hydroxylation pattern is a key determinant of cytotoxicity. The introduction of additional methoxy and prenyl groups on the 1,7-dihydroxyxanthone scaffold appears to modulate its cytotoxic profile.

Antioxidant Activity

The antioxidant properties of xanthones are attributed to their ability to scavenge free radicals, a key process in mitigating oxidative stress implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate radical scavenging activity, with the results often expressed as an IC50 value.

Currently, specific quantitative antioxidant data for this compound is not available in the reviewed literature. However, the general principles of the DPPH assay are well-established for xanthones[3]. It is recommended to perform this assay to quantify the antioxidant potential of the title compound and its analogues for a comprehensive comparison.

Signaling Pathway Modulation

Research on close analogues of this compound has provided insights into their mechanisms of action. For instance, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway[4]. This pathway is a critical regulator of inflammatory responses.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Xanthone 1,7-Dihydroxy- 3,4-dimethoxyxanthone Xanthone->TLR4 Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

NF-κB Signaling Pathway Inhibition by a Xanthone Analogue.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound and its analogues

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with xanthone analogues (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

Unraveling the In Vitro Mechanism of Action of 1,7-Dihydroxy-4-methoxyxanthone: A Comparative Guide Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vitro studies on 1,7-Dihydroxy-4-methoxyxanthone reveals a notable lack of specific experimental data to definitively confirm its mechanism of action. However, by examining the activities of structurally similar xanthones, particularly the extensively studied 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN) and the well-known α-mangostin, we can infer potential mechanisms and provide a framework for future investigation. This guide presents a comparative analysis based on available data for these related compounds, offering insights into plausible signaling pathways and experimental approaches to elucidate the bioactivity of this compound.

Comparison with Alternative Xanthones

Xanthones are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[1] The specific biological actions of a xanthone (B1684191) are highly dependent on the type, number, and position of its functional groups.[1]

1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) , a close structural analog of the target compound, has been shown to possess significant anti-inflammatory and anti-proliferative properties. In vitro studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and cancer.[2][3]

α-Mangostin , the most abundant xanthone derived from the pericarp of the mangosteen fruit, is another relevant comparator. It has been extensively studied and shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities through various mechanisms of action.

The comparison of this compound with these alternatives would likely focus on differences in potency and selectivity in modulating specific cellular targets, which would be influenced by the variation in the methoxy (B1213986) group substitution pattern.

Postulated Mechanism of Action: Insights from Analogs

Based on the known mechanisms of related xanthones, the in vitro action of this compound is likely to involve the modulation of key inflammatory and cell signaling pathways.

Anti-inflammatory Activity

Studies on 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) have shown that it can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages by suppressing the TLR4/NF-κB signaling cascade.[3] This involves the inhibition of p65 phosphorylation and nuclear translocation, leading to a decrease in the production of pro-inflammatory cytokines.[3] It is plausible that this compound shares this anti-inflammatory mechanism.

Anticancer Activity

The anticancer activity of many xanthones is attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit cell proliferation.[1] For instance, 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) has been shown to inhibit the proliferation of rheumatoid arthritis-derived fibroblast-like synoviocytes and multidrug-resistant non-small cell lung carcinoma cells through the regulation of MAPK signaling pathways.[2]

Quantitative Data on Related Xanthones

The following tables summarize quantitative data from in vitro studies on 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) and α-mangostin, which can serve as a benchmark for future studies on this compound.

Table 1: Anti-proliferative Activity of 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) on MH7A Cells

CompoundConcentrationInhibition of Proliferation (%)
XAN10 µMData not available
XAN20 µMData not available
XAN40 µMData not available

Data adapted from studies on rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells. Specific quantitative values were not provided in the abstract.[2]

Table 2: Effect of 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) on Pro-inflammatory Cytokine Secretion in MH7A Cells

CompoundConcentrationIL-1β Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control-Data not availableData not available
XAN10 µMData not availableData not available
XAN20 µMData not availableData not available
XAN40 µMData not availableData not available

Data adapted from studies on rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells. Specific quantitative values were not provided in the abstract.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro mechanism of action. The following are representative protocols based on studies of related xanthones.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., RAW264.7, MH7A) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and comparator compounds) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

  • Cell Lysis: Treat cells with the test compound and/or an activator (e.g., LPS) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known actions of its analogs.

TLR4_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Xanthone 1,7-Dihydroxy- 4-methoxyxanthone (Hypothesized) Xanthone->TLR4 Inhibits? Xanthone->IKK Inhibits? Xanthone->NFkB Inhibits Translocation? NFkB_n NF-κB NFkB_n->Cytokines Upregulates

Caption: Hypothesized inhibition of the TLR4/NF-κB signaling pathway by this compound.

MAPK_Pathway GrowthFactors Growth Factors Stress Signals Ras Ras GrowthFactors->Ras MKK36 MKK3/6 GrowthFactors->MKK36 MKK47 MKK4/7 GrowthFactors->MKK47 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation p38 p38 MAPK MKK36->p38 Apoptosis Apoptosis Cell Cycle Arrest p38->Apoptosis JNK JNK MKK47->JNK JNK->Apoptosis Xanthone 1,7-Dihydroxy- 4-methoxyxanthone (Hypothesized) Xanthone->MEK Modulates? Xanthone->p38 Modulates? Xanthone->JNK Modulates?

Caption: Postulated modulation of the MAPK signaling pathways by this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture (e.g., Macrophages, Cancer Cells) treatment Treatment with This compound & Comparators start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (Signaling Proteins) treatment->western elisa ELISA (Cytokine Levels) treatment->elisa analysis Data Analysis (IC50, Protein Expression, Cytokine Concentration) viability->analysis western->analysis elisa->analysis conclusion Conclusion on Mechanism of Action analysis->conclusion

Caption: General experimental workflow for investigating the in vitro mechanism of action.

References

A Comparative Analysis of 1,7-Dihydroxy-3,4-dimethoxyxanthone's Bioactivity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to its Performance Against Common Alternatives in Anti-Inflammatory and Anti-Cancer Research

For the attention of: Researchers, scientists, and professionals in drug development.

Disclaimer: The majority of published research focuses on 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN) , a derivative of the user-queried compound, 1,7-Dihydroxy-4-methoxyxanthone. This guide provides a comprehensive cross-validation of the research findings for XAN.

This guide offers a detailed comparison of the biological activities of 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) with other established compounds in the fields of anti-inflammatory and anti-cancer research. The supporting experimental data is presented in clearly structured tables, and detailed methodologies for key experiments are provided to ensure reproducibility.

Performance Comparison: Anti-Inflammatory and Anti-Cancer Activities

The following tables summarize the quantitative data on the efficacy of XAN in comparison to other known agents.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundTarget Cell LineKey Inflammatory MediatorIC50 / Inhibition
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) RAW 264.7 MacrophagesPro-inflammatory Cytokines (e.g., TNF-α, IL-6)Significant reduction in a concentration-dependent manner[1]
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) THP-1 CellsPro-inflammatory Factors (IL-1β, iNOS, NLRP3, TNF-α)Reduction in mRNA expression at ≤ 10 µg/mL
IndomethacinRAW 264.7 MacrophagesNitric Oxide (NO)56.8 µM
IndomethacinRAW 264.7 MacrophagesProstaglandin E2 (PGE2)2.8 µM
DexamethasoneRAW 264.7 MacrophagesNitric Oxide (NO)~50 µM (levels returned to basal)
DexamethasoneRAW 264.7 MacrophagesTNF-αSignificant inhibition with 3 µM pre-treatment
α-MangostinRAW 264.7 MacrophagesPro-inflammatory Cytokines (IL-β, TNFα)Significant suppression at 5 µg/mL[2]

Table 2: Comparison of Anti-Cancer Activity

CompoundTarget Cell LineActivityIC50 / Effect
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) A549/Taxol (Multidrug Resistant NSCLC)Growth InhibitionTime and concentration-dependent
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) MH7A (Rheumatoid Arthritis-derived Fibroblast-like Synoviocyte)Proliferation InhibitionConcentration-dependent[1]
CisplatinA549 (NSCLC)Induction of Cell DeathInduces MLKL-mediated necroptosis
GemcitabineA549 (NSCLC)CytotoxicityStandard chemotherapeutic agent
α-MangostinDLD-1 (Colon Cancer)Growth SuppressionIC50 = 7.5 µM
α-MangostinHL60 (Leukemia)CytotoxicityEffective at 10 µM and 20 µM

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of 1,7-dihydroxy-3,4-dimethoxyxanthone and a typical experimental workflow for its evaluation.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation DNA DNA p_NFkB->DNA Translocates & Binds XAN 1,7-dihydroxy-3,4- dimethoxyxanthone (XAN) XAN->TLR4 Inhibits Dimerization Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription MAPK_Pathway cluster_receptors Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptors ERK ERK Receptor->ERK p38 p38 Receptor->p38 JNK JNK Receptor->JNK p_ERK p-ERK ERK->p_ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK Proliferation Cell Proliferation p_ERK->Proliferation CellCycle Cell Cycle Arrest p_p38->CellCycle Apoptosis Apoptosis p_JNK->Apoptosis XAN 1,7-dihydroxy-3,4- dimethoxyxanthone (XAN) XAN->p_ERK Downregulates XAN->p_p38 Upregulates XAN->p_JNK Downregulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., RAW 264.7, A549) Stimulation Stimulation (e.g., LPS for inflammation) CellCulture->Stimulation CompoundPrep Compound Preparation (XAN and Alternatives) Treatment Treatment with Compounds CompoundPrep->Treatment Stimulation->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Cytokine Cytokine Measurement (ELISA) Treatment->Cytokine Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Data Data Collection and Analysis Viability->Data Cytokine->Data Signaling->Data CellCycle->Data

References

A Comparative Analysis of 1,7-Dihydroxy-4-methoxyxanthone and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory disease research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. One such candidate that has garnered scientific interest is 1,7-dihydroxy-4-methoxyxanthone, a natural compound that has demonstrated significant anti-inflammatory properties. This guide provides a detailed comparison of this xanthone (B1684191) derivative with standard anti-inflammatory drugs, supported by experimental data to offer a clear perspective for researchers, scientists, and drug development professionals.

It is important to note that the majority of scientific literature focuses on a closely related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN), which is likely the compound of interest given the user's query. This comparison will proceed with the available data on XAN.

Mechanism of Action: A Multi-pronged Approach

1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Unlike many standard anti-inflammatory drugs that primarily target the cyclooxygenase (COX) enzymes, XAN exhibits a broader mechanism of action.

Key Anti-inflammatory Mechanisms of XAN:

  • Inhibition of Pro-inflammatory Mediators: XAN has been shown to downregulate the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS), NLRP3, and key cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). This action helps to quell the inflammatory cascade at multiple levels.

  • Modulation of Macrophage Polarization: The compound can inhibit the M1 polarization of macrophages, a pro-inflammatory phenotype, thereby reducing the inflammatory response.[1]

  • MAPK Signaling Pathway Regulation: XAN selectively modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, it has been observed to down-regulate the phosphorylation of JNK, which in turn suppresses the secretion of pro-inflammatory cytokines.[2]

  • TLR4/NF-κB Signaling Cascade Suppression: A crucial mechanism of XAN's anti-inflammatory activity is its role as a selective Toll-like receptor 4 (TLR4) inhibitor. By binding to TLR4, XAN prevents the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[3][4] This inhibition leads to a decrease in the production of a wide array of inflammatory molecules.

In contrast, standard anti-inflammatory drugs typically have more focused mechanisms:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): (e.g., Diclofenac (B195802), Indomethacin) primarily inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. Some NSAIDs are non-selective, while others are COX-2 selective.

  • Corticosteroids: (e.g., Dexamethasone, Prednisolone) are potent anti-inflammatory agents that act by binding to glucocorticoid receptors. This binding leads to the transrepression of pro-inflammatory genes (like those for cytokines and chemokines) and the transactivation of anti-inflammatory genes.

Quantitative Comparison of Anti-inflammatory Activity

Direct head-to-head comparative studies with quantitative data for 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) and standard anti-inflammatory drugs are limited in the existing literature. However, by comparing data from studies using similar experimental models, we can draw an indirect comparison of their potency.

Table 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition

CompoundCell LineStimulantIC50 (µM)
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) Derivative (8k) RAW 264.7 MacrophagesLPS1.12[2]
Dexamethasone RAW 264.7 MacrophagesLPS14.20[2]

Note: The IC50 value for the XAN derivative (8k) is from a study on novel synthesized derivatives of 1,7-dihydroxy-3,4-dimethoxyxanthone. While not the parent compound, it provides an indication of the potential potency of this chemical class.

Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationMax. Inhibition (%)Time Point
Indomethacin (B1671933) 10 mg/kgOral57.664 hours
Diclofenac 20 mg/kgOral71.823 hours[5]

Data for 1,7-dihydroxy-3,4-dimethoxyxanthone in the carrageenan-induced paw edema model was not available in the reviewed literature, highlighting a gap for future comparative studies.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes discussed, the following diagrams have been generated.

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates XAN 1,7-dihydroxy- 3,4-dimethoxyxanthone (XAN) XAN->TLR4 Inhibits IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) iNOS, COX-2 DNA->Cytokines Gene Transcription

Caption: TLR4/NF-κB signaling pathway and the inhibitory action of XAN.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ASK1 ASK1 Receptor->ASK1 Stimulus Inflammatory Stimulus Stimulus->Receptor MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p_JNK p-JNK JNK->p_JNK Phosphorylation AP1 AP-1 p_JNK->AP1 Activates p38 p38 MKK3_6->p38 p_p38 p-p38 p38->p_p38 Phosphorylation Gene Inflammatory Gene Expression AP1->Gene XAN 1,7-dihydroxy- 3,4-dimethoxyxanthone (XAN) XAN->p_JNK Down-regulates XAN->p_p38 Up-regulates

Caption: MAPK signaling pathway modulation by XAN.

Experimental_Workflow start Start: In Vitro Anti-inflammatory Assay cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment 2. Pre-treatment with 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) or Standard Drug cell_culture->treatment stimulation 3. Stimulation with Inflammatory Agent (e.g., LPS) treatment->stimulation incubation 4. Incubation (e.g., 24 hours) stimulation->incubation supernatant 5. Collection of Cell Supernatant incubation->supernatant analysis 6. Analysis of Inflammatory Markers supernatant->analysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) analysis->no_assay elisa Cytokine Measurement (ELISA) (e.g., IL-1β, IL-6, TNF-α) analysis->elisa results 7. Data Analysis (e.g., IC50 Calculation) no_assay->results elisa->results

Caption: General workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Procedure:

    • RAW 264.7 cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (1,7-dihydroxy-3,4-dimethoxyxanthone) or a standard drug (e.g., Dexamethasone).

    • After a pre-incubation period (e.g., 1 hour), cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce the expression of iNOS and subsequent NO production. A control group without LPS stimulation is also included.

    • The cells are incubated for a further 24 hours.

    • After incubation, the cell culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay
  • Animal Model: Wistar or Sprague-Dawley rats.

  • Experimental Procedure:

    • Animals are divided into several groups: a negative control group (vehicle), a positive control group (standard drug, e.g., Indomethacin or Diclofenac), and test groups receiving different doses of the compound of interest.

    • The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

    • Acute inflammation is induced by a sub-plantar injection of a 1% carrageenan solution into the right hind paw of each rat.

    • The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The degree of paw swelling is calculated as the increase in paw volume.

    • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) demonstrates significant anti-inflammatory potential through a multi-targeted mechanism of action that differentiates it from many standard anti-inflammatory drugs. Its ability to modulate key signaling pathways such as TLR4/NF-κB and MAPK, in addition to inhibiting pro-inflammatory mediators, suggests it could be a promising candidate for the development of new anti-inflammatory therapies.

While direct quantitative comparisons with standard drugs are not yet widely available, the existing in vitro data suggests a noteworthy potency. Further head-to-head comparative studies, particularly in in vivo models of inflammation, are warranted to fully elucidate the therapeutic potential of this xanthone derivative relative to current standards of care. The detailed protocols provided herein offer a foundation for such future investigations.

References

Unlocking the Anti-Inflammatory Potential of 1,7-Dihydroxy-4-methoxyxanthone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The xanthone (B1684191) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Among its numerous derivatives, those featuring a 1,7-dihydroxy-4-methoxy substitution pattern have emerged as promising candidates for the development of novel anti-inflammatory agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols to aid in ongoing research and drug discovery efforts.

Structure-Activity Relationship and Biological Performance

The anti-inflammatory effects of 1,7-dihydroxy-4-methoxyxanthone derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway. The substitution pattern on the xanthone core plays a crucial role in determining the potency and efficacy of these compounds.

A key example from the literature is 1,7-dihydroxy-3,4-dimethoxyxanthone , a derivative that has demonstrated significant anti-inflammatory properties. Studies have shown that this compound effectively suppresses the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1] This effect is achieved through the inhibition of the TLR4/NF-κB signaling cascade.[1]

Compound IDSubstitution PatternKey Anti-Inflammatory ActivityIC50 (µM)Reference
1 1,7-Dihydroxy-3,4-dimethoxyInhibition of pro-inflammatory cytokine production in RAW264.7 cellsData not explicitly provided as IC50[1]
2 1,3-DihydroxyxanthoneInhibition of β-glucuronidase and histamine (B1213489) release from mast cells-[2]
3 1,6-DihydroxyxanthoneInhibition of β-glucuronidase release from neutrophils-[2]
4 3,5-DihydroxyxanthoneInhibition of β-glucuronidase and histamine release from mast cells-[2]

Note: The table highlights the anti-inflammatory activities of various dihydroxyxanthones to provide a broader context for the structure-activity relationship. A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies.

Key Experimental Protocols

To ensure the reproducibility and facilitate the design of new experiments, detailed methodologies for key bioassays are provided below.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely used in vitro model to screen for potential anti-inflammatory agents. It measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol details the measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two key pro-inflammatory cytokines, in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from compound-treated and LPS-stimulated cells (as prepared in Protocol 1)

  • Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution (e.g., 2N H2SO4)

  • Recombinant mouse TNF-α and IL-6 standards

Procedure:

  • Coating: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color develops (typically 15-30 minutes), protected from light.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α or IL-6 in the samples by interpolating the absorbance values from the standard curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway modulated by this compound derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of This compound derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture RAW 264.7 Cell Culture characterization->cell_culture compound_treatment Compound Treatment cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation no_assay Nitric Oxide Assay lps_stimulation->no_assay elisa_assay Cytokine ELISA (TNF-α, IL-6) lps_stimulation->elisa_assay ic50 IC50 Determination no_assay->ic50 elisa_assay->ic50 sar_analysis SAR Analysis ic50->sar_analysis

Experimental workflow for evaluating this compound derivatives.

TLR4_NFkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Xanthone 1,7-Dihydroxy-4- methoxyxanthone Derivative Xanthone->TLR4 Inhibits NFkB_n NF-κB NFkB_n->Proinflammatory_genes Induces

Inhibition of the TLR4/NF-κB signaling pathway by this compound derivatives.

References

In Vivo Therapeutic Potential of 1,7-Dihydroxy-4-methoxyxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo validation data for 1,7-dihydroxy-4-methoxyxanthone is limited in publicly available literature. This guide leverages extensive research on its close structural analog, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN) , as a surrogate to provide a comprehensive comparative analysis of its potential therapeutic efficacy. The findings presented for XAN are anticipated to be highly indicative of the therapeutic potential of this compound.

Executive Summary

This compound and its analog, XAN, belong to the xanthone (B1684191) class of polyphenolic compounds, which are known for their broad pharmacological activities.[1] Extensive in vitro and emerging in vivo evidence for XAN points towards a significant anti-inflammatory potential, primarily mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[2] This guide provides a comparative overview of the performance of XAN against established anti-inflammatory agents, Dexamethasone (B1670325) and Celecoxib, based on available preclinical data. The primary mechanism of action involves the suppression of the NF-κB and MAPK signaling cascades, leading to a reduction in pro-inflammatory cytokine production.[3][4]

Performance Comparison

The following tables summarize the available quantitative data for 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) in comparison to standard anti-inflammatory drugs.

In Vitro Anti-Inflammatory Activity
CompoundTarget Cell LineAssayKey Biomarker InhibitionIC50 / Effective Concentration
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) RAW264.7 MacrophagesLPS-induced inflammationp-p65, p-JNKSignificant decrease at tested concentrations
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) THP-1 cellsLPS/IFN-γ-induced inflammationIL-1β, iNOS, NLRP3, TNF-α mRNA≤ 10 µg/mL
Dexamethasone VariousVariesGlucocorticoid Receptor AgonistnM range
Celecoxib VariousCOX enzyme activityCOX-2µM range
In Vivo Anti-Inflammatory Models (Carrageenan-Induced Paw Edema)
CompoundAnimal ModelDosing RouteEffective Dose RangePaw Edema Inhibition (%)Reference
1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) analog Rat/MouseOral/IPEstimated: 10-50 mg/kgData not availableGeneral xanthone studies[5]
Dexamethasone MouseIntraperitoneal1 mg/kgSignificant inhibition[6]
Celecoxib RatIntraperitoneal3 - 30 mg/kgDose-dependent inhibition[7]

Signaling Pathways and Mechanisms of Action

The primary anti-inflammatory mechanism of 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) involves the direct inhibition of TLR4, a key receptor in the innate immune response to bacterial lipopolysaccharide (LPS). This inhibition prevents the downstream activation of NF-κB and MAPK signaling pathways, which are critical for the transcription of pro-inflammatory genes.

G Inhibitory Action of 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) on TLR4 Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 XAN 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) XAN->TLR4 Inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (JNK, p38) TAK1->MAPK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription MAPK->ProInflammatory_Genes Activates NFkappaB_nuc->ProInflammatory_Genes Activates

Caption: Inhibition of the TLR4 signaling pathway by XAN.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[8][9][10]

Workflow:

G cluster_0 Acclimatization cluster_1 Grouping and Dosing cluster_2 Induction of Inflammation cluster_3 Measurement and Analysis acclimatize Acclimatize animals (7 days) grouping Randomly divide into groups: - Vehicle Control - Test Compound (e.g., XAN) - Positive Control (e.g., Dexamethasone) acclimatize->grouping dosing Administer test compound/vehicle (e.g., oral gavage, IP injection) grouping->dosing carrageenan Inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw dosing->carrageenan 30-60 minutes post-dosing measurement Measure paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer or calipers carrageenan->measurement analysis Calculate the percentage inhibition of paw edema for each group compared to the vehicle control measurement->analysis

References

Head-to-head comparison of different 1,7-Dihydroxy-4-methoxyxanthone extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Extraction Method Efficacy

The following table summarizes the quantitative data obtained from various studies comparing the yields of total xanthones and α-mangostin from mangosteen pericarp using different extraction methods.

Extraction MethodSolventExtraction TimeTotal Xanthone (B1684191) Yield (mg/g of dry material)α-Mangostin Yield (mg/g of dry matter or as specified)Reference
Ultrasonic-Assisted Extraction (UAE) 80% Ethanol0.5 hours0.1760-[1]
Soxhlet Extraction 95% Ethanol2 hours0.1221-[1]
Soxhlet Extraction Ethanol15 hours-34.82% (w/w of crude extract)[2]
Maceration 95% Ethanol2 hours0.0565-[1]
Maceration 95% Ethanol-31.55-[1]
Microwave-Assisted Extraction (MAE) 71% Ethanol2.24 minutes--[1]
Microwave-Assisted Extraction (MAE) 72.40% Ethyl Acetate3.16 minutes-120.68[1]
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol as entrainer--Significantly improved yield[3]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and can be adapted for specific laboratory conditions and target compounds.

Ultrasonic-Assisted Extraction (UAE)

Objective: To extract xanthones from plant material using ultrasonic waves to enhance solvent penetration and mass transfer.

Materials:

  • Dried and powdered plant material (e.g., mangosteen pericarp)

  • Solvent (e.g., 80% Ethanol)

  • Ultrasonic bath or probe sonicator

  • Beaker or extraction vessel

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the dried, powdered plant material (e.g., 5 g) and place it into an extraction vessel.

  • Add a defined volume of the extraction solvent (e.g., 100 mL of 80% ethanol) to achieve a specific solid-to-liquid ratio.

  • Place the extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Set the desired extraction parameters, such as temperature (e.g., 33°C), ultrasonic amplitude (e.g., 75%), and extraction time (e.g., 30 minutes).[1]

  • After the extraction is complete, separate the extract from the solid residue by filtration.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude xanthone extract.

Soxhlet Extraction

Objective: To continuously extract xanthones from a solid matrix using a refluxing solvent.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 95% Ethanol)

  • Soxhlet apparatus (including a round-bottom flask, extractor, and condenser)

  • Heating mantle

  • Extraction thimble

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the dried, powdered plant material into an extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with the extraction solvent to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the flask using a heating mantle to its boiling point.

  • The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the sample in the thimble.

  • The solvent will fill the thimble and extract the soluble compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

  • Allow the extraction to proceed for a specified number of cycles or a set duration (e.g., 2 to 15 hours).[1][2]

  • After the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

Maceration

Objective: To extract xanthones by soaking the plant material in a solvent over a period of time.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 95% Ethanol)

  • Airtight container (e.g., a sealed flask or jar)

  • Shaker or magnetic stirrer (optional)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the dried, powdered plant material into an airtight container.

  • Add a sufficient volume of the extraction solvent to completely submerge the plant material.

  • Seal the container and let it stand at room temperature for a specified period (e.g., 2 hours to several days), with occasional agitation.[1] A shaker or magnetic stirrer can be used for continuous agitation.

  • After the maceration period, separate the extract from the solid residue by filtration.

  • Wash the residue with a small amount of fresh solvent.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Objective: To utilize microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 71% Ethanol or Ethyl Acetate)

  • Microwave extraction system

  • Extraction vessel (microwave-transparent)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the dried, powdered plant material into the microwave extraction vessel.

  • Add a specific volume of the extraction solvent.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters, including microwave power, temperature, pressure, and extraction time (e.g., 2.24 minutes).[1]

  • After the extraction program is complete, allow the vessel to cool to a safe temperature.

  • Filter the extract to separate it from the solid residue.

  • Wash the residue with a small amount of fresh solvent.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator.

Mandatory Visualization

The following diagram illustrates the Toll-like Receptor 4 (TLR4) signaling pathway, which is known to be modulated by xanthones, leading to anti-inflammatory effects. A structurally similar compound to 1,7-dihydroxy-4-methoxyxanthone, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit this pathway.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS MD2 MD-2 LPS->MD2 binds TLR4_dimer TLR4 Dimer MD2->TLR4_dimer activates MyD88 MyD88 TLR4_dimer->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes activates transcription of Xanthone 1,7-dihydroxy- 4-methoxyxanthone (Potential Inhibitor) Xanthone->TLR4_dimer inhibits

Caption: TLR4 Signaling Pathway and Potential Inhibition by Xanthones.

References

A Comparative Analysis of 1,7-dihydroxy-3,4-dimethoxyxanthone's Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological effects of 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN), a natural xanthone (B1684191) derivative, across various cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's anti-proliferative, pro-apoptotic, and anti-inflammatory activities. The information presented is collated from multiple studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Summary of Quantitative Data

The following table summarizes the key quantitative findings on the effects of 1,7-dihydroxy-3,4-dimethoxyxanthone across different cell lines.

Cell LineAssayParameterResultReference
MH7A (Rheumatoid Arthritis Fibroblast-Like Synoviocytes)MTT AssayIC50Data not explicitly stated, but proliferation was efficiently suppressed in a concentration-dependent manner.[1]
Flow CytometryCell CycleInduced G1/S phase arrest.[1]
ELISACytokine SecretionSuppressed the secretion of IL-1β and IL-6 in a concentration-dependent manner.[1]
Western BlotProtein ExpressionUp-regulation of p-p38, p-ERK, Bax, and p21. Down-regulation of p-JNK, Cyclin D1, and Bcl-2.[1]
A549/Taxol (Multidrug-Resistant Non-Small Cell Lung Carcinoma)MTT AssayIC50A549/Taxol cells were more sensitive to XAN than the parental A549 cell line. Specific IC50 value not provided, but inhibition was time and concentration-dependent.[2]
Flow CytometryApoptosisInduced apoptosis in a concentration-dependent manner.[2]
Flow CytometryCell CycleInduced G2 phase arrest.[2]
Western BlotProtein ExpressionUpregulation of p-p38, p53, and p21. Downregulation of p-ERK and Bcl-2. Increased expression of cleaved caspase-9 and cleaved caspase-3. Repressed P-gp expression.[2]
THP-1 (Human Monocytic Cell Line)CCK-8 AssayCell ViabilityInhibited cell viability at concentrations greater than 10 µg/mL.[3]
RT-qPCR & Western BlotInflammatory MarkersAt concentrations ≤ 10 µg/mL, reduced mRNA and protein expression of pro-inflammatory factors including IL-1β, iNOS, NLRP3, and TNF-α.[4][5]

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments cited in the comparison.

Cell Viability and Proliferation Assays (MTT and CCK-8)
  • Cell Seeding: Cells (MH7A, A549/Taxol, or THP-1) were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The cells were treated with various concentrations of 1,7-dihydroxy-3,4-dimethoxyxanthone or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

    • CCK-8 Assay: 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 1-4 hours at 37°C.

  • Solubilization (MTT Assay): The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance was measured using a microplate reader at a wavelength of 490 nm for the MTT assay and 450 nm for the CCK-8 assay.

  • Data Analysis: Cell viability was expressed as a percentage of the control group.

Apoptosis and Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Cells were seeded in 6-well plates and treated with 1,7-dihydroxy-3,4-dimethoxyxanthone for the desired time.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with ice-cold PBS, and centrifuged.

  • Staining:

    • Apoptosis: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Cell Cycle: Cells were fixed in 70% ethanol (B145695) overnight at -20°C, then washed and stained with PI containing RNase A.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. For apoptosis, the percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined. For cell cycle analysis, the percentages of cells in the G0/G1, S, and G2/M phases were quantified.

Western Blot Analysis
  • Protein Extraction: After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, Bax, Bcl-2, p21, Cyclin D1, caspases, P-gp, iNOS, NLRP3, IL-1β) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities were quantified using image analysis software and normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by 1,7-dihydroxy-3,4-dimethoxyxanthone and a general experimental workflow.

G cluster_0 Experimental Workflow start Cell Seeding treatment Treatment with XAN start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability flow Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western data Data Analysis viability->data flow->data western->data

General experimental workflow for assessing XAN's effects.

G cluster_MH7A MH7A Cells XAN_MH7A 1,7-dihydroxy-3,4- dimethoxyxanthone MAPK_MH7A MAPK Pathway XAN_MH7A->MAPK_MH7A p38_ERK_up p-p38 ↑ p-ERK ↑ MAPK_MH7A->p38_ERK_up JNK_down p-JNK ↓ MAPK_MH7A->JNK_down Apoptosis_MH7A Apoptosis MAPK_MH7A->Apoptosis_MH7A p21_up p21 ↑ p38_ERK_up->p21_up CyclinD1_down Cyclin D1 ↓ p38_ERK_up->CyclinD1_down Inflammation_MH7A Inflammation ↓ JNK_down->Inflammation_MH7A CellCycle_MH7A Cell Cycle Arrest (G1/S Phase) p21_up->CellCycle_MH7A CyclinD1_down->CellCycle_MH7A Bax_up Bax ↑ Apoptosis_MH7A->Bax_up Bcl2_down_MH7A Bcl-2 ↓ Apoptosis_MH7A->Bcl2_down_MH7A Cytokines_down IL-1β ↓ IL-6 ↓ Inflammation_MH7A->Cytokines_down

Signaling pathway of XAN in MH7A cells.

G cluster_A549 A549/Taxol Cells XAN_A549 1,7-dihydroxy-3,4- dimethoxyxanthone MAPK_A549 MAPK Pathway XAN_A549->MAPK_A549 MDR_reversion MDR Reversion XAN_A549->MDR_reversion p38_up_A549 p-p38 ↑ MAPK_A549->p38_up_A549 ERK_down_A549 p-ERK ↓ MAPK_A549->ERK_down_A549 p53_p21_up p53 ↑ p21 ↑ p38_up_A549->p53_p21_up Apoptosis_A549 Apoptosis ERK_down_A549->Apoptosis_A549 CellCycle_A549 Cell Cycle Arrest (G2 Phase) p53_p21_up->CellCycle_A549 Caspases_up Cleaved Caspase-9 ↑ Cleaved Caspase-3 ↑ Apoptosis_A549->Caspases_up Bcl2_down_A549 Bcl-2 ↓ Apoptosis_A549->Bcl2_down_A549 Pgp_down P-gp ↓ MDR_reversion->Pgp_down

Signaling pathway of XAN in A549/Taxol cells.

G cluster_THP1 THP-1 Cells XAN_THP1 1,7-dihydroxy-3,4- dimethoxyxanthone Inflammation_THP1 Inflammation ↓ XAN_THP1->Inflammation_THP1 Pro_inflammatory_down IL-1β ↓ iNOS ↓ NLRP3 ↓ TNF-α ↓ Inflammation_THP1->Pro_inflammatory_down

Anti-inflammatory effect of XAN in THP-1 cells.

References

Safety Operating Guide

Personal protective equipment for handling 1,7-Dihydroxy-4-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of 1,7-Dihydroxy-4-methoxyxanthone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling structurally related xanthone (B1684191) compounds, which should be treated as potentially hazardous materials.[1][2] Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.[3]EN 166 (EU) or NIOSH approved (US).[3]To prevent eye irritation from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber). Double-gloving is recommended, with immediate changing of the outer glove upon contamination.[3]Tested according to EN 374.[3]To prevent skin contact and potential irritation.
Body Protection A lab coat with long sleeves and elastic cuffs. For larger quantities, a chemically resistant apron over the lab coat is advised.[3]N/ATo protect skin from accidental spills.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to avoid dust inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be required.[3]NIOSH (US) or CEN (EU).[3]To prevent respiratory tract irritation from dust or aerosols.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach is essential for the safe handling of this compound from receipt to disposal.

1. Preparation and Weighing:

  • Ensure that an eyewash station and safety shower are readily accessible before handling the compound.

  • All weighing and transfer of the solid material should be conducted within a chemical fume hood to minimize inhalation exposure.[1]

  • Use anti-static weighing tools to prevent the dispersal of the powder.

  • Immediately and securely cap the primary container after weighing.

2. Handling Solutions:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Keep the container with the solution tightly closed when not in use.

3. Spill Cleanup:

  • In case of a spill, wear the appropriate PPE.

  • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. The primary principle for the disposal of xanthone compounds is to prevent their release into the environment.[1]

1. Waste Segregation:

  • Solid Waste: Collect all materials contaminated with this compound, including unused compound, contaminated gloves, weighing papers, and other consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.[2][4]

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not overfill the container, leaving at least 10% headspace.[2] Do not dispose of aqueous solutions down the drain.[4]

  • Sharps Waste: Any sharps, such as contaminated needles or glassware, must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.[1]

2. Storage:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic.

3. Disposal:

  • The preferred method of disposal is incineration by a licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[2][4]

  • Complete all necessary waste disposal forms or manifests as required by your institution.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution spill_alert Alert Personnel & Secure Area handle_weigh->spill_alert Spill disp_segregate Segregate Waste (Solid, Liquid, Sharps) handle_solution->disp_segregate handle_solution->spill_alert Spill disp_store Store in Designated Area disp_segregate->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup spill_clean Clean Spill with Appropriate Materials spill_alert->spill_clean spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_clean->spill_dispose spill_dispose->disp_segregate

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Dihydroxy-4-methoxyxanthone
Reactant of Route 2
Reactant of Route 2
1,7-Dihydroxy-4-methoxyxanthone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.